2,6-Dimethylbenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLAYISSADVCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176312 | |
| Record name | 2,6-Dimethylbenzoyl chloride | |
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Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-37-8 | |
| Record name | 2,6-Dimethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dimethylbenzoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzoyl chloride | |
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| Record name | 2,6-dimethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DIMETHYLBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQM56Y8NEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,6-Dimethylbenzoyl chloride from 2,6-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,6-dimethylbenzoyl chloride from 2,6-dimethylbenzoic acid, a key transformation in the production of various pharmaceuticals and fine chemicals. This document provides a comprehensive overview of the chemical properties of the involved compounds, a detailed experimental protocol for the synthesis, and a summary of relevant quantitative data.
Core Compounds: Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of the reactant and product is crucial for successful synthesis and purification. 2,6-Dimethylbenzoic acid is a white to off-white crystalline solid, while this compound is a reactive acyl chloride.[1][2]
| Property | 2,6-Dimethylbenzoic acid | This compound |
| Molecular Formula | C₉H₁₀O₂[1] | C₉H₉ClO[2] |
| Molecular Weight | 150.17 g/mol [3] | 168.62 g/mol [2] |
| CAS Number | 632-46-2[3] | 21900-37-8[2] |
| Melting Point | 114-116 °C[3] | Not available |
| Boiling Point | Not available | 229.5 °C at 760 mmHg (Predicted)[4] |
| Appearance | White to cream crystalline powder[5] | White to light yellow liquid or solid[4][6] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | Reacts with water.[2] |
Reaction Workflow
The synthesis of this compound from 2,6-dimethylbenzoic acid is typically achieved through the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds by the nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride, leading to the formation of a reactive intermediate which then eliminates sulfur dioxide and a proton to yield the final acyl chloride.
Experimental Protocol
This protocol details the synthesis of this compound from 2,6-dimethylbenzoic acid using thionyl chloride.
Materials:
-
2,6-Dimethylbenzoic acid (C₉H₁₀O₂)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Petroleum ether (for washing)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using a solvent)
-
Vacuum distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2,6-dimethylbenzoic acid. The reaction should be carried out in a fume hood due to the evolution of toxic gases (SO₂ and HCl).[7]
-
Reagent Addition: Carefully add an excess of thionyl chloride to the flask. A common molar ratio is approximately 2 to 5 equivalents of thionyl chloride per equivalent of the carboxylic acid. The addition can be done at room temperature. For larger scale reactions, the use of a solvent like toluene is recommended, and the thionyl chloride can be added dropwise.[8][9]
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-3 hours with continuous stirring.[10] The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation under reduced pressure.[10] Care should be taken to avoid bumping.
-
Purification: The crude this compound can be purified by vacuum distillation. Alternatively, for a less rigorous purification, the crude product can be washed with cold petroleum ether to remove some impurities.[8]
Safety Precautions:
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction evolves sulfur dioxide and hydrogen chloride, which are toxic and corrosive gases. Ensure the reaction apparatus is equipped with a gas trap.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis Logic Diagram
The following diagram illustrates the logical steps and considerations in the synthesis process.
This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. For professionals in drug development and organic synthesis, this information serves as a valuable resource for laboratory-scale production and further research.
References
- 1. prepchem.com [prepchem.com]
- 2. 2,6-Dimethylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. prepchem.com [prepchem.com]
- 5. 2,6-Dimethylbenzyl Chloride | 5402-60-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Dimethylbenzyl Chloride | 5402-60-8 | Benchchem [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Key Chemical Reactions of 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylbenzoyl chloride is a sterically hindered acyl chloride that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The presence of two methyl groups in the ortho positions to the acyl chloride functionality significantly influences its reactivity, often leading to unique selectivity and challenges in chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, including its synthesis, Friedel-Crafts acylation, esterification, and amidation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the effective utilization of this versatile reagent.
Introduction
This compound, a derivative of benzoic acid, is characterized by the presence of two methyl groups flanking the acyl chloride. This substitution pattern imparts significant steric hindrance around the electrophilic carbonyl carbon. While this steric bulk can reduce reaction rates compared to unhindered benzoyl chlorides, it also offers opportunities for regioselective synthesis. Understanding the interplay of electronic effects and steric hindrance is paramount for predicting and controlling the outcomes of its reactions. This guide will delve into the fundamental transformations of this compound, providing practical information for its application in a laboratory setting.
Synthesis of this compound
The most common and direct method for the preparation of this compound is the reaction of 2,6-dimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
A solution of 2,6-dimethylbenzoic acid in an inert solvent, such as toluene or dichloromethane, is treated with an excess of thionyl chloride. The reaction mixture is typically heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation.
Quantitative Data
Key Chemical Reactions
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. This compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The steric hindrance of the acyl chloride can influence the regioselectivity of the reaction.
The reaction proceeds through the formation of a bulky acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.
Caption: General workflow for Friedel-Crafts acylation.
To a cooled suspension of a Lewis acid (e.g., anhydrous aluminum chloride) in an inert solvent (e.g., dichloromethane), this compound is added dropwise. The aromatic substrate is then added, and the reaction mixture is stirred at an appropriate temperature (ranging from 0 °C to reflux) until the reaction is complete (monitored by TLC or GC). The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified, typically by column chromatography or recrystallization.
Specific quantitative data for the Friedel-Crafts acylation using this compound is scarce in the literature. However, the yields are expected to be moderate to good, depending on the reactivity of the aromatic substrate and the reaction conditions. Steric hindrance can lower the yield compared to less hindered acyl chlorides. For comparison, the Friedel-Crafts acylation of toluene with acetyl chloride can produce a mixture of ortho and para isomers.[4] Due to the steric bulk of the 2,6-dimethylbenzoyl group, acylation of substituted benzenes is expected to favor the less sterically hindered position.
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Toluene | AlCl₃ | Dichloromethane | RT | 2-4 | 4-(2,6-dimethylbenzoyl)toluene | Data not available |
| Anisole | AlCl₃ | Dichloromethane | 0 - RT | 2-4 | 4-(2,6-dimethylbenzoyl)anisole | Data not available |
| Benzene | AlCl₃ | Dichloromethane | RT | 2-4 | 2,6-Dimethylbenzophenone | Data not available |
Note: The yields for these reactions are expected to be influenced by the steric hindrance of this compound.
Esterification
This compound readily reacts with alcohols to form esters. Due to the steric hindrance around the carbonyl group, these reactions may require a catalyst or more forcing conditions compared to the esterification with unhindered acyl chlorides.
Caption: General esterification reaction.
To a stirred solution of methanol in pyridine at 65-70°C, crude this compound (prepared from 2,6-dimethylbenzoic acid and thionyl chloride) is added. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then poured into ice-water. The aqueous layer is extracted with ether, and the combined organic extracts are washed with saturated sodium bicarbonate solution, 5% aqueous hydrochloric acid, and water. After drying and evaporation of the solvent, the product is purified by distillation.
| Alcohol | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methanol | Pyridine | Pyridine | 65-70 then RT | 2 | Methyl 2,6-dimethylbenzoate | 95 |
| Ethanol | Pyridine | Dichloromethane | 0 - RT | 2-4 | Ethyl 2,6-dimethylbenzoate | Data not available |
| tert-Butanol | n-Butyllithium | tert-Butanol/Ether | RT | 15 | tert-Butyl 2,6-dimethylbenzoate | Data not available (Analogous reaction with p-toluoyl chloride yields 79-82%)[5] |
Amidation
The reaction of this compound with primary or secondary amines yields the corresponding amides. Similar to esterification, the steric hindrance of the acyl chloride can affect the reaction rate. The use of a base is typically required to neutralize the hydrogen chloride byproduct.
Caption: General amidation reaction.
To a solution of the amine in a suitable solvent (e.g., dichloromethane, THF), a base such as triethylamine or pyridine is added. The solution is cooled (e.g., to 0 °C), and a solution of this compound in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated as needed until the reaction is complete. The workup typically involves washing the reaction mixture with water, an acidic solution, and a basic solution to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.
Specific quantitative data for the amidation of this compound is not extensively available. However, yields for the amidation of various benzoyl chlorides are generally good to excellent.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Triethylamine | Dichloromethane | 0 - RT | 2-4 | N-phenyl-2,6-dimethylbenzamide | Data not available |
| Benzylamine | Triethylamine | Dichloromethane | 0 - RT | 2-4 | N-benzyl-2,6-dimethylbenzamide | Data not available |
| Diethylamine | Triethylamine | Dichloromethane | 0 - RT | 2-4 | N,N-diethyl-2,6-dimethylbenzamide | Data not available |
Impact of Steric Hindrance on Reactivity
The two ortho-methyl groups in this compound create significant steric hindrance around the carbonyl carbon. This has several important consequences for its chemical reactivity:
-
Reduced Reaction Rates: Nucleophilic attack at the carbonyl carbon is sterically hindered, leading to slower reaction rates compared to unsubstituted benzoyl chloride.[6][7] This may necessitate the use of higher temperatures, longer reaction times, or more potent catalysts.[8]
-
Increased Selectivity: The steric bulk can lead to higher regioselectivity in reactions with molecules containing multiple reactive sites. The acyl group will preferentially add to the less sterically hindered position.
-
Influence on Reaction Mechanisms: In some cases, the steric hindrance can favor alternative reaction pathways. For example, in solvolysis reactions, sterically hindered benzoyl chlorides may be more prone to an SN1-type mechanism involving an acylium ion intermediate.[9]
The reduced reactivity can be overcome by using highly nucleophilic reagents or catalysts. For instance, in esterifications, the use of a strong base like n-butyllithium to form the alkoxide in situ can enhance the nucleophilicity of the alcohol and drive the reaction to completion.[5] In amidation reactions, the use of highly reactive amines or coupling agents can be beneficial.
Conclusion
This compound is a valuable, sterically hindered building block in organic synthesis. Its key reactions, including Friedel-Crafts acylation, esterification, and amidation, provide access to a wide range of substituted aromatic compounds. While the steric hindrance posed by the ortho-methyl groups reduces its reactivity compared to simpler benzoyl chlorides, this feature can be exploited to achieve greater selectivity. By understanding the principles outlined in this guide and carefully selecting reaction conditions, researchers can effectively utilize this compound to achieve their synthetic goals in drug discovery and materials science. Further investigation into the quantitative aspects of its reactions will undoubtedly expand its utility and application in complex molecule synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical considerations for electrophilic aromatic substitution (EAS) reactions involving 2,6-dimethylbenzoyl chloride. Due to the unique substitution pattern of this molecule, this guide will delve into the interplay of electronic and steric effects that govern its reactivity and regioselectivity. While this compound is primarily utilized as an acylating agent in Friedel-Crafts reactions, this document will focus on the less explored electrophilic substitution on its own aromatic ring.
Core Concepts: Reactivity and Directing Effects
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring.
In the case of this compound, the aromatic ring is substituted with two methyl groups (-CH₃) and a benzoyl chloride group (-COCl).
-
Methyl Groups (-CH₃): These are activating, ortho, para-directing groups. They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles.
-
Benzoyl Chloride Group (-COCl): This is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects, reducing the electron density of the ring and making it less reactive.
The presence of both activating and deactivating groups on the same ring leads to competing directing effects. Furthermore, the substitution at the 2 and 6 positions introduces significant steric hindrance, which plays a crucial role in determining the feasibility and outcome of electrophilic attack.
node_Me1 [label=<
Methyl Group (at C2) EffectActivating DirectingOrtho, Para
];
node_Me2 [label=<
Methyl Group (at C6) EffectActivating DirectingOrtho, Para
];
node_COCl [label=<
Benzoyl Chloride Group EffectDeactivating DirectingMeta
]; }
Figure 1: Summary of substituent effects on the aromatic ring of this compound.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The regioselectivity of EAS reactions on this compound is a balance between the activating ortho, para-directing methyl groups and the deactivating meta-directing benzoyl chloride group, all under the significant influence of steric hindrance.
Figure 2: Logical workflow for predicting regioselectivity in EAS of this compound.Based on this analysis, substitution at the C4 position (para to the benzoyl chloride) is the most probable, albeit likely low-yielding, outcome. This position is electronically disfavored by both substituent types but is sterically the most accessible. The C3 and C5 positions are electronically favored by both directing effects but are severely sterically hindered.
| Reaction | Reagents | Predicted Major Product | Expected Yield |
| Nitration | HNO₃, H₂SO₄ | 2,6-Dimethyl-4-nitrobenzoyl chloride | Very Low |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-2,6-dimethylbenzoyl chloride or 4-Chloro-2,6-dimethylbenzoyl chloride | Very Low |
| Sulfonation | Fuming H₂SO₄ | 2,6-Dimethyl-4-sulfonylbenzoyl chloride | Very Low |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction expected | - |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | No reaction expected | - |
Experimental Protocols
The following are generalized experimental protocols for key electrophilic aromatic substitution reactions. These should be considered starting points and may require significant optimization for a deactivated and sterically hindered substrate like this compound.
General Nitration Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Substrate Addition: Slowly add this compound to the cold sulfuric acid with continuous stirring.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically 1:1 v/v) and cool it in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.
General Halogenation (Bromination) Protocol
-
Reaction Setup: In a round-bottom flask protected from moisture, dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
Reagent Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The reaction may require gentle heating to proceed.
-
Work-up: Quench the reaction with a solution of sodium bisulfite. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Figure 3: A generalized workflow for performing electrophilic aromatic substitution on a deactivated substrate.
Conclusion
The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the competing directing effects of its substituents and severe steric hindrance. While direct experimental data is scarce, an analysis based on fundamental principles of organic chemistry predicts that substitution, if it occurs, will be slow and favor the sterically most accessible C4 position. The provided experimental protocols offer a starting point for researchers interested in exploring these reactions, but significant optimization should be anticipated. For drug development professionals, understanding these reactivity patterns is crucial for designing synthetic routes and predicting potential side products when using this compound or similarly substituted scaffolds.
The Unimolecular Pathway: An In-depth Technical Guide to the Hydrolysis and Solvolysis of 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and solvolysis of 2,6-dimethylbenzoyl chloride, a sterically hindered acyl chloride. Due to the significant steric hindrance imposed by the two ortho-methyl groups, this compound serves as a classic example of a reaction proceeding through a unimolecular nucleophilic substitution (SN1) mechanism. This document details the kinetics, mechanisms, and experimental protocols relevant to the study of this compound, presenting quantitative data in a clear, tabular format and visualizing complex relationships with diagrams.
Introduction: The Impact of Steric Hindrance on Reactivity
Acyl chlorides are a highly reactive class of organic compounds, widely utilized in acylation reactions. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion). The solvolysis of most benzoyl chlorides proceeds through a bimolecular nucleophilic substitution (SN2) or an addition-elimination mechanism. However, the presence of bulky substituents in the ortho positions of the benzene ring, as in this compound, dramatically alters the reaction pathway.
The two methyl groups flank the carbonyl group, sterically shielding it from nucleophilic attack. This steric inhibition of the traditional bimolecular pathway forces the reaction to proceed through a unimolecular mechanism. The rate-determining step becomes the ionization of the acyl chloride to form a planar acylium ion intermediate. This carbocation is then rapidly attacked by the solvent (e.g., water, alcohol) to yield the final product.[1][2]
Quantitative Data on Solvolysis Rates
The solvolysis rates of this compound and related compounds have been investigated in various aqueous solvent mixtures. The following table summarizes key kinetic data, illustrating the effect of solvent composition on the reaction rate. It is important to note that a single comprehensive study providing all this data is not available; therefore, this table represents a compilation from multiple sources to provide a comparative overview.
| Substrate | Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| This compound | Aqueous Acetone | Not Specified | Rapid Solvolysis | [3] |
| This compound | Aqueous Ethanol | Not Specified | Rapid Solvolysis | [3] |
| This compound | Aqueous Methanol | Not Specified | Rapid Solvolysis | [3] |
| 2,4,6-Trimethylbenzoyl chloride | Aqueous Acetone | Not Specified | Rapid Solvolysis | [3] |
| 2,4,6-Trimethylbenzoyl chloride | Aqueous Ethanol | Not Specified | Rapid Solvolysis | [3] |
| 2,4,6-Trimethylbenzoyl chloride | Aqueous Methanol | Not Specified | Rapid Solvolysis | [3] |
| Benzoyl chloride | Dioxane-Water (1 mol/L H₂O) | 25 | Catalyst Dependent | [4][5] |
Note: The term "Rapid Solvolysis" is used as reported in the source, which focused on the mechanistic aspects rather than providing specific rate constants for these highly reactive compounds under the specified conditions.
Reaction Mechanisms
The solvolysis of this compound is a cornerstone example of the SN1 pathway in acyl chlorides. Below are diagrammatic representations of the key mechanistic pathways.
Caption: SN1 Hydrolysis Mechanism of this compound.
For comparative purposes, the SN2 mechanism, typical for unhindered acyl chlorides, is presented below.
Caption: Concerted SN2 Hydrolysis Mechanism of Benzoyl Chloride.
Experimental Protocols
The study of the solvolysis kinetics of acyl chlorides can be performed using several analytical techniques. The most common methods involve monitoring the production of hydrochloric acid over time, which can be achieved through conductometry or titration, or by monitoring the disappearance of the reactant and the appearance of the product using chromatography.
Conductometric Method for Measuring Solvolysis Rate
This method is based on the principle that the hydrolysis of this compound produces HCl, which dissociates into H⁺ and Cl⁻ ions, thereby increasing the conductivity of the solution.
Materials and Equipment:
-
Conductivity meter with a dipping cell
-
Thermostatted water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
This compound
-
High-purity solvent (e.g., acetone-water mixture)
-
Standard KCl solution for calibration
Procedure:
-
Calibration: Calibrate the conductivity meter using a standard KCl solution of known concentration at the desired reaction temperature.
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 acetone-water v/v) using high-purity reagents.
-
Reaction Setup: Place a known volume of the solvent mixture in a reaction vessel equipped with a magnetic stir bar and the conductivity cell. Allow the solvent to equilibrate to the desired temperature in the thermostatted water bath.
-
Initiation of Reaction: Prepare a concentrated stock solution of this compound in the same solvent. To initiate the reaction, inject a small, precise volume of the stock solution into the reaction vessel with vigorous stirring.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this plot will be -k.
HPLC Method for Monitoring Solvolysis
High-Performance Liquid Chromatography (HPLC) allows for the direct monitoring of the concentration of the reactant (this compound) and the product (2,6-dimethylbenzoic acid) over time.
Materials and Equipment:
-
HPLC system with a UV detector and a reverse-phase C18 column
-
Thermostatted autosampler or reaction vessel
-
Syringes and vials
-
This compound
-
2,6-Dimethylbenzoic acid (for standard preparation)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Acid (e.g., phosphoric acid or formic acid) for mobile phase modification
Procedure:
-
Method Development: Develop an HPLC method capable of separating this compound from 2,6-dimethylbenzoic acid. A typical mobile phase might consist of a gradient of acetonitrile and water with a small amount of acid.[6] The UV detector wavelength should be set to an absorbance maximum for both compounds (e.g., around 220-254 nm).[7][8]
-
Calibration: Prepare standard solutions of known concentrations of both this compound and 2,6-dimethylbenzoic acid in the reaction solvent. Inject these standards to create a calibration curve of peak area versus concentration.
-
Reaction Setup: In a thermostatted vial, dissolve a known amount of this compound in the desired solvent to initiate the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a cold, aprotic solvent (e.g., acetonitrile) to prevent further reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system and record the chromatograms.
-
Data Analysis: Using the calibration curves, determine the concentrations of the reactant and product at each time point. The first-order rate constant (k) can be determined by plotting ln([Reactant]t) versus time. The slope of this plot will be -k.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for a kinetic study of the solvolysis of this compound.
Caption: General Experimental Workflow for a Kinetic Study.
Conclusion
The solvolysis of this compound serves as an exemplary case for understanding unimolecular nucleophilic substitution in acyl chlorides. The steric hindrance provided by the ortho-methyl groups effectively blocks the more common bimolecular pathways, leading to a reaction mechanism dictated by the formation of an acylium ion intermediate. The kinetic studies of this and similar compounds provide valuable insights into the interplay of steric and electronic effects in chemical reactivity. The experimental protocols detailed herein offer robust methods for the quantitative investigation of these phenomena, providing researchers with the tools to further explore the intricacies of solvolysis reactions.
References
- 1. SN1 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid solvolyses of 2,6-dimethyl-and 2,4,6-trimethyl-benzoyl chlorides: model systems for solvent effects on the reactivity of acid chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
The Synthetic Versatility of 2,6-Dimethylbenzoyl Chloride: A Technical Guide
Introduction: 2,6-Dimethylbenzoyl chloride, a sterically hindered aromatic acyl chloride, serves as a valuable reagent in organic synthesis, offering unique reactivity and properties that are leveraged in the preparation of complex molecules. This technical guide provides an in-depth exploration of its applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. We will delve into detailed experimental protocols, quantitative data for key reactions, and the underlying mechanistic principles that govern its utility for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the reaction of 2,6-dimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis of this compound from 2,6-Dimethylbenzoic Acid
A solution of 2,6-dimethylbenzoic acid in an inert solvent such as toluene or dichloromethane is treated with an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation. A similar procedure for the 3,5-dimethyl isomer has been reported to yield the product in over 98% yield.[1]
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylbenzoic Acid | Thionyl Chloride, cat. DMF | Toluene | Reflux | 2-4 | >95 (expected) | General Procedure |
| 2,6-Dimethoxybenzoic Acid | Thionyl Chloride | Toluene | Ambient to RT | 0.75 (addition) | Not specified | [2] |
| 2,6-Diethylbenzoic Acid | Thionyl Chloride | Not specified | Not specified | Not specified | Not specified | [3] |
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Applications in Organic Synthesis
The steric hindrance provided by the two methyl groups in the ortho positions of this compound influences its reactivity, making it a valuable tool for specific transformations where selectivity is required.
Friedel-Crafts Acylation
This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 2,6-dimethylbenzoyl group onto aromatic rings. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The bulky nature of the acylating agent can influence the regioselectivity of the reaction, often favoring acylation at the less sterically hindered para position of substituted aromatic substrates.
Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound
To a cooled solution of anisole and a Lewis acid (e.g., AlCl₃ or FeCl₃) in an inert solvent like dichloromethane or 1,2-dichloroethane, a solution of this compound is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by the addition of ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting ketone can be purified by crystallization or column chromatography. A study on the acylation of anisole with benzoyl chloride over HBEA zeolite catalysts reported yields of 4-methoxyacetophenone up to 75-80%.[4]
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Anisole | Benzoyl Chloride | HBEA Zeolite | - | 120 | 24 | 4-Methoxyacetophenone | 75-80 | [4] |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 60 | Not specified | 4-Methoxyacetophenone | 94 | [5] |
| m-Xylene | Propylene/AlCl₃ | AlCl₃ | 1,2-Dichloroethane | 0 to 80 | 10 | 2,6-Dimethyl-1-indanone | 82 | [6] |
Workflow for Friedel-Crafts Acylation
Caption: Friedel-Crafts Acylation Workflow.
Synthesis of Hindered Esters
The steric bulk of this compound makes it particularly useful for the esterification of sterically hindered or acid-sensitive alcohols, where traditional Fischer esterification methods may fail or give low yields. The reaction of the acyl chloride with an alcohol, often in the presence of a base to neutralize the HCl byproduct, provides a high-yielding route to these challenging esters.
Experimental Protocol: Esterification of a Hindered Tertiary Alcohol
A common method for the synthesis of esters from acid chlorides and hindered alcohols involves the in-situ formation of a lithium alkoxide. To a solution of the hindered tertiary alcohol in an anhydrous solvent like diethyl ether or THF, a solution of n-butyllithium in hexanes is added at room temperature. After a short stirring period, a solution of this compound in the same solvent is added dropwise. The reaction is stirred for several hours before being quenched with water. The ester is then extracted, and the organic layer is washed, dried, and concentrated. The product can be purified by distillation or chromatography. This method has been shown to be effective for the synthesis of various hindered esters, with yields often exceeding 70%.[7]
| Alcohol | Acyl Chloride | Base | Solvent | Yield (%) | Reference |
| tert-Butyl alcohol | p-Toluoyl chloride | n-Butyllithium | Diethyl ether/Hexane | 79-82 | [7] |
| Triethylcarbinol | p-Toluoyl chloride | n-Butyllithium | Diethyl ether | 72 | [7] |
| 2,2-Diphenylethanol | Benzoic acid | n-Butyllithium | Diethyl ether | 70 | [7] |
N-Acylation of Amines
This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceuticals and agrochemicals. Due to the steric hindrance around the carbonyl group, reactions with hindered amines may require more forcing conditions or the use of a catalyst.
Experimental Protocol: N-Acylation of a Hindered Aniline
For the N-acylation of a sterically hindered aniline, such as 2,6-dimethylaniline, the reaction can be carried out using a strong, non-nucleophilic base to first deprotonate the aniline. To a suspension of sodium hydride in anhydrous THF, a solution of the hindered aniline is added at 0 °C. The mixture is allowed to warm to room temperature and stirred until hydrogen evolution ceases. The reaction is then cooled back to 0 °C, and a solution of this compound is added dropwise. After stirring, the reaction is carefully quenched with water and the product is extracted. Purification is typically achieved by column chromatography or recrystallization. A similar protocol for the N-acetylation of 2,6-dimethylaniline using acetyl chloride in the presence of pyridine has been reported to yield the product in 95%.[8]
| Amine | Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Benzoyl Chloride | Potter's Clay | Solvent-free | Room Temp | 0.17 | 94 | [9] |
| 2,6-Dimethylaniline | Acetyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 4 | 95 | [8] |
| Hindered Aniline | Propionyl Chloride | Triethylamine | THF | 0 to 25 | 3 | 92 | [8] |
Reactions with Organometallic Reagents
Acyl chlorides, including this compound, react with organometallic reagents such as Grignard reagents and organolithium compounds. These reactions typically proceed via a nucleophilic acyl substitution followed by a second nucleophilic addition to the resulting ketone intermediate, ultimately forming tertiary alcohols after aqueous workup. The use of less reactive organometallic reagents, like Gilman cuprates (lithium dialkylcuprates), can often allow for the reaction to be stopped at the ketone stage.
General Reaction Scheme with Grignard Reagents
Caption: Reaction of this compound with Grignard Reagents.
Applications in Pharmaceutical and Agrochemical Synthesis
The 2,6-dimethylbenzoyl moiety is present in a number of biologically active molecules. While specific examples detailing the use of this compound are not always explicitly published, its role as a key building block can be inferred from the structure of the final products. For instance, the synthesis of certain insecticides and herbicides involves the acylation of aromatic amines or other nucleophiles with substituted benzoyl chlorides.
Potential Application in the Synthesis of Trametinib Intermediate: While not explicitly confirmed, the synthesis of key intermediates for targeted cancer therapies like Trametinib could potentially involve acylation steps with hindered benzoyl chlorides. The synthesis of a key intermediate of Trametinib involves the reaction of methylmalonic acid with oxalyl chloride and DMF, followed by cyclization reactions.[10][11]
Conclusion
This compound is a versatile reagent in organic synthesis, offering a valuable tool for the construction of sterically encumbered molecules. Its utility in Friedel-Crafts acylation, the synthesis of hindered esters and amides, and its reactions with organometallic reagents make it an important building block for the preparation of a wide range of compounds, including potential pharmaceutical and agrochemical candidates. The detailed protocols and data presented in this guide are intended to assist researchers in leveraging the unique properties of this reagent in their synthetic endeavors. Further research into its applications is likely to uncover new and innovative uses for this valuable synthetic tool.
References
- 1. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 11. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
The Pivotal Role of 2,6-Dimethylbenzoyl Chloride in Advancing Polymer Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,6-Dimethylbenzoyl chloride, a sterically hindered aromatic acyl chloride, is emerging as a critical reagent in the field of polymer chemistry. Its unique structural characteristics, particularly the presence of two methyl groups ortho to the acyl chloride functionality, impart distinct reactivity that allows for precise control over polymer architecture and properties. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, including its application as a polymer modification agent, a controller in polymerization reactions, and a building block for novel macromolecular structures. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.
Polymer Modification through Friedel-Crafts Acylation
This compound is an effective reagent for the post-polymerization modification of aromatic polymers, such as polystyrene, via Friedel-Crafts acylation. The steric hindrance of the 2,6-dimethylbenzoyl group can influence the degree of functionalization and the properties of the resulting polymer.
Experimental Protocol: Friedel-Crafts Acylation of Polystyrene
This protocol describes a general procedure for the Friedel-Crafts acylation of polystyrene with this compound.
Materials:
-
Polystyrene
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve polystyrene in the anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated temperature) for a specified duration. The progress of the reaction can be monitored by techniques such as FTIR spectroscopy by observing the appearance of the carbonyl stretching band of the benzoyl group.
-
Terminate the reaction by pouring the mixture into a solution of hydrochloric acid in methanol to precipitate the modified polymer and decompose the catalyst.
-
Filter the polymer, wash it thoroughly with methanol to remove unreacted reagents and byproducts, and dry it under vacuum.
Quantitative Data Summary:
| Polymer | Reagent Ratio (Polymer:Acyl Chloride:Catalyst) | Reaction Time (h) | Degree of Functionalization (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| Polystyrene | 1 : 1.2 : 1.2 | 24 | 15 | 150,000 | 2.1 | Hypothetical Data |
| Polystyrene | 1 : 2.0 : 2.0 | 48 | 35 | 165,000 | 2.3 | Hypothetical Data |
Note: The data in this table is hypothetical and serves as an illustrative example. Actual results may vary depending on the specific experimental conditions.
Logical Relationship: Friedel-Crafts Acylation Workflow
End-Capping Agent in Polycondensation Reactions
In polycondensation reactions, such as the synthesis of polyamides and polyesters, this compound can be utilized as an end-capping agent to control the molecular weight and stabilize the polymer chains. The sterically bulky 2,6-dimethylbenzoyl group at the chain end can also impart unique properties to the final polymer, such as altered solubility and thermal stability.
Experimental Protocol: Synthesis of End-Capped Polyamide
This protocol outlines the synthesis of a polyamide (e.g., Nylon 6,10) with this compound as an end-capping agent.
Materials:
-
Hexamethylenediamine
-
Sebacoyl chloride
-
This compound
-
Sodium hydroxide (NaOH)
-
Hexane
-
Water
Procedure:
-
Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.
-
Prepare a solution of sebacoyl chloride and a controlled amount of this compound in hexane.
-
Carefully layer the organic solution over the aqueous solution in a beaker to create an interface.
-
Gently pull the polymer film that forms at the interface, allowing for continuous polymerization until one of the reactants is consumed. The amount of this compound will determine the final molecular weight.
-
Wash the resulting polymer rope with water and then with a dilute acid solution to neutralize any remaining base, followed by a final water wash.
-
Dry the polymer under vacuum.
Quantitative Data Summary:
| Monomer Ratio (Diamine:Diacid Chloride) | Molar % of End-Capper | Mn ( g/mol ) | PDI | Reference |
| 1:1 | 1 | 25,000 | 2.2 | Hypothetical Data |
| 1:1 | 5 | 10,000 | 1.8 | Hypothetical Data |
| 1:1 | 10 | 5,000 | 1.5 | Hypothetical Data |
Note: The data in this table is hypothetical and illustrates the expected trend of decreasing molecular weight with increasing end-capper concentration.
Signaling Pathway: Polyamide Chain Termination
The Use of 2,6-Dimethylbenzoyl Chloride as a Photoinitiator: A Technical Evaluation and Guide to Related Acylphosphine Oxide Systems
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into the use of 2,6-dimethylbenzoyl chloride as a photoinitiator for polymerization reactions. Extensive literature and patent searches have revealed a significant lack of direct evidence for its application in this capacity. While the fundamental principles of photochemistry suggest a potential for acyl chlorides to generate initiating radicals, this compound is not a commercially recognized or academically studied photoinitiator.
This document will first explore the theoretical basis for its potential photoinitiation activity, drawing parallels with known photochemical reactions of related compounds. Subsequently, as a practical alternative, this guide will provide an in-depth overview of a closely related and commercially significant class of photoinitiators: acylphosphine oxides, with a specific focus on 2,4,6-trimethylbenzoyl diphenylphosphine oxide (TPO), for which a wealth of experimental data exists. TPO is a well-established Type I photoinitiator that incorporates a similar benzoyl moiety and serves as an excellent case study.
Part 1: Theoretical Considerations for this compound as a Photoinitiator
The potential for this compound to act as a photoinitiator is rooted in the photochemical reactivity of the carbonyl group in acyl chlorides. Upon absorption of ultraviolet (UV) radiation, the molecule can be promoted to an excited state, which may then undergo cleavage to form reactive radical species.
Proposed Mechanism of Photoinitiation
The most probable pathway for the photoinitiation by an aroyl chloride is a Norrish Type I cleavage . This process involves the homolytic cleavage of the carbon-chlorine bond or the carbon-carbonyl bond upon photoexcitation.
-
α-Cleavage: The primary photochemical event would be the cleavage of the bond between the carbonyl carbon and the chlorine atom, or the bond between the carbonyl carbon and the aromatic ring. Cleavage of the C-Cl bond is generally considered more likely for acyl chlorides. This would generate a 2,6-dimethylbenzoyl radical and a chlorine radical. Both of these radical species are capable of initiating the polymerization of vinyl monomers.
The proposed photo-cleavage and initiation steps are visualized in the following reaction pathway diagram.
Caption: Proposed photoinitiation pathway for this compound.
Factors Limiting its Use
Despite the theoretical possibility, several factors may explain the absence of this compound in the photoinitiator literature:
-
Low Molar Absorptivity: The efficiency of a photoinitiator is dependent on its ability to absorb light at the wavelength of the light source. It is possible that this compound has a low molar absorptivity in the near-UV and visible regions where most commercial curing lamps operate.
-
Low Quantum Yield: The quantum yield for the formation of radicals might be low, meaning that even if the molecule absorbs light, it may not efficiently produce the radicals needed for initiation.
-
Side Reactions: The excited state may undergo other, non-initiating reactions, such as energy transfer or reaction with the monomer in a non-polymerizing manner.
-
Instability: Acyl chlorides are generally reactive and sensitive to moisture, which could limit their shelf-life and applicability in certain formulations.
-
Superiority of Alternatives: More efficient and stable photoinitiators, such as acylphosphine oxides, have been developed and commercialized, likely rendering simpler acyl chlorides obsolete for most applications.
Part 2: A Practical Alternative - 2,4,6-Trimethylbenzoyl Diphenylphosphine Oxide (TPO)
Given the lack of data on this compound, we now turn to a well-characterized and widely used photoinitiator that shares a similar structural motif: 2,4,6-trimethylbenzoyl diphenylphosphine oxide (TPO). TPO is a highly efficient Type I photoinitiator used in a variety of applications, from dental resins to industrial coatings.
Mechanism of Action of TPO
TPO undergoes a highly efficient α-cleavage upon exposure to UV or visible light, generating two radical species: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical . Both radicals are capable of initiating polymerization.
Caption: Photoinitiation mechanism of TPO.
Quantitative Data for TPO
The following table summarizes key quantitative data for TPO, providing a benchmark for its performance as a photoinitiator.
| Property | Value | Notes |
| Molar Mass | 348.37 g/mol | |
| Appearance | Yellow crystalline powder | |
| Melting Point | 91-94 °C | |
| Absorption Maximum (λmax) | ~380 nm | Has significant absorption in the near-UV and visible range, making it suitable for use with a variety of light sources, including LED lamps. |
| Molar Absorptivity (ε) | Varies with solvent, ~300-400 L mol⁻¹cm⁻¹ at λmax | This high molar absorptivity contributes to its efficiency. |
| Quantum Yield (Φ) | High, often approaching 1 | The quantum yield of cleavage is very high, meaning that nearly every absorbed photon results in the formation of initiating radicals. |
| Typical Concentration | 0.1 - 5.0 wt% | The optimal concentration depends on the monomer system, light intensity, and desired cure depth. |
Experimental Protocol: Photopolymerization of a Model Acrylate Formulation using TPO
This section provides a detailed methodology for a typical photopolymerization experiment using TPO as the photoinitiator.
Objective: To determine the photopolymerization kinetics of a simple acrylate monomer using TPO.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: 2,4,6-Trimethylbenzoyl diphenylphosphine oxide (TPO)
-
Light Source: UV-LED lamp (e.g., 395 nm, with controlled intensity)
-
Analytical Instrument: Real-time Fourier Transform Infrared (FTIR) spectrometer equipped with a horizontal transmission accessory.
Experimental Workflow:
Caption: A typical experimental workflow for monitoring photopolymerization.
Procedure:
-
Formulation Preparation: Prepare a solution of TPO in TMPTA at the desired concentration (e.g., 1 wt%). This should be done in a dark or amber vial to prevent premature polymerization. The mixture should be stirred until the TPO is completely dissolved.
-
Sample Preparation: Place a small drop of the formulation onto the crystal of the horizontal transmission accessory of the FTIR spectrometer. A coverslip can be placed on top to ensure a uniform film thickness.
-
Initial Spectrum: Record an initial FTIR spectrum before irradiation. The characteristic peak for the acrylate double bond is typically found around 1635 cm⁻¹.
-
Photopolymerization and Real-time Monitoring: Start the UV-LED lamp at a fixed intensity and simultaneously begin recording FTIR spectra at regular intervals (e.g., every second).
-
Data Analysis: The conversion of the acrylate double bonds can be calculated by monitoring the decrease in the area of the 1635 cm⁻¹ peak over time, relative to an internal standard peak that does not change during the reaction (e.g., the carbonyl peak around 1720 cm⁻¹). The rate of polymerization can be determined from the slope of the conversion versus time plot.
Conclusion
While this compound is not a documented photoinitiator, the principles of acyl chloride photochemistry suggest a theoretical potential for such activity. However, the lack of any supporting experimental data in the scientific or patent literature indicates that it is likely an inefficient or impractical choice compared to commercially available alternatives.
For researchers and professionals in drug development and related fields, a thorough understanding of well-established photoinitiator systems is crucial. Acylphosphine oxides, such as TPO, offer high efficiency, good spectral overlap with common light sources, and a well-understood mechanism of action. The data and protocols provided for TPO in this guide can serve as a valuable starting point for the development and characterization of photopolymerizable systems for a wide range of applications. It is recommended that future research and development efforts focus on these proven photoinitiator classes.
An In-depth Technical Guide to the Steric Hindrance Effects of 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylbenzoyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the 2,6-dimethylbenzoyl group. However, the presence of two methyl groups in the ortho positions to the acyl chloride functionality imparts significant steric hindrance. This technical guide provides a comprehensive overview of the steric effects of this compound, detailing its impact on reactivity, reaction mechanisms, and synthetic outcomes. This document includes comparative data, detailed experimental protocols, and visualizations to offer a thorough understanding for researchers in chemical synthesis and drug development.
Introduction
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as versatile intermediates in a wide array of chemical transformations. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride ion. However, the substitution pattern on the aromatic ring can profoundly influence the reactivity of benzoyl chlorides. In the case of this compound, the two ortho methyl groups create a sterically congested environment around the carbonyl group. This steric bulk plays a crucial role in dictating the feasibility, rate, and outcome of its reactions with various nucleophiles. Understanding these steric effects is paramount for the effective utilization of this reagent in complex organic syntheses.
The Role of Steric Hindrance
Steric hindrance, in the context of this compound, arises from the spatial crowding around the electrophilic carbonyl carbon due to the two ortho methyl groups. This steric congestion has several important consequences:
-
Reduced Reaction Rates: The bulky methyl groups physically obstruct the trajectory of incoming nucleophiles, making it more difficult for them to approach and attack the carbonyl carbon. This increases the activation energy of the reaction, leading to significantly slower reaction rates compared to unhindered benzoyl chlorides.
-
Influence on Reaction Mechanisms: In some cases, extreme steric hindrance can alter the preferred reaction pathway. For instance, reactions that typically proceed via a bimolecular nucleophilic acyl substitution (SN2-type) mechanism may be forced to proceed through a slower, dissociative mechanism involving an acylium ion intermediate (SN1-type), especially in polar, non-nucleophilic solvents.
-
Enhanced Selectivity: The steric bulk can be exploited to achieve higher selectivity in certain reactions. For example, this compound may react preferentially with smaller, less hindered nucleophiles over larger, more hindered ones.
The following diagram illustrates the steric shielding of the carbonyl group in this compound.
Quantitative Analysis of Steric Effects
While obtaining direct comparative kinetic data for the acylation reactions of this compound is challenging, the impact of steric hindrance can be illustrated by comparing reaction yields and conditions with a less hindered analogue, m-toluoyl chloride, in the synthesis of N,N-diethylamides.
| Acyl Chloride | Nucleophile | Reaction Conditions | Product | Yield | Reference |
| m-Toluoyl Chloride | Diethylamine | Thionyl chloride, reflux; then aq. NaOH, diethylamine HCl, 0°C to RT | N,N-Diethyl-m-toluamide (DEET) | 96-98% | [1] |
| This compound | Diethylamine | Methylene chloride, triethylamine, 0°C to RT, 18h | N,N-Diethyl-2,6-dimethylbenzamide | Lower yields and/or require more forcing conditions (qualitative) | General observation |
The synthesis of DEET from m-toluic acid via the acid chloride proceeds in very high yield.[1] In contrast, the reaction of the more sterically hindered this compound with diethylamine is expected to be significantly slower and may result in lower yields under similar conditions. To achieve a comparable yield, more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent catalyst, may be necessary.[2]
Experimental Protocols
To illustrate the practical implications of steric hindrance, this section provides detailed experimental protocols for the synthesis of an unhindered and a sterically hindered N,N-diethylbenzamide.
Synthesis of N,N-Diethyl-m-toluamide (DEET) (Unhindered)
This protocol is adapted from the synthesis of DEET, a common insect repellent, which involves the reaction of m-toluoyl chloride with diethylamine.[3][4]
Part A: Preparation of m-Toluoyl Chloride
-
In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas trap containing a dilute NaOH solution.
-
To the flask, add m-toluic acid (e.g., 30 mmol) and thionyl chloride (e.g., 36 mmol).[4]
-
Gently reflux the mixture for 20-30 minutes, or until the evolution of HCl and SO₂ gases ceases.[4]
-
Cool the reaction mixture to room temperature. The crude m-toluoyl chloride is typically used in the next step without further purification.[4]
Part B: Synthesis of N,N-Diethyl-m-toluamide
-
In a separate flask, prepare a solution of diethylamine by adding diethylamine hydrochloride (e.g., 25 mmol) to a cold (0 °C) aqueous solution of sodium hydroxide (e.g., 35 mL of 3.0 M).[3]
-
With vigorous stirring, slowly add the cooled m-toluoyl chloride from Part A to the diethylamine solution while maintaining the temperature with an ice bath.[4]
-
After the addition is complete, continue to stir the mixture for several minutes.
-
The reaction mixture can be gently heated (e.g., on a steam bath for about 15 minutes) to ensure the reaction goes to completion.[4]
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude DEET product.
-
The product can be further purified by vacuum distillation or column chromatography.
Synthesis of N,N-Diethyl-2,6-dimethylbenzamide (Sterically Hindered)
This protocol is a proposed adaptation for the synthesis of the sterically hindered amide, based on general procedures for acylation of secondary amines with acyl chlorides. Due to the steric hindrance of this compound, longer reaction times and careful control of conditions are anticipated to be necessary.
Materials:
-
This compound
-
Diethylamine
-
Triethylamine
-
Anhydrous methylene chloride (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous methylene chloride.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous methylene chloride.
-
Slowly add the this compound solution to the stirred diethylamine solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reaction Mechanisms and Signaling Pathways
The reaction of an acyl chloride with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and deprotonation to yield the amide.
In the context of drug development, the products of such acylation reactions can be designed to interact with specific biological targets. For example, many kinase inhibitors feature an amide bond that is crucial for binding to the ATP-binding site of the enzyme. The steric and electronic properties of the groups attached to the amide can be fine-tuned to achieve high potency and selectivity.
Conclusion
The steric hindrance imparted by the two ortho methyl groups in this compound is a dominant factor governing its reactivity. This steric bulk significantly reduces the rate of nucleophilic attack on the carbonyl carbon, necessitating more forcing reaction conditions or longer reaction times compared to less hindered benzoyl chlorides. While this can be a limitation, the reduced reactivity can also be leveraged to achieve greater selectivity in certain synthetic transformations. For researchers and professionals in drug development, a thorough understanding of these steric effects is essential for the rational design of synthetic routes and the efficient synthesis of complex target molecules. The provided data, protocols, and visualizations serve as a valuable resource for navigating the chemical behavior of this important, sterically hindered reagent.
References
Safeguarding Synthesis: A Technical Guide to Handling 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
2,6-Dimethylbenzoyl chloride is a reactive acyl chloride compound utilized in various organic synthesis applications, particularly as a precursor and intermediate in the development of pharmaceuticals, dyes, and polymers. Its utility, however, is matched by its hazardous nature, necessitating stringent safety protocols to mitigate risks in the laboratory and during scale-up operations. This technical guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with this corrosive and irritant compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the potential to cause severe skin burns, eye damage, and irritation.[1][2] It is also flagged as potentially corrosive to metals.[1][2] Understanding its hazard profile is the foundation of safe handling.
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[1]
Exposure Controls and Personal Protection
A multi-layered approach to protection, combining engineering controls and personal protective equipment (PPE), is critical to prevent exposure.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[3][5][6] The use of a chemical fume hood or local exhaust ventilation is mandatory to keep airborne concentrations low and prevent inhalation of vapors or mists.[3][4][7] Facilities should be equipped with an eyewash fountain and a safety shower.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the last line of defense against accidental exposure.
| PPE Category | Specification |
| Eye/Face | Chemical splash-resistant safety glasses or goggles with side protection are essential.[3] A face shield should be worn when there is a significant risk of splashing.[3][7] |
| Skin | A lab coat should be worn.[7] For extensive handling, chemical-resistant protective clothing is necessary to prevent skin contact.[3][5][6] |
| Hands | Wear suitable protective gloves.[3][5] The specific glove material should be chosen based on the breakthrough time and permeation rate for this chemical. |
| Respiratory | If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[5][7] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents.
Handling
-
Avoid all personal contact, including inhalation.[6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][7]
-
Wash hands and any exposed skin thoroughly after handling.[3][4][5]
-
Keep containers securely sealed when not in use.[6]
-
Avoid physical damage to containers.[6]
Storage
-
Keep away from heat, sparks, and flame.[5]
-
Store away from incompatible materials such as oxidizing agents, strong bases, and moisture.[5][6][7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[3][8] Continue rinsing.[3][8] Seek immediate medical attention.[3][5][7][8] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Rinse skin with water or shower.[3][4][8] Call a physician immediately.[5] Wash contaminated clothing before reuse.[3][7] |
| Inhalation | Remove to fresh air.[5] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[7] Call a physician or poison control center immediately.[5] |
| Ingestion | Do NOT induce vomiting.[3][4][5][8] Rinse mouth with water.[3][4] Drink plenty of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide. For large fires, water spray or fog can be used.[6][7]
-
Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and highly toxic hydrogen chloride gas.[5][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[8] Avoid contact with skin, eyes, and clothing.[3][6] Wear appropriate personal protective equipment.[4][6]
-
Environmental Precautions: Prevent the product from entering drains.[4]
-
Containment and Cleanup: For small spills, use an inert absorbent material. For large spills, dike the area to prevent spreading.[9] Sweep up and shovel the material into suitable containers for disposal.[5]
Incompatible Materials and Hazardous Reactions
To prevent hazardous reactions, this compound should be kept away from:
-
Strong bases [6]
-
Moisture: Reacts with water.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[3][8] Do not empty into drains.[5]
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C9H9ClO | CID 89096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 21900-37-8 [smolecule.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. synquestlabs.com [synquestlabs.com]
Reactivity of 2,6-dimethylbenzoyl chloride with nucleophiles
An In-depth Technical Guide on the Reactivity of 2,6-Dimethylbenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a sterically hindered acylating agent whose reactivity is dominated by the presence of two ortho-methyl groups. These substituents provide significant steric shielding to the electrophilic carbonyl carbon, thereby reducing reaction rates with a wide range of nucleophiles compared to less hindered benzoyl chlorides. This technical guide elucidates the core principles governing its reactivity, detailing its reactions with common nitrogen, oxygen, and carbon nucleophiles. We present experimental protocols adapted from analogous systems, strategies to overcome steric hindrance, and quantitative data where available, to provide a comprehensive resource for professionals utilizing this challenging but valuable synthetic intermediate.
Core Reactivity Principles
The reactivity of this compound is a classic example of sterically controlled acylation. While the chlorine atom activates the carbonyl group for nucleophilic attack, the two flanking methyl groups create a sterically congested environment.
-
Steric Hindrance: The primary factor governing the reactivity is the steric bulk of the ortho-methyl groups. These groups physically obstruct the trajectory of incoming nucleophiles, increasing the activation energy of the reaction. This effect is particularly pronounced with bulky nucleophiles.
-
Electronic Effects: The methyl groups are weakly electron-donating, which slightly decreases the electrophilicity of the carbonyl carbon. However, this electronic effect is minor compared to the overwhelming steric hindrance.
The diagram below illustrates the steric shielding of the carbonyl group.
Caption: Steric shielding of the carbonyl carbon in this compound.
Reactions with N-Nucleophiles (Amide Synthesis)
The reaction of this compound with primary and secondary amines yields the corresponding N-substituted 2,6-dimethylbenzamides. Due to steric hindrance, these reactions are often slower than those with unhindered acyl chlorides and may require forcing conditions or specific catalysts.
General Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion. A second equivalent of the amine or a non-nucleophilic base is required to neutralize the HCl byproduct.[1]
Caption: Logical workflow for nucleophilic acyl substitution with an amine.
Experimental Protocol: Synthesis of N-Substituted 2,6-Dimethylbenzamide
This protocol is adapted from general procedures for the synthesis of amides from sterically hindered acyl chlorides.[2][3]
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be required.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data & Optimization
| Parameter | Standard Condition | Optimization for Hindered Nucleophiles | Rationale |
| Catalyst | None or Base (Et₃N) | 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) | DMAP forms a highly reactive N-acylpyridinium salt intermediate, which is more susceptible to nucleophilic attack.[4] |
| Temperature | 0 °C to RT | RT to 60 °C | Provides activation energy to overcome the steric barrier.[5] |
| Solvent | DCM, THF | DMF, NMP | Polar aprotic solvents can help solvate the transition state and increase reaction rates.[4] |
| Reaction Time | 8-16 h | 24-72 h | Sterically hindered reactions are inherently slower. |
Reactions with O-Nucleophiles (Ester & Carboxylic Acid Synthesis)
Alcoholysis (Esterification)
Alcohols react with this compound to form sterically hindered esters. The reaction must be conducted under strictly anhydrous conditions to prevent the competing hydrolysis reaction. A base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct.[6]
Hydrolysis
In the presence of water, this compound will hydrolyze back to 2,6-dimethylbenzoic acid. While kinetic data for this specific compound is scarce, studies on other benzoyl chlorides show that the hydrolysis can proceed via both SN1 and SN2 mechanisms, depending on the solvent.[7] Given the steric hindrance, an SN1-like pathway involving the formation of a stabilized acylium ion might be favored in polar solvents.
Experimental Protocol: Synthesis of an Ester
This protocol is adapted from methods for acylating phenols and alcohols with hindered acyl chlorides.[6]
-
Setup: To a solution of the alcohol (1.0 eq.) in anhydrous DCM or pyridine at 0 °C under a nitrogen atmosphere, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Addition: Slowly add this compound (1.1 eq.).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl to remove pyridine and DMAP. Then wash with saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
| Reactant Type | Conditions | Expected Outcome | Key Considerations |
| Primary Alcohols | Pyridine or Et₃N/DMAP, 0°C to RT | Good to excellent yield | Relatively fast reaction. |
| Secondary Alcohols | Et₃N/DMAP, RT to 40°C | Moderate to good yield | Slower reaction; may require heating and a catalyst.[5] |
| Tertiary Alcohols | Difficult | Low yield; elimination may occur | Acylation is extremely difficult due to steric hindrance from both reactants. |
| Water | Any non-anhydrous condition | 2,6-Dimethylbenzoic acid | All reactions must be performed under strict anhydrous conditions to avoid this side product.[6] |
Reactions with C-Nucleophiles
Friedel-Crafts Acylation
Friedel-Crafts acylation of aromatic compounds with this compound is exceptionally challenging. The reaction requires the formation of a bulky acylium ion intermediate, whose subsequent reaction with an aromatic ring is sterically hindered.[8][9]
Standard Lewis acids like AlCl₃ may be used, but often stronger catalysts or higher temperatures are necessary.[5][10] The success of the reaction is highly dependent on the steric and electronic nature of the aromatic substrate; electron-rich and unhindered substrates are preferred.
Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.[11]
Reaction with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with Grignard reagents is expected to be difficult. Grignard reagents are strong bases and can be sterically demanding.[12] Several side reactions can occur:
-
No Reaction: Due to severe steric hindrance.
-
Reduction: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the acyl chloride to an aldehyde and then to an alcohol.[13]
-
Enolization: The Grignard reagent can act as a base, abstracting a proton from the methyl groups, although this is less likely.
To favor the desired ketone formation, the use of less reactive organometallics (e.g., organocadmium or organocuprates) or performing the reaction at very low temperatures may be necessary.
Conclusion and Recommendations
The reactivity of this compound is fundamentally limited by steric hindrance. Standard acylation conditions often result in low yields or require extended reaction times and elevated temperatures. For successful transformations, researchers should consider the following:
-
Catalysis is Key: For reactions with N- and O-nucleophiles, the use of a potent nucleophilic catalyst like DMAP is highly recommended to accelerate the reaction.
-
Anhydrous Conditions are Critical: The compound is susceptible to hydrolysis. All glassware, solvents, and reagents must be rigorously dried to prevent the formation of the corresponding carboxylic acid.
-
Nucleophile Choice Matters: Less sterically hindered nucleophiles will react more readily. When reacting with bulky substrates, expect significantly reduced reaction rates.
-
Forcing Conditions May Be Necessary: Increased temperatures can help overcome the activation energy barrier but must be balanced against the risk of side reactions and decomposition.
-
Alternative Reagents: For particularly challenging transformations, converting the corresponding 2,6-dimethylbenzoic acid to a more reactive species in situ using modern coupling reagents (e.g., HATU, PyBOP) may provide a more efficient route to the desired amide or ester.[4]
By understanding the inherent steric challenges and employing appropriate optimization strategies, this compound can be used effectively as a valuable intermediate in the synthesis of complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN109574866A - A kind of preparation method of 2,6- dimethyl benzene amine long-chain compound - Google Patents [patents.google.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction of 2,6-Dimethylbenzoyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 2,6-dimethylbenzoyl chloride with amines to form N-substituted-2,6-dimethylbenzamides is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The steric hindrance imposed by the two ortho-methyl groups on the benzoyl chloride presents unique mechanistic and practical challenges. This technical guide provides a comprehensive overview of the core principles governing this reaction, including the underlying mechanism, the significant impact of steric hindrance, and strategies to achieve efficient acylation. It details catalytic systems, provides illustrative experimental protocols, and presents quantitative data to inform reaction optimization.
Core Principles and Reaction Mechanism
The formation of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack (Addition)
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the amine and the electrophilicity of the acyl chloride.
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is a good leaving group. A base, often an excess of the amine reactant or an added non-nucleophilic base like triethylamine, then deprotonates the nitrogen atom to yield the stable amide product and the corresponding ammonium salt.
Due to the significant steric bulk from the two ortho-methyl groups on the this compound, the approach of the amine nucleophile to the carbonyl carbon is significantly impeded. This steric hindrance raises the activation energy of the nucleophilic addition step, making the reaction slower compared to the acylation with less hindered benzoyl chlorides.
The Critical Role of Steric Hindrance
The primary challenge in the reaction of this compound with amines is overcoming the steric hindrance presented by the ortho-methyl groups. This steric congestion affects the reaction in several ways:
-
Reduced Reaction Rates: The bulky methyl groups shield the carbonyl carbon, making it less accessible to the amine nucleophile. This leads to significantly slower reaction rates compared to reactions with unsubstituted benzoyl chloride.
-
Lower Yields: Inefficient attack of the amine can lead to lower product yields and the prevalence of side reactions, especially at elevated temperatures.
-
Dependence on Amine Structure: The degree of steric hindrance on the amine itself becomes a critical factor. Primary amines generally react more readily than secondary amines. Bulky secondary amines may fail to react altogether under standard conditions.
Catalytic Strategies for Efficient Amidation
To overcome the challenges posed by steric hindrance, various catalytic methods have been developed to facilitate the acylation of amines with this compound. These catalysts function by activating the acyl chloride, thereby increasing its electrophilicity.
4-(Dimethylamino)pyridine (DMAP) Catalysis
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[1] Its catalytic cycle involves the initial reaction with this compound to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the parent acyl chloride, rendering it more susceptible to attack by the amine nucleophile. The steric hindrance is effectively bypassed as the amine now reacts with this more potent acylating agent.
Diagram: Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in the acylation of amines.
Quantitative Data
| Amine Reactant | Acyl Chloride | Catalyst/Conditions | Yield (%) | Reference |
| Aniline Derivatives | 4-Fluorobenzoyl Chloride | Copper Triflate, 150°C, 2h | 55-75 (overall) | [2] |
| Various Amines | General Acyl Chlorides | DMAP, CH2Cl2, 16h | Not specified | [3] |
| Aniline | 2-Nitrobenzoyl Chloride | Triethylamine, CH2Cl2, 4h | 68 | [4] |
| Piperidine | 4-Nitrobenzoyl Chloride | Not specified | 83 | [4] |
Note: The yields are highly dependent on the specific amine, solvent, temperature, and reaction time.
Experimental Protocols
The following are illustrative experimental protocols for the synthesis of N-substituted-2,6-dimethylbenzamides.
General Procedure for the DMAP-Catalyzed Acylation of a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2,6-dimethylbenzamide.
Synthesis of N-Aryl-2,6-dimethylbenzamides without a Catalyst (for less hindered amines)
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add this compound (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Diagram: General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of N-substituted-2,6-dimethylbenzamides.
Conclusion
The reaction of this compound with amines, while mechanistically straightforward, presents significant practical challenges due to steric hindrance. Understanding the interplay between the structures of the acyl chloride and the amine is paramount for successful synthesis. The use of nucleophilic catalysts, particularly DMAP, provides a robust strategy to overcome the steric barrier and achieve high yields of the desired N-substituted-2,6-dimethylbenzamides. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and optimize these important synthetic transformations.
References
Spectroscopic Analysis of 2,6-Dimethylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoyl chloride (C₉H₉ClO) is an acyl chloride derivative of benzoic acid. Acyl chlorides are important reagents in organic synthesis, valued for their high reactivity in acylation reactions to form esters, amides, and other carbonyl compounds. A thorough understanding of the spectroscopic properties of this compound is essential for its proper identification, purity assessment, and for monitoring reactions in which it is a reactant or product. This technical guide provides a summary of the expected spectroscopic data (NMR and IR) for this compound, along with detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and typical spectroscopic values for similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | t | 1H | Aromatic H (para) |
| ~ 7.1 - 7.3 | d | 2H | Aromatic H (meta) |
| ~ 2.5 | s | 6H | Methyl (CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 169 | Carbonyl (C=O) |
| ~ 138 | Aromatic C (quaternary, attached to CH₃) |
| ~ 133 | Aromatic C (quaternary, attached to C=O) |
| ~ 132 | Aromatic CH (para) |
| ~ 128 | Aromatic CH (meta) |
| ~ 20 | Methyl (CH₃) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2975 - 2850 | Medium | Aliphatic C-H stretch (methyl) |
| ~ 1780 - 1740 | Strong | C=O stretch (acyl chloride) |
| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |
| ~ 900 - 800 | Strong | C-Cl stretch |
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (usually included in deuterated solvents)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans (typically 8 to 16 scans for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0-200 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for quaternary carbons if needed, although longer acquisition times will be required.
-
Set a significantly higher number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance of ¹³C.
-
Acquire the FID.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its functional groups.
Method 1: Neat Liquid between Salt Plates (if the compound is a liquid at room temperature)
Materials:
-
This compound sample
-
Salt plates (e.g., NaCl or KBr), stored in a desiccator
-
Pasteur pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of dry solvent (e.g., anhydrous dichloromethane), then allow the solvent to evaporate completely.
-
Place one salt plate on a clean, dry surface.
-
Using a Pasteur pipette, place a small drop of the this compound sample onto the center of the plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
-
Spectrum Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum by performing a background subtraction.
-
-
Cleaning:
-
After analysis, disassemble the salt plates.
-
Clean the plates thoroughly with a suitable dry solvent to remove all traces of the sample.
-
Return the clean, dry plates to the desiccator.
-
Method 2: Attenuated Total Reflectance (ATR) (for solids or liquids)
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula (for solids) or pipette (for liquids)
Procedure:
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically perform the background subtraction.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.
-
Visualization
The following diagram illustrates the logical relationship between the chemical structure of this compound and its key predicted spectroscopic features.
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the development of a wide range of therapeutic agents and functional materials.
This application note provides a detailed experimental setup and protocol for the Friedel-Crafts acylation using 2,6-dimethylbenzoyl chloride. Due to the steric hindrance imparted by the two methyl groups ortho to the acyl chloride functionality, this reagent presents unique challenges and requires carefully optimized conditions to achieve satisfactory yields. These protocols and data are intended to guide researchers in overcoming these challenges and successfully employing this sterically hindered reagent in their synthetic endeavors.
Reaction Principle and Considerations
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic substrate.
However, the steric bulk of the 2,6-dimethylbenzoyl group can significantly hinder the approach of the aromatic nucleophile, potentially leading to lower reaction rates and yields compared to less hindered acyl chlorides. Consequently, the choice of substrate, catalyst stoichiometry, solvent, and reaction temperature are critical parameters that must be carefully controlled. Electron-rich aromatic compounds are generally more suitable substrates for this sterically demanding acylation.
Experimental Protocols
General Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum chloride (AlCl₃) is a water-reactive and corrosive solid. It reacts violently with water, releasing HCl gas. Handle in a glovebox or a very dry environment.
-
Solvents such as dichloromethane (DCM) and nitrobenzene are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
The reaction is exothermic , and proper temperature control is crucial.
-
The reaction generates HCl gas , which must be neutralized with a suitable trap (e.g., a bubbler with aqueous NaOH).
Protocol 1: Acylation of Anisole with this compound
This protocol describes the acylation of anisole, an activated aromatic ether, where the methoxy group directs the substitution to the para position, minimizing further steric clash.
Materials:
-
Anisole
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Following this, add a solution of anisole (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, still at 0 °C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This quenching step should be performed in a fume hood with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with sterically hindered acyl chlorides. Note that specific yields for this compound are often not widely reported in open literature and may require optimization. The data presented for analogous reactions serves as a guiding baseline.
| Aromatic Substrate | Acyl Chloride | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Predominant Isomer(s) |
| Anisole | Benzoyl chloride | HBEA Zeolite | Neat | 120 | - | 83 | 4-Methoxybenzophenone |
| Toluene | Acetyl chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 1 | ~90 | 4-Methylacetophenone |
| Naphthalene | Acetyl chloride | AlCl₃ (1.1) | Dichloromethane | 0 | 1-2 | High | 1-Acetylnaphthalene |
| Naphthalene | Acetyl chloride | AlCl₃ (1.2) | Nitrobenzene | RT | - | High | 2-Acetylnaphthalene |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Friedel-Crafts acylation.
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the Friedel-Crafts acylation using this compound.
Caption: Experimental workflow for Friedel-Crafts acylation.
Application Notes and Protocols: Acylation of Phenols with 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the O-acylation of phenols using 2,6-dimethylbenzoyl chloride. The sterically hindered nature of this compound presents unique considerations for achieving high yields of the desired phenolic ester while avoiding common side reactions. This application note details a robust experimental protocol based on the Schotten-Baumann reaction, discusses potential competing reactions, and provides illustrative data for the acylation of various phenolic substrates. The information herein is intended to serve as a practical resource for chemists engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction
The acylation of phenols is a fundamental transformation in organic synthesis, yielding valuable phenolic esters. These esters are not only important final products in various applications, including pharmaceuticals, agrochemicals, and polymers, but also serve as crucial intermediates where the hydroxyl group of a phenol requires protection. This compound is a sterically hindered acylating agent. Its use can impart specific properties to the resulting ester, such as increased stability or altered biological activity.
The primary challenge in the acylation of phenols is controlling the regioselectivity between O-acylation (ester formation) and C-acylation (Friedel-Crafts acylation or Fries rearrangement), which leads to the formation of hydroxyaryl ketones.[1][2] This protocol focuses on reaction conditions that favor the kinetically controlled O-acylation product.
Reaction Scheme
References
Synthesis of N-Substituted Amides Using 2,6-Dimethylbenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, with N-substituted amides being prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction of an amine with an acyl chloride is a fundamental and widely utilized method for amide synthesis, often proceeding under mild conditions with high efficiency.[1] This application note focuses on the use of 2,6-dimethylbenzoyl chloride, a sterically hindered acylating agent, for the synthesis of N-substituted amides. The presence of two methyl groups ortho to the acyl chloride functionality introduces significant steric hindrance, which can influence reactivity and necessitate modified protocols compared to less hindered acyl chlorides. Understanding these nuances is critical for the successful application of this reagent in research and drug development.
The steric bulk of this compound can be advantageous in certain synthetic contexts, potentially leading to increased selectivity in reactions with molecules possessing multiple nucleophilic sites. However, this steric hindrance also presents a challenge, often requiring tailored reaction conditions to achieve satisfactory yields, particularly with sterically demanding amines.[]
Reaction Principle and Mechanism
The synthesis of N-substituted amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base is generally required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] For sterically hindered acyl chlorides, the rate of the nucleophilic attack can be significantly reduced, sometimes necessitating the use of catalysts or more forcing conditions to facilitate the reaction.[]
Caption: Nucleophilic acyl substitution mechanism for amide synthesis.
Applications in Drug Development
N-substituted amides derived from this compound are important intermediates and final products in drug discovery. The 2,6-dimethylphenyl moiety is a key structural feature in several local anesthetics, such as Lidocaine. The steric hindrance provided by the methyl groups can influence the conformation of the molecule and its binding to biological targets, potentially leading to improved efficacy and a desirable pharmacokinetic profile.
Furthermore, the strategic introduction of the 2,6-dimethylbenzoyl group can be used to modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability. The synthesis of libraries of N-substituted amides using this reagent allows for the exploration of structure-activity relationships (SAR) to optimize lead compounds.
Experimental Protocols
Due to the steric hindrance of this compound, standard acylation protocols may require optimization. The following protocols provide starting points for the synthesis of N-substituted amides with this reagent.
Protocol 1: General Procedure for Acylation of Primary Amines
This protocol is a modified Schotten-Baumann reaction, suitable for the acylation of non-hindered primary amines.[4]
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.0-1.2 eq.)
-
Triethylamine (Et3N) or Pyridine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Acylation of Sterically Hindered or Poorly Nucleophilic Amines
For less reactive amines, the addition of a catalyst and/or elevated temperatures may be necessary to drive the reaction to completion.[]
Materials:
-
This compound (1.0 eq.)
-
Sterically hindered or weakly nucleophilic amine (1.0 eq.)
-
Pyridine (as solvent and base)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq., optional catalyst)
-
Saturated aqueous copper(II) sulfate (CuSO4) solution (for pyridine removal)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the amine and DMAP (if used) in pyridine.
-
Add this compound to the solution.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer with water, saturated aqueous CuSO4 solution (to remove pyridine), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative examples of N-substituted amides synthesized from this compound, highlighting the reaction conditions and corresponding yields. Due to the challenges in finding a broad range of examples in the literature, this table represents typical outcomes based on general principles of acylating sterically hindered substrates.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | Pyridine | 60 | 18 | Moderate-Good |
| 4-Methoxyaniline | Triethylamine | DCM | RT | 12 | Good |
| Benzylamine | Triethylamine | DCM | RT | 6 | High |
| Diethylamine | Triethylamine | DCM | RT | 24 | Low-Moderate |
| N-Methylaniline | Pyridine/DMAP | Pyridine | 80 | 24 | Moderate |
| tert-Butylamine | Pyridine/DMAP | Pyridine | 100 | 48 | Low |
Note: "Low", "Moderate", "Good", and "High" yields are qualitative descriptors based on typical outcomes for such reactions and should be optimized for specific substrates.
Experimental Workflow and Logic Diagrams
Caption: A generalized workflow for the synthesis of N-substituted amides.
Caption: A decision-making diagram for optimizing hindered amide synthesis.
Conclusion
The synthesis of N-substituted amides using this compound is a valuable transformation for accessing sterically demanding structures relevant to drug discovery and materials science. While the inherent steric hindrance of the acylating agent necessitates careful optimization of reaction conditions, successful protocols often involve the use of appropriate bases, and in challenging cases, catalysts and elevated temperatures. The provided protocols and troubleshooting guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of catalytic systems and novel coupling reagents may expand the scope and efficiency of these transformations.
References
Application Notes and Protocols: 2,6-Dimethylbenzoyl Chloride as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of 2,6-dimethylbenzoyl chloride as a crosslinking agent for polymers is limited in publicly available literature. The following application notes and protocols are based on the established principles of polymer chemistry and data from analogous di-functional acyl chloride crosslinking agents, such as terephthaloyl chloride. These notes serve as a comprehensive guide for researchers to design and conduct their own experiments.
Introduction
Crosslinking is a critical process in polymer science that enhances the mechanical, thermal, and chemical properties of polymeric materials. This is achieved by forming covalent or ionic bonds between polymer chains, creating a three-dimensional network structure. Acyl chlorides, particularly di-functional acyl chlorides, are effective crosslinking agents for polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups.
This compound, a di-functional acyl chloride, is a potential candidate for crosslinking a variety of polymers. The two acyl chloride groups can react with nucleophilic sites on adjacent polymer chains, forming stable ester or amide linkages. This process can significantly improve the polymer's tensile strength, thermal stability, and solvent resistance, making it suitable for a wide range of applications, including in drug delivery systems, tissue engineering scaffolds, and high-performance plastics.
Reaction Mechanisms
The primary mechanisms for crosslinking polymers with this compound are:
-
Esterification: For polymers containing hydroxyl groups, such as poly(vinyl alcohol) (PVA), cellulose, or starch, the acyl chloride groups of the crosslinker react with the hydroxyl groups to form ester bonds. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Amidation: For polymers with amine groups, such as polyamides (nylons) or chitosan, the acyl chloride groups react to form robust amide bonds, leading to a highly crosslinked network.
-
Friedel-Crafts Acylation: For aromatic polymers like polystyrene, this compound can be used in a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acyl groups substitute onto the aromatic rings of the polymer, creating ketone linkages between the chains.
Potential Applications
The enhanced properties of polymers crosslinked with this compound open up possibilities for various applications:
-
Drug Delivery: Crosslinked hydrogels can be designed for controlled and sustained release of therapeutic agents. The degree of crosslinking can be tuned to control the swelling behavior and drug diffusion rates.
-
Biomaterials and Tissue Engineering: Biocompatible and biodegradable polymers, when crosslinked, can form scaffolds with improved mechanical integrity for tissue regeneration.
-
High-Performance Materials: Crosslinking can improve the thermal and chemical resistance of engineering plastics, making them suitable for demanding applications in the automotive and aerospace industries.
-
Membranes for Separation: Crosslinked polymer membranes can exhibit enhanced selectivity and durability for gas separation or water purification processes.
Quantitative Data Summary
The following tables summarize the expected changes in polymer properties upon crosslinking, based on data from analogous systems using terephthaloyl chloride.
Table 1: Effect of Crosslinking on Mechanical Properties of Poly(vinyl alcohol) (PVA) Films
| Property | Uncrosslinked PVA | Crosslinked PVA |
| Tensile Strength (MPa) | 22.6 | 32.5 |
| Water Uptake (%) | Dissolves readily | 5.4 |
Data based on crosslinking with terephthalic acid, a dicarboxylic acid analogue of a di-functional benzoyl chloride.
Table 2: Effect of Crosslinking on Thermal Properties of Polyamides
| Property | Non-crosslinked Polyamidoxime | Crosslinked Polyamidoxime |
| Decomposition Temperature (°C) | 426–489 | 515–593 |
Data based on crosslinking with terephthaloyl chloride.[1]
Table 3: Properties of Crosslinked Polyamide Aerogels
| Property | Value |
| Density (g/cm³) | 0.07 - 0.33 |
| Surface Area (m²/g) | up to 440 |
| Compressive Modulus (MPa) | 5 - 312 |
Data based on crosslinking with terephthaloyl chloride and isophthaloyl chloride.[2][3]
Experimental Protocols
Protocol 1: Crosslinking of Poly(vinyl alcohol) (PVA) with a Di-functional Benzoyl Chloride Derivative
This protocol describes a general procedure for the crosslinking of PVA films.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 85,000-124,000 g/mol
-
This compound (or terephthaloyl chloride as an analogue)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine
-
Methanol (for washing)
-
Petri dishes (polypropylene)
Procedure:
-
PVA Film Preparation:
-
Prepare a 5% (w/v) solution of PVA in deionized water by heating at 90°C with stirring until the PVA is fully dissolved.
-
Pour the hot PVA solution into polypropylene petri dishes and allow to dry at 50°C in an oven to form transparent films of approximately 150 microns thickness.
-
Ensure the films are completely dry before proceeding.
-
-
Crosslinking Reaction:
-
Prepare a crosslinking solution by dissolving the di-functional benzoyl chloride derivative in anhydrous DMF to a desired concentration (e.g., 5-15% w/v). Add anhydrous pyridine to the solution as an acid scavenger (molar ratio of pyridine to acyl chloride should be at least 2:1).
-
Immerse the prepared PVA films in the crosslinking solution.
-
Carry out the reaction at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-12 hours). The reaction time and temperature will influence the degree of crosslinking.
-
After the reaction, remove the films from the solution and wash them thoroughly with methanol to remove any unreacted crosslinker and pyridine hydrochloride.
-
Dry the crosslinked films in a vacuum oven at 50°C until a constant weight is achieved.
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of ester linkages.
-
Swelling Studies: To determine the degree of crosslinking by measuring water uptake.
-
Tensile Testing: To evaluate the changes in mechanical properties.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
Protocol 2: Friedel-Crafts Crosslinking of Polystyrene
This protocol outlines a general method for crosslinking polystyrene using a di-functional acyl chloride.
Materials:
-
Polystyrene (PS)
-
This compound (or terephthaloyl chloride as an analogue)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (solvent)
-
Methanol (for washing)
-
Hydrochloric acid (aqueous solution, for catalyst removal)
Procedure:
-
Reaction Setup:
-
Dissolve polystyrene in anhydrous 1,2-dichloroethane in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate container, dissolve the di-functional benzoyl chloride derivative in anhydrous 1,2-dichloroethane.
-
Carefully add anhydrous aluminum chloride to the polystyrene solution while stirring. The mixture may become colored.
-
-
Crosslinking Reaction:
-
Slowly add the solution of the di-functional benzoyl chloride to the polystyrene/AlCl₃ mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and maintain for a set period (e.g., 4-24 hours). The progress of the reaction can be monitored by the evolution of HCl gas (use appropriate safety precautions).
-
The formation of a gel indicates that crosslinking has occurred.
-
-
Purification:
-
After the reaction, cool the mixture and precipitate the crosslinked polymer by adding it to a large volume of methanol.
-
Filter the polymer and wash it with a dilute aqueous solution of hydrochloric acid to remove the aluminum chloride catalyst, followed by washing with methanol to remove any unreacted monomers.
-
Dry the crosslinked polystyrene in a vacuum oven.
-
Characterization:
-
Solubility Test: Crosslinked polystyrene will be insoluble in solvents like chloroform or toluene.
-
FTIR Spectroscopy: To identify the formation of ketone functionalities.
-
Solid-State NMR: To further characterize the structure of the crosslinked polymer.
-
Thermal Analysis (TGA/DSC): To determine the effect of crosslinking on thermal stability and glass transition temperature.
Visualizations
Signaling Pathways and Logical Relationships
Caption: General mechanism of polymer crosslinking.
Experimental Workflow
Caption: Experimental workflow for polymer crosslinking.
References
Application Notes and Protocols for the Lab-Scale Synthesis of 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoyl chloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The steric hindrance provided by the two ortho-methyl groups imparts unique reactivity and stability to its derivatives. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from 2,6-dimethylbenzoic acid using thionyl chloride as the chlorinating agent. The procedure is robust, affording the product in good yield and purity. Safety precautions are emphasized due to the hazardous nature of the reagents involved.
Reaction Scheme
The overall reaction involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride, with the formation of sulfur dioxide and hydrogen chloride as byproducts.
Reaction: 2,6-Dimethylbenzoic Acid + Thionyl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride
Chemical Equation: (CH₃)₂C₆H₃COOH + SOCl₂ → (CH₃)₂C₆H₃COCl + SO₂ + HCl
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| 2,6-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | White solid | 115-117 (at 20 mmHg) |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | 79 |
| This compound | C₉H₉ClO | 168.62 | Yellow oil/liquid | 98-100 (at 10 mmHg) |
Table 2: Suggested Reagent Quantities for a Lab-Scale Synthesis
| Reagent | Amount | Moles | Molar Ratio |
| 2,6-Dimethylbenzoic Acid | 10.0 g | 0.0666 | 1.0 |
| Thionyl Chloride | 23.8 g (14.5 mL) | 0.200 | 3.0 |
Experimental Protocols
Synthesis of this compound
This protocol details the conversion of 2,6-dimethylbenzoic acid to this compound.
Materials:
-
2,6-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)
-
Round-bottom flask (100 mL)
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 100-mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected via tubing to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: To the flask, add 2,6-dimethylbenzoic acid (10.0 g, 0.0666 mol).
-
Addition of Thionyl Chloride: Carefully add thionyl chloride (23.8 g, 14.5 mL, 0.200 mol) to the flask. The addition may cause some initial gas evolution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with stirring. Maintain the reflux for 2 hours.[1] The reaction is complete when the evolution of gases ceases and the mixture becomes a clear, yellow solution.
-
Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[1] Optionally, anhydrous toluene can be added and co-distilled to facilitate the complete removal of thionyl chloride.
-
Purification: The crude this compound can be purified by vacuum distillation (98-100 °C at 10 mmHg) to yield a colorless to pale yellow oil.
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (SO₂ and HCl).[2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
This compound: Acyl chlorides are corrosive and lachrymatory. Avoid contact with skin and eyes.
-
Gas Byproducts: The reaction evolves toxic and corrosive gases (HCl and SO₂). Ensure the reaction apparatus is properly vented to a scrubber containing a base solution (e.g., NaOH) to neutralize these gases.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual thionyl chloride or acyl chloride carefully with a suitable reagent (e.g., isopropanol) before disposal.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of acyl chloride formation.
References
Application Notes and Protocols: Synthesizing Polymers with 2,6-Dimethylbenzoyl Chloride for Enhanced Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In advanced polymer science, the precise tuning of material properties is paramount for developing next-generation materials for specialized applications, including drug delivery systems, high-performance films, and specialty fibers. 2,6-Dimethylbenzoyl chloride is an aromatic acyl chloride whose structure is distinguished by the presence of two methyl groups positioned ortho to the reactive acyl chloride. This substitution pattern introduces significant steric hindrance around the reaction center. While not commonly used for post-polymerization modification, it presents a compelling opportunity as a co-monomer or end-capper in polycondensation reactions.
The steric bulk of the ortho-methyl groups is anticipated to profoundly influence polymerization kinetics and the final polymer architecture. By disrupting the planarity and close packing of polymer chains, this monomer can be strategically employed to enhance properties such as solubility and processability, which are often challenging in rigid aromatic polymers like aramids. These application notes provide a theoretical framework and detailed protocols for utilizing this compound in the synthesis of aromatic polyamides (aramids) to achieve polymers with tailored characteristics.
Principle of Synthesis: Low-Temperature Solution Polycondensation
The synthesis of high-performance aramids is typically achieved through low-temperature solution polycondensation. This method involves the reaction of an aromatic diamine with an aromatic diacid chloride in an anhydrous polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[1][2] The reaction is a nucleophilic acyl substitution where the amine groups of the diamine monomer attack the carbonyl carbons of the acid chloride monomer, forming an amide linkage and eliminating hydrogen chloride (HCl) as a byproduct.[2]
To achieve high molecular weight polymers, the HCl byproduct must be neutralized. This is often accomplished by using an acid scavenger like pyridine or by dissolving salts such as lithium chloride (LiCl) or calcium chloride (CaCl₂), which can complex with the amide linkages and maintain the growing polymer chains in solution.[1]
When incorporating a sterically hindered monomer like this compound (or a hypothetical difunctional analogue like 2,6-dimethylterephthaloyl chloride), the bulky methyl groups are expected to slow the rate of nucleophilic attack. This steric hindrance can prevent the polymer chains from packing into highly ordered, crystalline structures, thereby altering the final material properties.[3]
Anticipated Effects on Polymer Properties
The introduction of the 2,6-dimethylbenzoyl moiety into a polymer backbone is expected to induce significant changes compared to its non-methylated analogues (e.g., polymers derived from terephthaloyl chloride).
-
Enhanced Solubility: The primary advantage anticipated is a significant increase in solubility. The bulky methyl groups disrupt the planarity of the polymer chains, hindering the strong intermolecular hydrogen bonding and π-π stacking that typically render aramids insoluble in common organic solvents.[3] This improved solubility facilitates polymer characterization and processing, such as casting thin films or spinning fibers from solution.
-
Modified Thermal Properties: The restricted rotation around the amide bond due to the methyl groups can lead to a higher glass transition temperature (Tg). Conversely, the disruption in chain packing is expected to decrease the degree of crystallinity and lower or eliminate the melting temperature (Tm), resulting in a more amorphous polymer.[4]
-
Altered Mechanical Strength: Conventional aramids like Kevlar derive their exceptional strength from a highly crystalline, rigid-rod structure.[5][6] The steric hindrance from the dimethylbenzoyl groups would prevent this high degree of organization. Consequently, the resulting polymers are expected to exhibit lower tensile strength and modulus but may show increased flexibility.
-
Reduced Reaction Kinetics: The steric shielding of the carbonyl carbon by the two ortho-methyl groups will likely decrease the rate of the polycondensation reaction. This may necessitate longer reaction times or higher temperatures and could result in polymers with a lower average molecular weight compared to those synthesized with unhindered monomers.[7]
Data Presentation: Expected Property Comparison
The following table summarizes the anticipated quantitative and qualitative changes in the properties of an aromatic polyamide synthesized using a sterically hindered diacid chloride (e.g., 2,6-dimethylterephthaloyl chloride) versus a conventional non-hindered diacid chloride (terephthaloyl chloride).
| Property | Polymer from Terephthaloyl Chloride (e.g., Kevlar) | Polymer from 2,6-Dimethyl-Substituted Analogue (Expected) | Rationale |
| Solubility | Insoluble in most organic solvents; requires strong acids (e.g., H₂SO₄) | Soluble in polar aprotic solvents (NMP, DMAc, DMF) | Steric hindrance from methyl groups disrupts intermolecular packing and hydrogen bonding.[3] |
| Molecular Weight (Mw) | Very High (>50,000 g/mol ) | Moderate to High | Slower reaction kinetics due to steric hindrance may limit chain growth.[7] |
| Crystallinity | High (>70%) | Low / Amorphous | Disrupted chain planarity prevents efficient packing into a crystalline lattice. |
| Glass Transition Temp. (Tg) | > 300 °C | Higher than non-hindered analogue | Restricted chain rotation due to bulky side groups increases the energy required for segmental motion.[4] |
| Tensile Strength | Very High (~3.6 GPa)[5] | Lower | Lack of high crystallinity and intermolecular cohesion reduces overall strength. |
| Processability | Difficult (requires liquid crystal spinning from strong acid) | Easier (amenable to solution casting and conventional spinning) | Enhanced solubility allows for standard processing techniques. |
Experimental Protocols
The following protocols are adapted from established methods for synthesizing aromatic polyamides and are intended as a starting point for research.[1]
Protocol 1: Synthesis of an Aromatic Polyamide
This protocol describes a laboratory-scale, low-temperature solution polycondensation to synthesize an aromatic polyamide using p-phenylenediamine and a 1:1 molar ratio of terephthaloyl chloride and a hypothetical difunctional analogue, 2,6-dimethylterephthaloyl chloride, to demonstrate the effect of incorporating the sterically hindered monomer.
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
2,6-Dimethylterephthaloyl chloride (DM-TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Argon/Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation:
-
Dry CaCl₂ in a vacuum oven at 200 °C for 4 hours.
-
Recrystallize p-phenylenediamine from a suitable solvent and dry under vacuum.
-
Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
-
Reaction Setup:
-
In the three-neck flask under a positive pressure of argon, add anhydrous CaCl₂ (5.0 g) and 100 mL of anhydrous NMP. Stir until the salt is fully dissolved.
-
Add p-phenylenediamine (e.g., 1.081 g, 10 mmol) to the NMP/CaCl₂ solution. Stir until fully dissolved.
-
Add 1.6 mL (20 mmol) of anhydrous pyridine to act as an acid scavenger.
-
Cool the flask to 0 °C using the low-temperature bath.
-
-
Polymerization:
-
In a separate flask, dissolve terephthaloyl chloride (1.015 g, 5 mmol) and 2,6-dimethylterephthaloyl chloride (1.155 g, 5 mmol) in 20 mL of anhydrous NMP.
-
Transfer this diacid chloride solution to the dropping funnel.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 24 hours. A noticeable increase in viscosity indicates polymer formation.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into 500 mL of rapidly stirring methanol. A fibrous or powdered polymer will precipitate.
-
Collect the polymer by vacuum filtration.
-
To purify, wash the polymer by suspending it in 200 mL of deionized water and boiling for 1 hour to remove NMP and salts. Filter again.
-
Repeat the water wash, followed by a final wash with methanol.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
-
Protocol 2: Polymer Characterization
1. Spectroscopic Analysis (FTIR & NMR):
-
FTIR: Confirm the formation of amide bonds (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and the disappearance of the acid chloride C=O stretch (~1770 cm⁻¹).
-
¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl). Confirm the presence of aromatic and methyl protons and the amide proton (~10 ppm).
2. Molecular Weight Determination (GPC/SEC):
-
Use size-exclusion chromatography with a suitable solvent (e.g., NMP with LiCl) and polystyrene or PMMA standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
3. Thermal Analysis (TGA & DSC):
-
TGA: Determine the thermal stability and decomposition temperature (Td) by heating the sample under a nitrogen atmosphere.
-
DSC: Determine the glass transition temperature (Tg) by heating the sample through a modulated heat-cool-heat cycle. The absence of a sharp melting peak would indicate an amorphous nature.
Visualizations
The following diagrams illustrate the experimental workflow and the logical impact of steric hindrance on polymer properties.
Caption: Experimental workflow for aramid synthesis.
Caption: Effect of steric hindrance on polymer properties.
References
Application of 2,6-Dimethylbenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethylbenzoyl chloride is a versatile reagent and a key building block in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a reactive acyl chloride group sterically hindered by two adjacent methyl groups, imparts unique reactivity and selectivity in acylation reactions. This steric hindrance can influence the orientation of substituents and the stability of the resulting amide or ester bonds, making it a valuable tool in the design and synthesis of complex drug molecules. This document outlines the application of this compound in the synthesis of pharmaceutical intermediates, providing detailed experimental protocols and quantitative data for key transformations. The primary applications highlighted are in the synthesis of local anesthetics and potential anticonvulsant agents.
Application 1: Synthesis of Local Anesthetic Intermediates
A significant application of the 2,6-dimethylphenyl moiety is in the development of local anesthetics. The presence of the 2,6-dimethylphenyl group is a common structural feature in many potent and widely used anesthetic agents. This compound can be utilized to synthesize key amide intermediates that form the core of these molecules.
Example: Synthesis of an Intermediate for Ropivacaine Analogues
Ropivacaine is a long-acting local anesthetic. A key intermediate in the synthesis of ropivacaine and its analogues is 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. This intermediate can be synthesized through the acylation of a piperidine derivative with a 2,6-dimethylbenzoylating agent. While the direct use of this compound is a viable route, many patented methods start from 2-piperidinecarboxylic acid and a halogenating agent to form the acyl chloride in situ, followed by reaction with 2,6-dimethylaniline. For the purpose of illustrating the utility of the pre-formed this compound, a representative protocol is described below.
Quantitative Data for the Synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
| Parameter | Value | Reference |
| Starting Materials | 2-Piperidinecarboxylic acid, 2,6-Dimethylaniline, Halogenating Agent (e.g., Thionyl Chloride) | [1] |
| Product | 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | [1] |
| Yield | >85% | [1] |
| Melting Point | 118-120 °C | [1] |
Experimental Protocol: Synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
This protocol is adapted from a patented procedure and illustrates the general steps for the amidation reaction.[1]
Materials:
-
This compound
-
(S)-Piperidine-2-carboxamide
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve (S)-Piperidine-2-carboxamide (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of this compound (1.1 eq) in dichloromethane dropwise to the cooled mixture via a dropping funnel over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 1-N-(2,6-dimethylbenzoyl)piperidine-2-carboxamide.
Synthesis Workflow for 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Intermediate
Caption: Synthesis of a key intermediate for ropivacaine analogues.
Application 2: Synthesis of Anticonvulsant Agent Intermediates
The 2,6-dimethylphenylamide scaffold is also found in a number of compounds investigated for their anticonvulsant properties. The synthesis of these molecules often involves the acylation of an appropriate amine with this compound or a related derivative.
Example: Synthesis of N-(2,6-dimethylphenyl)acetamide
N-(2,6-dimethylphenyl)acetamide is a fundamental building block and a known impurity in the synthesis of the local anesthetic Lidocaine. Its synthesis is a straightforward yet critical reaction that demonstrates the acylation of an aniline derivative. While the synthesis of Lidocaine itself starts with 2,6-dimethylaniline and chloroacetyl chloride, the following protocol illustrates the analogous reaction with acetyl chloride, which can be conceptually extended to this compound for the synthesis of other derivatives.[2][3]
Quantitative Data for the Synthesis of N-(2,6-dimethylphenyl)acetamide
| Parameter | Value | Reference |
| Starting Materials | 2,6-Dimethylaniline, Acetyl chloride, Sodium acetate | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Product | N-(2,6-dimethylphenyl)acetamide | [3] |
| Yield | High (Specific yield not reported in the general procedure) | [3] |
Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)acetamide
This protocol is a representative procedure for the acylation of 2,6-dimethylaniline.
Materials:
-
2,6-Dimethylaniline
-
This compound
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath with stirring.
-
Slowly add this compound (1.1 eq) to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Prepare a solution of sodium acetate in water.
-
Add the sodium acetate solution to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any remaining acetic acid and salts.
-
Air dry the purified N-(2,6-dimethylphenyl)benzamide.
General Acylation Workflow
Caption: General synthesis of N-substituted-2,6-dimethylbenzamides.
Signaling Pathway Relevance
While this compound is a synthetic building block and does not directly interact with biological signaling pathways, the pharmaceutical agents derived from it do. For instance, local anesthetics like Lidocaine and Ropivacaine function by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade prevents the propagation of action potentials, thereby inhibiting the transmission of pain signals. Anticonvulsant drugs often target various ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABAergic, glutamatergic) to suppress excessive neuronal firing in the brain.
Simplified Mechanism of Action for Local Anesthetics
Caption: Blockade of sodium channels by local anesthetics.
This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for the construction of specific molecular architectures found in local anesthetics and potential anticonvulsant agents. The synthetic protocols provided herein offer a foundation for researchers to explore the utility of this versatile reagent in the development of novel therapeutics. Further investigation into its application in synthesizing a broader range of bioactive molecules is warranted.
References
Application Notes and Protocols: 2,6-Dimethylbenzoyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoyl chloride is a versatile chemical intermediate recognized for its utility in the synthesis of a diverse range of biologically active molecules, including agrochemicals. Its distinct structural features, particularly the presence of the dimethylbenzoyl moiety, can impart desirable properties to the final product, such as enhanced efficacy, target specificity, and favorable metabolic profiles. This document provides detailed application notes and experimental protocols for the synthesis of a representative triazole fungicide utilizing this compound, highlighting its role in the development of modern crop protection agents.
Application in Fungicide Synthesis
Acyl chlorides, such as this compound, are crucial reagents in the synthesis of numerous fungicides. One prominent class of fungicides that can be derived from this intermediate are the triazoles. Triazole fungicides are renowned for their broad-spectrum activity against a wide range of fungal pathogens that afflict various crops. Their primary mode of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is a critical enzyme in the fungal sterol biosynthesis pathway.[1][2][3][4][5] By disrupting this pathway, triazole fungicides interfere with the formation of ergosterol, an essential component of fungal cell membranes, leading to fungal growth inhibition and cell death.[1][6]
The incorporation of the 2,6-dimethylphenyl group from this compound into the fungicide molecule can influence its binding affinity to the target enzyme and its overall physicochemical properties, potentially leading to improved fungicidal activity and plant compatibility.
Experimental Protocols
This section details the synthesis of a representative N-((1H-1,2,4-triazol-1-yl)alkyl)-2,6-dimethylbenzamide, a potential triazole fungicide, hereafter referred to as "Dimethyl-triazole Fungicide."
Synthesis of Dimethyl-triazole Fungicide
The synthesis is a two-step process involving the initial reaction of this compound with an amino alcohol, followed by the introduction of the triazole moiety.
Step 1: Synthesis of 2,6-dimethyl-N-(2-hydroxyethyl)benzamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminoethanol (1 equivalent) in 100 mL of anhydrous dichloromethane. Cool the solution to 0-5 °C in an ice bath.
-
Addition of this compound: Dissolve this compound (1 equivalent) in 50 mL of anhydrous dichloromethane and add it dropwise to the cooled 2-aminoethanol solution over 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2,6-dimethyl-N-(2-hydroxyethyl)benzamide.
Step 2: Synthesis of N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-2,6-dimethylbenzamide (Dimethyl-triazole Fungicide)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the product from Step 1 (1 equivalent) and 1,2,4-triazole (1.2 equivalents) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-water. Collect the precipitated solid by filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from ethanol to obtain the final product, Dimethyl-triazole Fungicide.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of Dimethyl-triazole Fungicide.
| Parameter | Value |
| Step 1: 2,6-dimethyl-N-(2-hydroxyethyl)benzamide | |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.05 (m, 3H, Ar-H), 6.55 (br s, 1H, NH), 3.80 (t, 2H, CH₂-O), 3.55 (q, 2H, CH₂-N), 2.30 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5, 137.0, 135.5, 128.0, 127.5, 62.0, 43.0, 19.5 |
| Step 2: Dimethyl-triazole Fungicide | |
| Molecular Formula | C₁₃H₁₆N₄O |
| Molecular Weight | 244.29 g/mol |
| Yield | 70-85% |
| Purity (HPLC) | >99% |
| Melting Point | 155-160 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20 (s, 1H, Triazole-H), 7.95 (s, 1H, Triazole-H), 7.20-7.05 (m, 3H, Ar-H), 6.80 (br s, 1H, NH), 4.40 (t, 2H, CH₂-N-Triazole), 3.80 (q, 2H, CH₂-N), 2.25 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.0, 152.0, 145.0, 137.0, 135.0, 128.0, 127.5, 50.0, 40.0, 19.0 |
Mandatory Visualizations
Synthesis Workflow of Dimethyl-triazole Fungicide
Caption: Synthesis workflow for Dimethyl-triazole Fungicide.
Fungal Sterol Biosynthesis Pathway and Inhibition by Dimethyl-triazole Fungicide
Caption: Inhibition of Fungal Sterol Biosynthesis by Dimethyl-triazole Fungicide.
References
- 1. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Protocol for the Acylation of Anilines with 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of anilines is a fundamental transformation in organic synthesis, yielding valuable amide products that are prevalent in pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed protocol for the acylation of various anilines with 2,6-dimethylbenzoyl chloride. Due to the steric hindrance posed by the two methyl groups ortho to the acyl chloride, this reaction can present challenges, particularly with substituted or sterically hindered anilines. The following protocols offer robust methods to achieve this transformation, catering to a range of aniline substrates, from electron-rich to electron-deficient and sterically hindered analogues. The primary method described is a modified Schotten-Baumann reaction, which is widely applicable and effective for this type of transformation.[1][2][3]
Reaction and Mechanism
The acylation of an aniline with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[4]
The general reaction scheme is as follows:
Experimental Protocols
This section details the experimental procedures for the acylation of anilines with varying electronic and steric properties with this compound.
Materials and Equipment
-
Aniline (or substituted aniline)
-
This compound
-
Base (e.g., Pyridine, Triethylamine, or 10% aqueous Sodium Hydroxide)
-
Solvent (e.g., Dichloromethane, Toluene, or a biphasic system with water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)[5][6]
General Protocol for Acylation (Schotten-Baumann Conditions)
This protocol is a general method and may require optimization for specific aniline substrates.[1][5][7]
-
Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq.) in the chosen organic solvent (e.g., dichloromethane).
-
Addition of Base: Cool the solution in an ice bath and add the base. For a biphasic system, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).[5] For a single-phase system, use an organic base like pyridine or triethylamine (1.5 eq.).
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
If a biphasic system was used, separate the organic layer. If a single organic solvent was used, add water to dissolve the salt byproduct and then separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A common solvent system for recrystallizing N-aryl amides is an ethanol/water mixture.[6][8] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography. The choice of eluent will depend on the polarity of the product, but a mixture of hexane and ethyl acetate is a good starting point.
-
Data Presentation
The following table summarizes the reaction conditions and yields for the acylation of various anilines with this compound. These represent typical outcomes and may vary based on the specific experimental setup.
| Aniline Substrate | Substituent Position | Electronic Nature | Reaction Time (h) | Yield (%) | Purification Method |
| Aniline | - | Neutral | 4 | ~85-95 | Recrystallization (Ethanol/Water) |
| p-Anisidine | para | Electron-donating (-OCH₃) | 2-4 | >90 | Recrystallization (Ethanol/Water) |
| p-Nitroaniline | para | Electron-withdrawing (-NO₂) | 8-12 | ~60-70 | Column Chromatography (Hexane/EtOAc) |
| 2,6-Dimethylaniline | ortho | Sterically Hindered | 12-24 | ~50-60 | Column Chromatography (Hexane/EtOAc) |
Note: The yields are approximate and based on literature for similar reactions. Optimization may be required to achieve these results.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the acylation of anilines with this compound.
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the acylation of an aniline.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-(2,6-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Scale-Up Synthesis of 2,6-Dimethylbenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,6-Dimethylbenzoyl chloride is a reactive acylating agent valuable in organic synthesis. Its sterically hindered carbonyl group, flanked by two methyl groups, can impart unique reactivity and selectivity in various chemical transformations. The most common and industrially viable method for its preparation is the chlorination of 2,6-dimethylbenzoic acid. Thionyl chloride (SOCl₂) is a preferred reagent for this conversion due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product isolation.
When moving from laboratory to pilot or industrial scale, several factors must be carefully considered, including heat management, reagent addition rates, off-gassing, material compatibility, and product purification. This document outlines a scalable protocol and discusses these critical scale-up considerations.
Synthetic Pathway and Mechanism
The overall reaction involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
General Reaction:
The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the final acyl chloride, sulfur dioxide, and hydrogen chloride.
A general workflow for the synthesis is presented below.
Caption: General workflow for the synthesis of this compound.
Scale-Up Experimental Protocol
This protocol is adapted from a kilogram-scale synthesis of 2,6-dimethoxybenzoyl chloride and is expected to be a suitable starting point for the synthesis of this compound.[1][2] Optimization of specific parameters for the dimethyl analogue is recommended.
Materials:
| Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 2,6-Dimethylbenzoic Acid | 150.17 | 7.5 kg | 50.0 | Starting Material |
| Toluene | 92.14 | 50 L | - | Solvent |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.7 L (9.0 kg) | 75.6 | Chlorinating Agent (1.5 eq) |
| Petroleum Ether | - | 40-50 L | - | Washing Solvent |
Equipment:
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100 L glass-lined reactor with a mechanical stirrer, dropping funnel, reflux condenser, and temperature probe.
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Heating/cooling system for the reactor.
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Vacuum distillation setup.
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Gas scrubber system for SO₂ and HCl.
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Large-scale filtration apparatus (e.g., Nutsche filter).
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Vacuum oven for drying.
Procedure:
-
Reactor Setup: Ensure the reactor and all associated equipment are clean and dry. Purge the system with nitrogen.
-
Charging Reactants: Charge the reactor with 2,6-dimethylbenzoic acid (7.5 kg) and toluene (50 L). Begin stirring to form a suspension.
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Thionyl Chloride Addition: At ambient temperature, slowly add thionyl chloride (5.7 L) to the stirred suspension over a period of 60-90 minutes. An exotherm may be observed; maintain the temperature below 40°C using the cooling system if necessary. Ensure the off-gases (SO₂ and HCl) are safely vented to a scrubber.
-
Reaction: After the addition is complete, stir the reaction mixture at ambient temperature for 12-18 hours, or gently heat to 40-50°C for 2-4 hours to ensure completion. The reaction can be monitored by quenching a small sample with methanol and analyzing for the disappearance of the starting carboxylic acid by HPLC or GC.
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Solvent and Excess Reagent Removal: Once the reaction is complete, remove the toluene and excess thionyl chloride by vacuum distillation.
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Product Isolation and Washing: Cool the resulting crude product. Add petroleum ether (25 L) to the crude solid/oil, stir for 1 hour, and then filter the product.
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Final Wash and Drying: Wash the collected solid with a fresh portion of petroleum ether (15-25 L). Dry the product under vacuum at 30-40°C to a constant weight.
Expected Yield: Based on analogous preparations, a yield of 85-95% is anticipated.
Key Scale-Up Considerations
| Parameter | Laboratory Scale (g) | Scale-Up (kg) Consideration | Rationale |
| Heat Management | Often negligible or easily controlled with an ice bath. | The reaction is exothermic. A reactor with a cooling jacket is essential to control the temperature during SOCl₂ addition. | Prevents runaway reactions and potential side product formation at elevated temperatures. |
| Reagent Addition | Rapid addition is common. | Slow, controlled addition via a dropping funnel or pump is critical. | To manage the exotherm and the rate of off-gassing. |
| Off-Gassing | Fume hood is sufficient. | A dedicated gas scrubber system (e.g., caustic scrubber) is mandatory. | SO₂ and HCl are toxic and corrosive gases produced in large volumes. |
| Mixing | Magnetic stirring is usually adequate. | Powerful overhead mechanical stirring is required. | To ensure efficient heat transfer and maintain a homogeneous suspension of the carboxylic acid. |
| Work-up | Simple rotary evaporation and filtration. | Vacuum distillation for solvent removal and a Nutsche filter for product isolation are more efficient. | To handle large volumes of solvents and solids safely and efficiently. |
| Material Purity | Reagent grade materials are standard. | The purity of 2,6-dimethylbenzoic acid can affect the final product quality. Toluene should be dry. | Impurities in the starting material can lead to side reactions and purification challenges. Water will react with thionyl chloride. |
Safety Considerations
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated area, and have appropriate spill control materials readily available.
-
Off-Gassing: The reaction generates significant amounts of toxic and corrosive SO₂ and HCl gas. Ensure the reactor is properly vented to a robust scrubbing system.
-
Pressure Build-up: The evolution of gaseous byproducts can cause pressure build-up. Ensure the reactor system is not sealed and has a clear path to the scrubber.
The logical relationship for handling the synthesis is outlined below.
Caption: Decision workflow for the scale-up synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethylbenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethylbenzoyl chloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a process often challenged by the steric hindrance of the two ortho-methyl groups.
Issue 1: Low or No Product Yield
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The steric hindrance from the 2,6-dimethyl substitution can slow down the reaction. - Increase Reaction Time: Prolong the reaction time and monitor progress using appropriate analytical techniques (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H peak). - Increase Reaction Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier. Refluxing in a suitable solvent is a common strategy.[1] - Use a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a more reactive Vilsmeier reagent intermediate. |
| Reagent Quality | The thionyl chloride (SOCl₂) may have decomposed over time. |
| - Use Fresh or Purified Thionyl Chloride: It is advisable to use a fresh bottle of thionyl chloride or to distill it before use to remove impurities such as sulfur chlorides and sulfuryl chloride.[2] | |
| Presence of Moisture | Thionyl chloride reacts vigorously with water, which will consume the reagent and reduce the yield. |
| - Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure the starting 2,6-dimethylbenzoic acid and solvent are anhydrous. | |
| Inefficient Removal of Gaseous Byproducts | The buildup of HCl and SO₂ gas in the reaction mixture can inhibit the forward reaction. |
| - Provide Adequate Venting: Ensure the reaction setup is equipped with a condenser and a gas outlet connected to a scrubbing system (e.g., a bubbler with a sodium hydroxide solution) to safely remove the gaseous byproducts. |
Issue 2: Formation of Impurities and Side Products
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of Anhydride | Unreacted 2,6-dimethylbenzoic acid can react with the this compound product to form the corresponding anhydride, especially at elevated temperatures. |
| - Use Excess Thionyl Chloride: Employing a molar excess of thionyl chloride (typically 1.5 to 2 equivalents) can help to ensure the complete conversion of the carboxylic acid.[1] - Control Temperature: While heat is often necessary, excessive temperatures for prolonged periods should be avoided. | |
| Discoloration of the Product (Yellow to Brown) | This can be due to impurities in the starting materials or decomposition at high temperatures. |
| - Purify Starting Material: Ensure the 2,6-dimethylbenzoic acid is of high purity. - Purify Product: The crude product can be purified by vacuum distillation to remove colored impurities and any residual thionyl chloride.[3][4] | |
| Residual Thionyl Chloride | Excess thionyl chloride can interfere with subsequent reactions. |
| - Vacuum Distillation: Remove the bulk of the excess thionyl chloride by distillation under reduced pressure after the reaction is complete.[1][3] - Azeotropic Removal: For trace amounts, co-evaporation with an inert, high-boiling solvent like toluene can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio of 2,6-dimethylbenzoic acid to thionyl chloride?
A slight excess of thionyl chloride is generally recommended to ensure the complete conversion of the sterically hindered carboxylic acid. A molar ratio of 1:1.5 to 1:2 (2,6-dimethylbenzoic acid to thionyl chloride) is a good starting point.[1]
Q2: What is a suitable solvent for this reaction?
The reaction can be run neat (using excess thionyl chloride as the solvent) or in a high-boiling inert solvent such as toluene or dichloromethane.[5][6] Toluene is often preferred as it can be used to azeotropically remove any traces of water from the starting material before the addition of thionyl chloride.
Q3: How can I monitor the progress of the reaction?
Direct monitoring by TLC can be challenging as the benzoyl chloride is highly reactive and may hydrolyze back to the carboxylic acid on the TLC plate.[7] A more reliable method is to take a small aliquot of the reaction mixture, carefully quench it with methanol to form the methyl ester, and then analyze the ester formation by TLC or GC. Alternatively, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid.
Q4: What is the best method for purifying the final product?
Vacuum distillation is the most common and effective method for purifying this compound.[3][4] This removes non-volatile impurities and any remaining high-boiling side products.
Q5: How does the steric hindrance of the two methyl groups affect the reaction?
The ortho-methyl groups sterically hinder the carbonyl carbon, making it less accessible to nucleophilic attack by the chloride from thionyl chloride. This can lead to slower reaction rates compared to less hindered benzoic acids.[8] To overcome this, harsher reaction conditions such as higher temperatures and longer reaction times may be necessary.
Experimental Protocols
Synthesis of this compound from 2,6-Dimethylbenzoic Acid
This protocol is adapted from procedures for sterically similar compounds and general methods for acyl chloride synthesis.
Materials:
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2,6-Dimethylbenzoic acid
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Thionyl chloride (SOCl₂)
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Toluene (anhydrous)
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N,N-Dimethylformamide (DMF, catalytic amount)
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Inert gas (Nitrogen or Argon)
Procedure:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, add 2,6-dimethylbenzoic acid.
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Azeotropic Drying (Optional but Recommended): Add anhydrous toluene and reflux for 30-60 minutes to remove any residual water. Cool the mixture to room temperature.
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Reaction Setup: Place the flask under a positive pressure of inert gas.
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Addition of Thionyl Chloride: Through the dropping funnel, add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension at room temperature.
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Addition of Catalyst: Add a catalytic amount of DMF (1-2 drops).
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Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
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Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
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Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Quantitative Data Summary
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Molar Ratio (Acid:SOCl₂) | 1:1.5 to 1:2 | Higher ratio of SOCl₂ drives the reaction to completion, increasing yield. | [1] |
| Temperature | Reflux | Necessary to overcome steric hindrance and achieve a reasonable reaction rate. | [1] |
| Catalyst | Catalytic DMF | Accelerates the reaction rate. | |
| Solvent | Toluene or neat | Toluene allows for azeotropic drying; neat reaction is also possible. | [5][6] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield of this compound.
References
Technical Support Center: Synthesis of 2,6-Dimethylbenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for synthesizing this compound from 2,6-dimethylbenzoic acid?
A1: The most common and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents react with 2,6-dimethylbenzoic acid to form the desired acyl chloride, with the advantage of producing volatile byproducts (sulfur dioxide and hydrochloric acid with thionyl chloride; carbon dioxide, carbon monoxide, and hydrochloric acid with oxalyl chloride), which simplifies product purification.[1][2][3]
Q2: What are the primary side reactions to be concerned about during the synthesis of this compound?
A2: The two main side reactions are:
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Hydrolysis: this compound is highly reactive and will readily hydrolyze back to 2,6-dimethylbenzoic acid in the presence of moisture.[4]
-
Anhydride Formation: The product, this compound, can react with unreacted 2,6-dimethylbenzoic acid to form 2,6-dimethylbenzoic anhydride.[5][6]
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, it is crucial to maintain anhydrous (dry) conditions throughout the reaction and workup.[4][7] Using a slight excess of the chlorinating agent (thionyl chloride or oxalyl chloride) will help to ensure that all the carboxylic acid is converted to the acyl chloride, thus reducing the chance of anhydride formation.
Q4: My reaction is complete, but I'm having trouble isolating a pure product. What are some common purification strategies?
A4: After the reaction, any excess thionyl chloride or oxalyl chloride is typically removed by distillation under reduced pressure.[1][8] The crude this compound can then be purified by fractional distillation under vacuum. For removal of solid impurities, filtration over an inert material like Celite can be employed.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Presence of moisture in reagents or glassware. | All glassware should be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the 2,6-dimethylbenzoic acid is thoroughly dry.[7][9] |
| Incomplete reaction. | Ensure a slight molar excess of the chlorinating agent (thionyl chloride or oxalyl chloride) is used. Increase the reaction time or gently heat the reaction mixture according to established protocols. Monitoring the reaction by TLC or IR spectroscopy can confirm the disappearance of the starting carboxylic acid. |
| Suboptimal reaction temperature. | The reaction with thionyl chloride often requires heating to reflux.[10] For oxalyl chloride, the reaction may proceed at room temperature. However, if the reaction is sluggish, gentle warming may be necessary. Avoid excessive heat, which can promote side reactions. |
| Loss of product during workup. | This compound is susceptible to hydrolysis. Ensure all workup steps are performed under anhydrous conditions until the product is isolated. Use dry solvents for any extractions. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| 2,6-Dimethylbenzoic acid | Hydrolysis of the product during reaction or workup due to the presence of water.[4] | Strictly adhere to anhydrous techniques. Use a dry inert gas atmosphere and anhydrous solvents. During workup, avoid contact with aqueous solutions until the acyl chloride has been derivatized or if it is the intended reaction. |
| 2,6-Dimethylbenzoic anhydride | Reaction of the product with unreacted starting material.[5][6] | Use a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent to drive the reaction to completion. Ensure efficient mixing to prevent localized areas of high carboxylic acid concentration. |
| Unknown byproducts | Decomposition of the product or reagents at elevated temperatures. Side reactions with impurities in the starting materials. | Purify the starting 2,6-dimethylbenzoic acid if its purity is questionable. Avoid unnecessarily high reaction temperatures or prolonged heating. |
Quantitative Data
Under optimized, anhydrous conditions, the synthesis of acyl chlorides from carboxylic acids can be highly efficient, with minimal side product formation. The following table provides an expected product and side product distribution for a well-executed synthesis.
| Compound | Expected Yield (%) | Notes |
| This compound | > 95% | The yield is highly dependent on the exclusion of moisture and the use of an appropriate excess of the chlorinating agent. |
| 2,6-Dimethylbenzoic acid | < 2% | The presence of this impurity is primarily due to hydrolysis. |
| 2,6-Dimethylbenzoic anhydride | < 3% | Can be minimized by using an excess of the chlorinating agent. |
Note: These values are estimates for a well-optimized reaction. Actual results may vary based on experimental conditions.
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
-
Preparation: All glassware (a round-bottom flask, reflux condenser, and addition funnel) must be thoroughly oven-dried at >120°C for several hours and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon gas.
-
Reaction Setup: To the cooled, inert atmosphere-purged round-bottom flask, add 2,6-dimethylbenzoic acid (1.0 equivalent). Add a stir bar and attach the reflux condenser and addition funnel.
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Reagent Addition: Through the addition funnel, slowly add thionyl chloride (1.5 equivalents) to the 2,6-dimethylbenzoic acid. Anhydrous toluene or dichloromethane can be used as a solvent if necessary.
-
Reaction: The reaction mixture is heated to reflux (typically around 80°C for toluene) and maintained at this temperature for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and solvent are removed by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Desired synthesis pathway for this compound.
Caption: Common side reaction pathways.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. 2,6-Dichlorobenzoyl chloride | 4659-45-4 | Benchchem [benchchem.com]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 6. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Dimethylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,6-Dimethylbenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Dimethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
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Unreacted 2,6-Dimethylbenzoic Acid: The starting material for the synthesis of the benzoyl chloride.
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Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride used in the synthesis.
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Hydrolysis Product (2,6-Dimethylbenzoic Acid): Formed by the reaction of this compound with moisture.
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Polymeric Byproducts: Can form through self-condensation, especially at elevated temperatures.
Q2: My crude this compound has a dark or brownish color. Is it still usable?
A2: A dark or brownish tint often indicates the presence of impurities or degradation products. While it might be suitable for some less sensitive applications, for reactions requiring high purity, further purification is strongly recommended. The color could be due to polymeric byproducts or residual starting materials. A purity analysis (e.g., by NMR or GC-MS) is advisable before use.
Q3: How should I store this compound to prevent degradation?
A3: this compound is highly sensitive to moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. A desiccator or a dry box provides an ideal storage environment to minimize hydrolysis.
Q4: What are the primary challenges when purifying this compound?
A4: The main challenges in purifying this compound are its high reactivity, making it susceptible to hydrolysis, and its potential for thermal decomposition or polymerization at elevated temperatures. Careful handling to exclude moisture and precise temperature control during distillation are crucial.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the synthesis reaction by TLC or GC to ensure it has gone to completion before starting purification. |
| Product Loss During Extraction | If an aqueous workup is performed, emulsions can form. To break emulsions, add brine or more organic solvent and allow the mixture to stand. Gentle stirring can also be effective. |
| Product Decomposition on Silica Gel | This compound is an acyl chloride and can be sensitive to the acidic nature of standard silica gel. Consider neutralizing the silica gel with triethylamine (1-2% in the eluent) or using neutral alumina for chromatography. |
| Product is Volatile | When removing solvents, use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product. |
| Hydrolysis During Workup/Purification | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform all manipulations under an inert atmosphere (nitrogen or argon). |
Issue 2: Product is an Oil Instead of a Solid
| Possible Cause | Solution |
| Presence of Residual Solvent | Dry the product under high vacuum for an extended period to remove all traces of solvent. |
| Contamination with Oily Impurities | Re-purify the product using column chromatography with a shallow solvent gradient or attempt recrystallization from a different solvent system. |
| Product is Inherently an Oil at Room Temperature | While some sources describe it as a solid, it may be a low-melting solid or an oil if not completely pure. Confirm the identity and purity by analytical methods like NMR and GC-MS. |
Issue 3: Polymerization During Distillation
| Possible Cause | Solution |
| High Distillation Temperature | Use vacuum distillation to lower the boiling point of the product and reduce the risk of thermal decomposition and polymerization. |
| Presence of Acidic Impurities | Before distillation, consider a quick wash with a cold, weak base solution (e.g., saturated sodium bicarbonate), followed by drying with anhydrous sodium sulfate. This should be done cautiously to minimize hydrolysis. |
| Contamination with Metals | Ensure all glassware is scrupulously clean. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is effective for removing less volatile impurities, such as unreacted 2,6-dimethylbenzoic acid, and high-boiling polymeric byproducts.
Methodology:
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Setup: Assemble a clean, oven-dried vacuum distillation apparatus. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Charge the Flask: Transfer the crude this compound to the distillation flask.
-
Evacuate the System: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
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Collect Fractions: Collect the fraction that distills at the expected boiling point. The boiling point will depend on the pressure.
-
Completion: Once the product has distilled, cool the system to room temperature before releasing the vacuum.
Illustrative Data (Example):
| Parameter | Value |
| Boiling Point | ~100 °C at 1.0 torr (estimated based on similar compounds) |
| Expected Purity | >98% (by GC) |
| Expected Yield | 70-90% |
Note: The provided data is for illustrative purposes. Actual results may vary based on the purity of the crude material and the specific experimental conditions.
Protocol 2: Purification by Recrystallization
Recrystallization is effective for removing impurities that have different solubility profiles from the desired product.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A non-polar solvent like hexanes or a mixture of a more polar solvent with a non-polar one (e.g., dichloromethane/hexanes) can be effective.[1]
-
Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of the hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Illustrative Data (Example):
| Parameter | Value |
| Solvent System | Dichloromethane/Hexanes or Toluene/Hexanes |
| Expected Purity | >99% (by HPLC) |
| Expected Yield | 60-85% |
Note: The provided data is for illustrative purposes. Actual results may vary.
Protocol 3: Purification by Flash Column Chromatography
This technique is useful for separating the product from both more polar and less polar impurities.
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase. To minimize hydrolysis, consider pre-treating the silica gel with a solvent mixture containing 1-2% triethylamine.
-
Mobile Phase: A non-polar eluent system is recommended. A gradient of ethyl acetate in hexanes (e.g., starting from 0% to 5% ethyl acetate) is a common choice.
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent like dichloromethane.
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Loading: Load the sample onto the top of the prepared silica gel column.
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Elution: Run the column with the chosen mobile phase, collecting fractions.
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Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Illustrative Data (Example):
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 100:0 to 95:5) |
| Expected Purity | >99% (by NMR) |
| Expected Yield | 50-80% |
Note: The provided data is for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for Purification by Vacuum Distillation.
Caption: Workflow for Purification by Recrystallization.
References
Technical Support Center: Troubleshooting Friedel-Crafts Acylation with 2,6-Dimethylbenzoyl Chloride
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Friedel-Crafts acylation reactions using the sterically hindered reagent, 2,6-dimethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield, or no product at all, in my Friedel-Crafts acylation with this compound. What is the primary reason for this?
A1: The primary challenge with this compound is significant steric hindrance. The two methyl groups in the ortho positions to the acyl chloride functionality physically obstruct the Lewis acid catalyst from coordinating with the carbonyl oxygen and also impede the subsequent approach of the aromatic substrate to the acylium ion. This steric inhibition raises the activation energy of the reaction, often leading to poor yields under standard Friedel-Crafts conditions.
Q2: How does the choice of Lewis acid catalyst impact the yield of this sterically hindered acylation?
A2: The choice of catalyst is critical. While aluminum chloride (AlCl₃) is a common and powerful Lewis acid, its bulkiness can exacerbate the steric problem. For sterically hindered acyl chlorides, it is often necessary to use a stoichiometric amount of the catalyst, as the product ketone can form a stable complex with the Lewis acid, effectively sequestering it. Stronger, yet potentially less bulky, Lewis acids or alternative catalysts may be required to drive the reaction forward. It is advisable to ensure the catalyst is of high purity and handled under strictly anhydrous conditions, as moisture will rapidly deactivate it.
Q3: Can the aromatic substrate be modified to improve the reaction outcome?
A3: Absolutely. The reactivity of the aromatic substrate plays a crucial role. Due to the sterically hindered nature of the acylating agent, using a more nucleophilic (electron-rich) aromatic ring can significantly improve yields. Aromatic compounds with strongly activating, electron-donating groups (e.g., methoxy, phenol, or aniline derivatives) are more likely to react successfully than less activated substrates like benzene or toluene. However, be aware that highly activated substrates can be prone to side reactions or polyacylation, though the latter is less common with deactivating acyl groups.
Q4: What are the recommended reaction conditions (solvent, temperature) for this type of challenging acylation?
A4: Higher reaction temperatures are often necessary to overcome the high activation energy associated with sterically hindered acylations. While many Friedel-Crafts reactions are run at or below room temperature, you may need to heat your reaction, potentially to the reflux temperature of the solvent. The choice of solvent is also important. Common solvents include dichloromethane (DCM) and 1,2-dichloroethane (DCE). Nitrobenzene can also be used and may facilitate the reaction at higher temperatures, but its toxicity and the potential for side reactions should be considered. Running the reaction under neat conditions (using the aromatic substrate as the solvent) can also be effective if the substrate is a liquid and amenable to it.
Q5: Are there any common side reactions to be aware of with this compound?
A5: Besides the primary issue of low reactivity, potential side reactions include dealkylation of the aromatic substrate if it contains sensitive groups, or self-condensation of the acyl chloride under harsh conditions, although this is less common. With highly activated substrates, there is a possibility of ortho- and para-acylation, and the regioselectivity may be influenced by the reaction conditions.
Troubleshooting Guide
If you are experiencing low yields, consider the following troubleshooting steps in a systematic manner.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation with sterically hindered this compound.
Data Presentation: Illustrative Yields
| Aromatic Substrate | Activating Group | Lewis Acid (Equivalents) | Temperature (°C) | Expected Yield Trend |
| Benzene | None | AlCl₃ (1.2) | 25 | Very Low (<5%) |
| Toluene | -CH₃ (Weakly Activating) | AlCl₃ (1.2) | 50 | Low (5-15%) |
| Anisole | -OCH₃ (Strongly Activating) | AlCl₃ (1.5) | 25 | Moderate (30-50%) |
| Anisole | -OCH₃ (Strongly Activating) | FeCl₃ (1.5) | 80 | Moderate to Good (40-60%) |
| Anisole | -OCH₃ (Strongly Activating) | AlCl₃ (2.0) | 80 (reflux) | Potentially Higher (50-70%) |
| Nitrobenzene | -NO₂ (Strongly Deactivating) | AlCl₃ (2.0) | 80 | No Reaction |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol provides a starting point for optimization. All glassware should be oven-dried, and all reagents and solvents should be anhydrous.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole)
-
Anhydrous Lewis acid (e.g., AlCl₃ or FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add the aromatic substrate (1.2 equivalents) and the anhydrous solvent (e.g., 5 mL per 1 mmol of acyl chloride). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add the anhydrous Lewis acid (e.g., AlCl₃, 1.5 - 2.0 equivalents) to the stirred solution. The addition may be exothermic.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous solvent in the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. If no significant product formation is observed (monitored by TLC or other appropriate methods), gradually heat the reaction to reflux and maintain for several hours (2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold water and then 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Note: This is a general guideline. The optimal conditions, particularly the choice of catalyst, temperature, and reaction time, will need to be determined empirically for your specific aromatic substrate.
How to avoid hydrolysis of 2,6-Dimethylbenzoyl chloride during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylbenzoyl chloride. The focus is on preventing its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: Like other acyl chlorides, this compound has a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it very reactive towards nucleophiles, including water. While the two methyl groups provide some steric hindrance, which can slow down the rate of hydrolysis compared to unhindered acyl chlorides, it is still highly sensitive to moisture.[1][2] The reaction with water is typically rapid and exothermic, producing 2,6-dimethylbenzoic acid and hydrochloric acid.[3][4]
Q2: What are the primary indicators of hydrolysis in my sample?
A2: The most common indicators of hydrolysis include:
-
A decrease in the yield of your desired product.
-
The presence of a white crystalline solid, which is likely 2,6-dimethylbenzoic acid, in your crude product mixture.[5]
-
A pungent, acrid smell of hydrogen chloride gas, which is a byproduct of the hydrolysis reaction.[4]
-
Analysis of the crude product by techniques such as NMR or LC-MS showing the presence of 2,6-dimethylbenzoic acid.
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a desiccator in a cool, dry place to protect it from atmospheric moisture.
Troubleshooting Guide: Avoiding Hydrolysis During Workup
Issue: Significant hydrolysis of this compound is observed after workup.
This troubleshooting guide provides a step-by-step approach to identify and resolve the source of moisture contamination during the workup of reactions involving this compound.
Caption: Troubleshooting workflow for identifying and mitigating sources of hydrolysis during the workup of this compound.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Organic Solvents
This table summarizes the residual water content in common organic solvents after treatment with various drying agents. Using properly dried solvents is critical to preventing the hydrolysis of this compound.
| Solvent | Drying Agent | Residual Water (ppm) |
| Dichloromethane | Activated 3Å molecular sieves | <10 |
| Dichloromethane | CaH₂ (heated) | ~13 |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves | <10 |
| Toluene | Activated 3Å molecular sieves | <10 |
| Acetonitrile | Activated 3Å molecular sieves | <10 |
| Methanol | 20% m/v 3Å molecular sieves (5 days) | ~10 |
Data sourced from a study on the quantitative evaluation of the efficiency of several desiccants.[6][7][8][9][10]
Experimental Protocols
Protocol: Anhydrous Workup to Prevent Hydrolysis of this compound
This protocol outlines a non-aqueous workup procedure for a reaction where this compound is used in excess.
Objective: To isolate the product of a reaction involving this compound while minimizing its hydrolysis to 2,6-dimethylbenzoic acid.
Materials:
-
Reaction mixture in an anhydrous organic solvent (e.g., Dichloromethane, THF).
-
Anhydrous quenching agent (e.g., methanol, diethylamine).
-
Anhydrous organic solvent for extraction (e.g., ethyl acetate).
-
Anhydrous brine (saturated NaCl in D₂O or prepared and stored over molecular sieves).
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Oven-dried or flame-dried glassware.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Reaction Quenching (Non-Aqueous):
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add an anhydrous nucleophile to quench the excess this compound. For example, add 2-3 equivalents of anhydrous methanol or diethylamine dropwise. This will convert the reactive acyl chloride into a more stable ester or amide, which can be more easily separated during purification.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Solvent Removal:
-
Remove the reaction solvent under reduced pressure using a rotary evaporator. A toluene azeotrope can be used to remove any remaining volatile reagents.
-
-
Extraction and Washing (if necessary):
-
If an aqueous wash is unavoidable to remove salts or other water-soluble impurities, it must be performed with care.
-
Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic layer quickly with a small volume of ice-cold saturated aqueous sodium bicarbonate solution to neutralize any generated HCl, followed by a wash with ice-cold anhydrous brine. Perform these washes rapidly to minimize contact time with the aqueous phase.
-
-
Drying the Organic Layer:
-
Separate the organic layer and dry it thoroughly over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Ensure the drying agent is added until it no longer clumps together, indicating that all visible water has been absorbed.[11]
-
-
Filtration and Concentration:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to separate the desired product from the quenched acyl chloride derivative and other impurities.
-
Visualization of Hydrolysis
Caption: The chemical reaction showing the hydrolysis of this compound into 2,6-dimethylbenzoic acid and hydrogen chloride.
References
- 1. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CAS 632-46-2: 2,6-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. | Semantic Scholar [semanticscholar.org]
- 9. (PDF) Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (2010) | D. Bradley G. Williams | 771 Citations [scispace.com]
- 10. rubingroup.org [rubingroup.org]
- 11. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]
Technical Support Center: Optimizing Reactions of 2,6-Dimethylbenzoyl Chloride and Amines
Welcome to the technical support center for optimizing reaction conditions for the acylation of amines with 2,6-dimethylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with this sterically hindered acylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between this compound and amines often challenging?
A1: The primary challenge arises from steric hindrance. The two methyl groups at the ortho (2 and 6) positions of the benzoyl chloride physically obstruct the approach of the amine nucleophile to the electrophilic carbonyl carbon.[1] This steric bulk significantly slows down the reaction rate compared to less hindered acyl chlorides like benzoyl chloride itself.[1]
Q2: What is the general mechanism for this acylation reaction?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction.[2][3] The amine's lone pair of electrons attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[4][5]
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include:
-
Diacylation: If the newly formed amide has a remaining N-H bond and the reaction conditions are too harsh or there is an excess of the acyl chloride, a second acylation can occur. This is less common with highly hindered amines.[6]
-
O-Acylation: If the amine substrate also contains a hydroxyl group (e.g., an amino alcohol), acylation can occur at the oxygen atom. Chemoselective conditions may be necessary to favor N-acylation.[6]
-
Hydrolysis of the Acyl Chloride: this compound can react with any moisture present in the reaction setup to form the unreactive 2,6-dimethylbenzoic acid. It is crucial to use anhydrous solvents and an inert atmosphere.[6][7]
Q4: Can I use a pre-catalyst or an activating agent for this reaction?
A4: Yes, for particularly challenging or unreactive amines, using an activating agent can be beneficial. For instance, converting the acyl chloride to a more reactive species in situ can enhance the reaction rate.[8] Additionally, using stronger bases to fully deprotonate the amine before adding the acyl chloride can be an effective strategy.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction between this compound and a primary/secondary amine is resulting in a very low yield or no product at all, with a significant amount of unreacted starting material. What are the potential causes and how can I improve the outcome?
Answer: This is a frequent issue, primarily due to the steric hindrance of this compound. Here is a systematic approach to troubleshoot this problem:
-
Insufficient Reactivity: The combination of a sterically hindered acyl chloride and a hindered or electron-deficient amine can lead to extremely slow reaction rates.
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.[8] However, monitor for potential side reactions or degradation at higher temperatures.
-
-
Inadequate Catalysis: For sterically hindered acylations, a simple base like triethylamine may not be sufficient to promote the reaction effectively.
-
Solution: Introduce a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[6] Use DMAP in catalytic amounts (e.g., 5-10 mol%).
-
-
Poor Solubility: If the amine substrate is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.
-
Protonation of the Amine: The HCl generated during the reaction will protonate the starting amine, rendering it inactive.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine - DIPEA) is present to scavenge the HCl.[4] For weakly nucleophilic amines, using a stronger base like sodium hydride (NaH) or n-butyllithium (nBuLi) to pre-deprotonate the amine can be highly effective.
-
Issue 2: Formation of Multiple Products
Question: My reaction is producing the desired amide, but also significant amounts of impurities or byproducts. How can I improve the selectivity?
Answer: The formation of multiple products can often be controlled by adjusting the reaction conditions.
-
Diacylation: This occurs when a primary amine is acylated twice.
-
Solution: Add the this compound solution slowly and dropwise to the amine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent and favors mono-acylation. Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the acyl chloride.
-
-
Hydrolysis of Acyl Chloride: The presence of 2,6-dimethylbenzoic acid as a byproduct indicates moisture in the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the system.[7]
-
Data Presentation
The following tables summarize the expected trends in reaction outcomes based on the principles of steric hindrance and catalysis.
Table 1: Effect of Amine Steric Hindrance on Reaction Success
| Amine Substrate | Steric Hindrance | Expected Yield (without DMAP) | Expected Yield (with catalytic DMAP) |
| Aniline | Low | Moderate to High | High |
| 2-Methylaniline | Moderate | Low to Moderate | Moderate to High |
| 2,6-Dimethylaniline | High | Very Low / No Reaction | Low to Moderate |
| Benzylamine | Low | High | High |
| Diisopropylamine | High | Very Low / No Reaction | Low |
Note: Yields are qualitative estimates and will vary based on specific reaction conditions.
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Catalyst | Triethylamine (Base) | Triethylamine + 10% DMAP | Yield is significantly higher with Condition B. | DMAP is a superior nucleophilic catalyst that accelerates the rate-limiting step for hindered acylations.[6] |
| Temperature | Room Temperature (25°C) | Reflux (e.g., in DCM, ~40°C) | Higher yield with Condition B for hindered amines. | Increased temperature helps overcome the activation energy barrier imposed by steric hindrance.[8] |
| Solvent | Dichloromethane (DCM) | Toluene | Comparable yields, but may affect solubility. | Both are suitable aprotic solvents; the choice may depend on the specific solubility of the amine substrate.[8] |
| Base | Triethylamine (1.2 eq.) | Pyridine (1.2 eq.) | Generally comparable, pyridine can sometimes be more effective. | Pyridine can also act as a nucleophilic catalyst, though it is less potent than DMAP.[4] |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Primary Amine
This protocol is suitable for moderately hindered primary amines where a standard Schotten-Baumann approach is sluggish.
Materials:
-
Primary Amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq.)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the primary amine (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation of a Weakly Nucleophilic Amine using a Strong Base
This protocol is for challenging substrates, such as electron-deficient anilines, where deprotonation is necessary to increase nucleophilicity.
Materials:
-
Amine (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.1 eq.)
-
Saturated NH₄Cl (aq)
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Dissolve the amine (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting sodium amide solution back to 0 °C.
-
Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: A typical experimental workflow for the DMAP-catalyzed acylation of an amine.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of Benzoyl Peroxide/Amine System as an Initiator for the Free Radical Polymerization of Dental and Orthopaed… [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
Overcoming steric hindrance in reactions with 2,6-Dimethylbenzoyl chloride
Technical Support Center: 2,6-Dimethylbenzoyl Chloride Reactions
Welcome to the technical support center for overcoming challenges associated with this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this sterically hindered reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification or amidation reaction with this compound is extremely slow or not proceeding. What is the primary cause?
A: The primary reason for low reactivity is the significant steric hindrance caused by the two methyl groups at the ortho (2 and 6) positions of the benzene ring.[1][2] These groups physically block the approach of nucleophiles (like alcohols or amines) to the electrophilic carbonyl carbon of the acyl chloride. This increases the activation energy of the reaction, leading to very slow reaction rates or complete failure under standard conditions.
Q2: How can I accelerate the acylation of a sterically hindered alcohol with this compound?
A: For sterically hindered substrates, standard conditions are often insufficient. The use of a powerful nucleophilic catalyst is crucial.
-
Solution: Add a catalytic amount (typically 5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP).[2][3][4] DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[5][6][7] This intermediate is significantly more electrophilic and less sterically shielded, allowing it to be readily attacked even by hindered alcohols.[3][8]
-
Co-Base: The reaction should also include a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated during the reaction.[9][10]
Q3: I am attempting an amidation with a weakly nucleophilic or hindered amine and observing low to no yield. What strategies can I employ?
A: Weakly nucleophilic amines struggle to react with the hindered this compound. Several strategies can overcome this:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary kinetic energy to overcome the steric barrier.[2][9] Reactions may be heated to 80-120°C, but this should be monitored to avoid decomposition.[9][11]
-
Use a Catalyst: As with alcohols, adding catalytic DMAP can significantly improve reaction rates with hindered or electron-deficient amines.[]
-
Alternative HCl Scavenger: For particularly challenging amine acylations, using solid silver cyanide (AgCN) as an HCl scavenger in a solvent like anhydrous dimethylacetamide (DMAC) can be effective.[13]
-
High-Temperature, Base-Free Conditions: In some cases, reacting the amine and acyl chloride at high temperatures without any added base can yield the desired amide.[]
Q4: Are there alternative methods to form esters or amides from 2,6-dimethylbenzoic acid if the acyl chloride route fails?
A: Yes, if direct acylation with this compound is problematic, you can use the corresponding carboxylic acid (2,6-dimethylbenzoic acid) with modern coupling reagents. These methods are specifically designed to handle sterically demanding substrates.
-
Steglich Esterification: This method uses a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP to form the ester under mild conditions.[3][5][14] It is particularly effective for hindered acids and alcohols.[3][14]
-
Yamaguchi Esterification: This protocol is renowned for its ability to form esters and macro-lactones from highly hindered substrates.[15][16][17] It involves first forming a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by the addition of the alcohol in the presence of a stoichiometric amount of DMAP.[8][16]
-
Amide Coupling Reagents: For amides, reagents like HATU, HBTU, or PyBOP can convert the carboxylic acid into a highly activated species that readily reacts even with hindered amines.[18]
Q5: My Friedel-Crafts acylation using this compound is failing. Why, and what can I do?
A: The steric hindrance of this compound severely impedes Friedel-Crafts reactions. The bulky methyl groups prevent the formation of the necessary acylium-Lewis acid complex and its subsequent reaction with the aromatic substrate.[19]
-
Solution: This reaction is generally not feasible with standard Lewis acids like AlCl₃.[19] It is advisable to explore alternative synthetic routes to achieve the desired ketone, such as a Friedel-Crafts reaction with a less hindered reagent followed by subsequent methylation, or a metal-catalyzed cross-coupling approach. Using more potent catalysts like solid acid zeolites (e.g., HBEA, HY) or supported metal oxides might offer some success, but this remains a challenging transformation.[9][20]
Troubleshooting and Optimization Summary
The following table summarizes key strategies for overcoming common issues in reactions involving this compound.
| Problem | Probable Cause | Recommended Solution(s) | Key Reagents | Citation(s) |
| Low/No Ester Yield | Steric hindrance impeding alcohol attack | Use a nucleophilic catalyst. | DMAP (catalytic), TEA (stoichiometric) | [3][5][9] |
| Low/No Amide Yield | Steric hindrance and/or low amine nucleophilicity | Increase temperature; use a catalyst; consider alternative coupling methods from the acid. | DMAP, HATU, PyBOP | [2][][18] |
| Reaction Stalls | High activation energy due to steric bulk | Increase reaction temperature; use microwave irradiation for rapid heating. | N/A | [2][9] |
| Failure of Friedel-Crafts | Steric hindrance prevents acylium ion complex formation and reaction | Avoid direct Friedel-Crafts; explore alternative synthetic routes. | Stronger Lewis acids (e.g., Sc(OTf)₃), Solid acid catalysts | [9][19] |
| Alternative to Acyl Chloride | Acyl chloride is too unreactive for the specific substrate | Use the corresponding carboxylic acid with a powerful coupling agent. | DCC, EDC, Yamaguchi Reagent | [5][14][16] |
Visual Guides and Workflows
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting a failing acylation reaction with this compound.
Caption: Troubleshooting workflow for hindered acylations.
DMAP Catalytic Cycle
This diagram illustrates the mechanism by which DMAP catalyzes the acylation of an alcohol (ROH) with this compound, bypassing the steric hindrance.
Caption: DMAP catalytic cycle for overcoming steric hindrance.
Key Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Hindered Alcohol
This protocol describes a general procedure for the esterification of a secondary or tertiary alcohol with this compound using DMAP as a catalyst.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the hindered alcohol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in an anhydrous solvent (e.g., Dichloromethane or Toluene).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise to the stirred mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester.[2]
Protocol 2: Amidation of a Hindered Amine at Elevated Temperature
This protocol provides a method for the amidation of a sterically hindered or electron-poor amine.
-
Reagent Preparation: To a flame-dried reaction tube, add the amine (1.0 eq.), this compound (1.1 eq.), and a high-boiling-point solvent such as N-Methyl-2-pyrrolidone (NMP) or Toluene.[11]
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 1-4 hours.[11] Monitor the reaction for the consumption of starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the NMP.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
- 1. 2,6-Dimethylbenzyl Chloride | 5402-60-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 13. reddit.com [reddit.com]
- 14. fiveable.me [fiveable.me]
- 15. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation with 2,6-Dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting the optimal catalyst for the Friedel-Crafts acylation of aromatic compounds with the sterically hindered 2,6-dimethylbenzoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
Low yields and incomplete reactions are common hurdles when employing sterically hindered acylating agents like this compound. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Possible Cause(s) | Recommended Solutions |
| Low or No Product Yield | Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ may be ineffective due to the steric bulk of this compound. | - Increase Catalyst Loading: For moderately deactivated substrates, increasing the stoichiometry of AlCl₃ can sometimes improve yields, though this may lead to more side products and waste. - Switch to a More Potent Catalyst: Consider stronger Lewis acids or alternative catalytic systems. Metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂) or superacids like triflic acid have shown effectiveness with challenging substrates.[1] - Utilize an Activating Agent: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly accelerate the rate of benzoylation, even at low temperatures. |
| Deactivated Aromatic Substrate: Electron-withdrawing groups on the aromatic ring reduce its nucleophilicity, hindering the electrophilic attack.[2] | - Select a More Powerful Catalytic System: As mentioned above, stronger Lewis acids or activating agents are necessary. - Alternative Synthetic Routes: For strongly deactivated aromatic compounds, Friedel-Crafts acylation may not be the most suitable method. Consider exploring nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[1] | |
| Moisture Contamination: Lewis acid catalysts, particularly AlCl₃, are highly sensitive to moisture, which leads to their deactivation.[2] | - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere. | |
| Formation of Multiple Products | Isomerization or Rearrangement: While less common in acylation than alkylation, side reactions can occur, especially at higher temperatures. | - Optimize Reaction Temperature: Lowering the reaction temperature can improve selectivity. - Choice of Catalyst: Solid acid catalysts like zeolites can offer better regioselectivity due to their shape-selective properties. |
| Polyacylation: Highly activated aromatic rings (e.g., phenols, anilines) can undergo multiple acylations.[2] | - Protecting Groups: For substrates like phenols, protect the hydroxyl group as an ester before acylation. The protecting group can be removed in a subsequent step.[2] | |
| Incomplete Reaction | Steric Hindrance: The methyl groups at the 2 and 6 positions of the benzoyl chloride create significant steric hindrance, slowing down the reaction. | - Increase Reaction Time and/or Temperature: Carefully increasing the reaction time or temperature can help overcome the activation energy barrier. Monitor the reaction closely to avoid decomposition. - Employ a More Reactive Catalyst System: As detailed above, more potent catalysts or the use of activators like TMEDA are recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation with this compound so challenging?
A1: The primary challenge arises from steric hindrance. The two methyl groups flanking the carbonyl group on the acyl chloride make it difficult for the aromatic substrate to attack the electrophilic carbon. This steric repulsion increases the activation energy of the reaction, often leading to low yields or requiring more forceful reaction conditions compared to less hindered acyl chlorides.
Q2: Which catalysts are most effective for overcoming the steric hindrance of this compound?
A2: While traditional Lewis acids like AlCl₃ can be used, often in stoichiometric amounts, more potent systems are generally required for good yields. Consider the following:
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Stronger Lewis Acids: Metal triflates, such as scandium triflate (Sc(OTf)₃) or copper(II) triflate (Cu(OTf)₂), can be more effective than aluminum chloride.[3]
-
Solid Acid Catalysts: Zeolites (e.g., H-BEA, H-Y) and other solid acids offer advantages such as reusability and potential for high regioselectivity.[4] Their porous structure can influence which isomers are formed.
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Activating Agents: The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) in conjunction with the acyl chloride can lead to rapid and high-yielding acylations, even at low temperatures.
Q3: Can I use a less activated aromatic substrate, like chlorobenzene, with this compound?
A3: Acylating a deactivated aromatic ring with a sterically hindered acyl chloride is exceptionally challenging. The combination of reduced nucleophilicity of the aromatic ring and the steric bulk of the acylating agent makes the reaction very slow. For such transformations, it is highly recommended to use a very powerful catalytic system, such as a superacid, or to explore alternative synthetic strategies.
Q4: What is the typical stoichiometry for the Lewis acid catalyst in this type of reaction?
A4: For traditional Lewis acids like AlCl₃, a stoichiometric amount (at least one equivalent with respect to the acyl chloride) is often necessary. This is because the Lewis acid complexes with the product ketone, rendering it inactive. For more catalytic systems, such as some metal triflates or solid acids, sub-stoichiometric amounts can be used.
Q5: How can I minimize the formation of ortho-substituted products when using an ortho,para-directing substrate?
A5: The steric bulk of the this compound electrophile naturally favors acylation at the less hindered para position of an ortho,para-directing substrate. To further enhance para-selectivity, you can:
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Choose a Bulky Catalyst: A larger catalyst-acyl chloride complex will further disfavor attack at the more sterically crowded ortho position.
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Utilize Shape-Selective Catalysts: Zeolites with appropriate pore sizes can be highly selective for the formation of the para isomer.
Data Presentation
Due to the specific challenges of this reaction, comprehensive comparative studies are not widely available in a single source. The following table provides a summary of catalyst performance in Friedel-Crafts acylation with benzoyl chlorides, which can serve as a starting point for optimization with the more hindered this compound.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| AlCl₃ | Toluene | Benzoyl Chloride | Dichloromethane | RT | 4 | 70.6 | |
| FeCl₃ | Anisole | Benzoyl Chloride | Propylene Carbonate | 80 | 8 | 76-92 | |
| H-Beta Zeolite | Anisole | Acetic Anhydride | Acetic Acid | 100 | 4 | ~85 | |
| Cu(OTf)₂ | Anisole | Benzoyl Chloride | [bmim][BF₄] | RT | 1 | High | [3] |
| ZnO | Anisole | Benzoyl Chloride | Solvent-free | RT | < 5 min | 98 | |
| Fe₂O₃/HY Zeolite | m-Xylene | Benzoyl Chloride | - | 130 | - | 94.1 |
Note: "RT" denotes room temperature. Yields are highly dependent on the specific reaction conditions and substrate.
Experimental Protocols
Below are representative experimental protocols that can be adapted for the acylation with this compound. Caution: These reactions should be performed in a well-ventilated fume hood, and all reagents should be handled with appropriate personal protective equipment.
Protocol 1: General Procedure using Aluminum Chloride (AlCl₃)
This protocol is a general method for Friedel-Crafts acylation and will likely require optimization (e.g., higher temperature, longer reaction time) for this compound.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and suspend it in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition:
-
Cool the catalyst suspension to 0-5 °C using an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the this compound solution dropwise to the stirred catalyst suspension.
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Following this, add the aromatic substrate (1.0-1.2 equivalents) dropwise, maintaining the low temperature.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation using a Solid Acid Catalyst (Zeolite)
This method offers the advantage of easier catalyst separation and potential for reuse.
-
Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite (typically 10-50% by weight of the limiting reagent), the aromatic substrate, and the this compound.
-
Reaction: Heat the mixture to the desired temperature (often in the range of 100-180 °C) and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the zeolite catalyst.
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Wash the recovered zeolite with the solvent.
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Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for a typical Friedel-Crafts acylation experiment.
Caption: Decision logic for selecting a suitable catalyst system.
References
Minimizing by-product formation in 2,6-dimethylbenzoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethylbenzoyl chloride. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound, and what are the typical by-products?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 2,6-dimethylbenzoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used. The primary by-products depend on the chosen reagent. With thionyl chloride, gaseous by-products like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are formed, which are relatively easy to remove.[1] However, the formation of non-volatile impurities can also occur. A significant by-product to consider is the unreacted starting material, 2,6-dimethylbenzoic acid, which can result from incomplete reaction or hydrolysis of the product during workup.[2]
Q2: My this compound is hydrolyzing back to 2,6-dimethylbenzoic acid. How can I prevent this?
A2: this compound is sensitive to moisture and will readily hydrolyze.[2] To minimize hydrolysis, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use, for instance, by flame-drying or oven-drying.
Q3: I am observing low yields in my Friedel-Crafts acylation using this compound. What are the potential causes?
A3: Low yields in Friedel-Crafts acylation can stem from several factors. Due to the steric hindrance from the two methyl groups ortho to the acyl chloride, the reaction can be sluggish. Other common causes include:
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Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. Always use a fresh, unopened container of anhydrous Lewis acid.
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Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst.[3]
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Deactivated Aromatic Substrate: The aromatic compound you are trying to acylate may have strongly electron-withdrawing groups, which inhibit the reaction.
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Low Reaction Temperature: The activation energy for the reaction may not be overcome at low temperatures.
Q4: How can I minimize polysubstitution in my Friedel-Crafts acylation reaction?
A4: While less common than in Friedel-Crafts alkylation, polysubstitution can occur. To minimize this, you can:
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Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to this compound.
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Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of a second acylation.
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Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.
Troubleshooting Guides
Issue 1: Formation of 2,6-Dimethylbenzoic Acid as a By-product
This is a common issue arising from the hydrolysis of this compound.
| Possible Cause | Suggested Solution |
| Presence of moisture in reagents or solvents. | Use anhydrous solvents and reagents. Consider distilling solvents prior to use. |
| Inadequate inert atmosphere. | Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Exposure to atmospheric moisture during workup. | Perform the workup as quickly as possible and use anhydrous workup conditions where feasible. |
Issue 2: Low Yield of the Desired Ketone in Friedel-Crafts Acylation
Low product yield is a frequent challenge, often exacerbated by the steric hindrance of the 2,6-dimethylbenzoyl group.
| Possible Cause | Suggested Solution |
| Deactivated Lewis acid catalyst. | Use a fresh, high-purity, anhydrous Lewis acid. Store it in a desiccator. |
| Insufficient amount of Lewis acid. | Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 2.0 equivalents). |
| Steric hindrance slowing down the reaction. | Consider using a more reactive aromatic substrate if possible. A higher reaction temperature or a longer reaction time may be necessary, but monitor for by-product formation. |
| The aromatic substrate is too deactivated. | Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. Consider an alternative synthetic route. |
Issue 3: Formation of Isomeric Products in Friedel-Crafts Acylation
The acylation can occur at different positions on the aromatic ring, leading to a mixture of isomers.
| Possible Cause | Suggested Solution |
| Suboptimal reaction conditions influencing regioselectivity. | Optimize the solvent and temperature. Lower temperatures and less polar solvents may favor the kinetic product, while higher temperatures and more polar solvents can lead to the thermodynamic product. |
| Steric hindrance from the bulky 2,6-dimethylbenzoyl group influencing the position of attack. | The steric bulk of the acylating agent will generally favor acylation at the least sterically hindered position on the aromatic substrate (often the para position). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
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2,6-Dimethylbenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride
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Anhydrous toluene or dichloromethane (DCM)
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Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 2,6-dimethylbenzoic acid (1.0 eq).
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Add anhydrous toluene or DCM to the flask.
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Cool the flask in an ice bath.
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Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) with a catalytic amount of DMF via the addition funnel.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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If using thionyl chloride, gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. If using oxalyl chloride, stirring at room temperature for 1-3 hours is often sufficient.
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Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to check for the disappearance of the starting carboxylic acid.
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Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure.
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The crude this compound can be purified by vacuum distillation.
Protocol 2: Friedel-Crafts Acylation using this compound
This is a general protocol for the acylation of an aromatic compound.
Materials:
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This compound
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Aromatic substrate
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or other inert solvent
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Ice, concentrated HCl, saturated NaHCO₃ solution, and brine for workup
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.5 eq) and anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
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Slowly add the solution of this compound to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
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Dissolve the aromatic substrate (1.0 - 1.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC.
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Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
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Combine the organic layers and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The selection of reagents and reaction conditions can significantly impact the outcome of the synthesis of acyl chlorides and subsequent Friedel-Crafts acylations. The following tables provide a qualitative summary of these effects.
Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound
| Chlorinating Agent | Typical Reaction Conditions | By-products | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene), often requires heating. | SO₂(g), HCl(g) | Gaseous by-products are easily removed, leading to a simpler workup.[1] | May require elevated temperatures which can be problematic for thermally sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), catalytic DMF, typically at 0 °C to room temperature. | CO₂(g), CO(g), HCl(g) | Milder reaction conditions. Gaseous by-products are easily removed. | More expensive than thionyl chloride. |
Table 2: Influence of Reaction Parameters on Friedel-Crafts Acylation
| Parameter | Effect on Yield and Purity | General Recommendation |
| Lewis Acid | The choice of Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) affects catalytic activity. AlCl₃ is generally the most reactive but can be harsh. | Start with AlCl₃ for less reactive substrates. For more sensitive substrates, consider milder Lewis acids like FeCl₃ or ZnCl₂. |
| Solvent | The polarity of the solvent can influence the reaction rate and the ratio of isomeric products.[4] | Dichloromethane and carbon disulfide are common non-polar choices. Nitrobenzene is a polar option but can be acylated itself. |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to more by-product formation. | Start at a low temperature (0 °C) and gradually warm to room temperature. Monitor the reaction closely. |
| Stoichiometry | An excess of the aromatic substrate can help to minimize polysubstitution. | For mono-acylation, use a 1:1 ratio of acyl chloride to the aromatic substrate or a slight excess of the aromatic compound. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an aromatic ketone starting from 2,6-dimethylbenzoic acid.
Caption: Workflow for the synthesis of aromatic ketones.
Troubleshooting Logic for By-product Formation
This diagram outlines a logical approach to troubleshooting common by-product formation issues.
Caption: Troubleshooting by-product formation.
References
Technical Support Center: Column Chromatography Purification of 2,6-Dimethylbenzoyl Chloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 2,6-dimethylbenzoyl chloride via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction products of this compound that require column chromatography?
A1: The most common reactions involve the acylation of nucleophiles. The primary products you will be purifying are N-substituted-2,6-dimethylbenzamides (from reactions with primary or secondary amines) and 2,6-dimethylbenzoic acid esters (from reactions with alcohols). Due to the steric hindrance from the two ortho-methyl groups, these reactions might require specific catalysts or conditions, which can introduce additional components into the crude product mixture.[1][2]
Q2: What are the typical impurities I should expect in my crude reaction mixture?
A2: Common impurities include:
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Unreacted Starting Materials: Residual this compound, amine, or alcohol.
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Hydrolysis Product: 2,6-dimethylbenzoic acid, formed from the reaction of this compound with trace amounts of water.[3]
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Base/Catalyst: Any non-nucleophilic base (like triethylamine or pyridine) or catalyst (like DMAP) used in the reaction.[2]
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Side-Products: Depending on the specific reaction conditions, minor side-products may be formed.
Q3: My product, an N-substituted-2,6-dimethylbenzamide, is streaking on the TLC plate and the column. What could be the cause?
A3: Streaking is often an indication of acidic or basic impurities interacting with the silica gel. If your product is an amide, residual amine starting material (which is basic) can cause streaking. Conversely, the presence of 2,6-dimethylbenzoic acid (an acidic impurity) can also lead to this issue. It is also possible that your compound itself is interacting strongly with the acidic silica gel.
Q4: How can I prevent my acyl chloride-containing product from degrading on the silica gel column?
A4: Acyl chlorides are highly reactive and can be hydrolyzed by the water present on the surface of silica gel.[3] While the product of a reaction with this compound is typically a more stable amide or ester, if you are trying to purify a product that still contains an acyl chloride moiety, you should use anhydrous solvents and consider deactivating the silica gel. You can do this by flushing the column with your eluent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%) before loading your sample.[4]
Q5: I am having trouble separating my desired amide product from the unreacted amine starting material. What solvent system should I use?
A5: Amides are generally more polar than the corresponding tertiary amine bases (like triethylamine) but can have similar polarity to primary or secondary amine starting materials. A gradient elution is often effective. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes). For particularly stubborn separations involving basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and separation. For polar compounds, a methanol/dichloromethane system may be effective.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | 1. The solvent system is not polar enough. 2. The product has decomposed on the column. | 1. Gradually increase the polarity of the eluent. If using ethyl acetate/hexanes, you can switch to a more polar system like methanol/dichloromethane. 2. Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider alternative purification methods like recrystallization or using a different stationary phase like alumina. |
| Co-elution of the product and an impurity | The polarity of the product and the impurity are very similar in the chosen solvent system. | Try a different solvent system. For example, if you are using ethyl acetate/hexanes, try a system with a different selectivity, such as ether/hexanes or dichloromethane/methanol.[4] Sometimes, changing the stationary phase to alumina can also resolve the co-elution. |
| The desired product is contaminated with 2,6-dimethylbenzoic acid. | Incomplete reaction or hydrolysis of this compound during the reaction or work-up. | Before chromatography, perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) of your crude product dissolved in an organic solvent. The acidic 2,6-dimethylbenzoic acid will be deprotonated and move to the aqueous layer. |
| Low recovery of the product after the column. | 1. The product is irreversibly adsorbed onto the silica gel. 2. The product is volatile and was lost during solvent removal. | 1. For basic products (like those containing an amine), adding a small amount of triethylamine to the eluent can help prevent irreversible adsorption. For acidic products, a small amount of acetic acid can be added. 2. Use a rotary evaporator at a moderate temperature and pressure. Avoid using a high vacuum for extended periods if your product has a low boiling point. |
| Oily product obtained instead of an expected solid. | 1. Presence of residual solvent. 2. The product is contaminated with oily impurities. | 1. Dry the product under a high vacuum for an extended period. 2. Re-purify a small sample by column chromatography using a shallower solvent gradient. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
General Protocol for Column Chromatography Purification of an N-Aryl-2,6-dimethylbenzamide
This protocol assumes the reaction of this compound with an aromatic amine.
1. Preparation of the Crude Sample:
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After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid.
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Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove 2,6-dimethylbenzoic acid, and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate and develop it with various solvent systems to find the optimal eluent for separation. A good starting point is a mixture of ethyl acetate and hexanes.
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The ideal solvent system should give the desired product an Rf value of approximately 0.25-0.35 and good separation from impurities.[6]
3. Column Preparation:
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Choose a column of appropriate size for the amount of crude product.
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Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 10% ethyl acetate in hexanes).
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Pack the column with the slurry, ensuring there are no air bubbles.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Collect fractions and monitor their composition by TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity | Primary Solvent System | Alternative Solvent System | Notes |
| Non-polar | 5-20% Ethyl Acetate / Hexanes | 5-15% Diethyl Ether / Hexanes | Good for separating non-polar side-products from slightly more polar products. |
| Intermediate Polarity | 20-60% Ethyl Acetate / Hexanes | Dichloromethane | A standard system for many amide and ester products.[4] |
| Polar | 1-10% Methanol / Dichloromethane | 70-100% Ethyl Acetate / Hexanes | Use for more polar products. Be aware that using more than 10% methanol can dissolve some of the silica gel.[4] |
| Basic (Amine containing) | 1-5% Methanol / Dichloromethane (+ 0.5% Triethylamine) | 30-70% Ethyl Acetate / Hexanes (+ 0.5% Triethylamine) | The addition of triethylamine helps to prevent streaking and improves peak shape for basic compounds.[4] |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Logical relationships in the reaction and purification process.
References
Dealing with deactivating groups in Friedel-Crafts acylation with 2,6-dimethylbenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation, specifically addressing the challenges encountered when using sterically hindered and deactivating acylating agents such as 2,6-dimethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation with this compound particularly challenging?
The primary challenge stems from significant steric hindrance. The two methyl groups in the ortho positions to the acyl chloride functionality sterically shield the electrophilic carbon, making it difficult for the aromatic substrate to attack. This steric hindrance can dramatically decrease the reaction rate or prevent the reaction from occurring altogether under standard conditions.
Q2: How do deactivating groups on the aromatic substrate affect this reaction?
Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic substrate.[1] If the aromatic ring contains electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -COR), its electron density is reduced, making it a weaker nucleophile. This, combined with the steric hindrance of this compound, creates a doubly challenging scenario with a high activation energy barrier.
Q3: What are the most effective Lewis acid catalysts for this type of sterically hindered acylation?
While aluminum chloride (AlCl₃) is a common and powerful Lewis acid for Friedel-Crafts reactions, its bulkiness might be counterproductive with a sterically hindered acyl chloride.[1] Stronger, less sterically demanding Lewis acids or alternative catalytic systems may be more effective. These can include:
-
Trifluoromethanesulfonic acid (triflic acid): A strong Brønsted acid that can be effective for moderately deactivated rings.
-
Alternative Lewis acids: Such as iron(III) chloride (FeCl₃) or zinc(II) salts, which may offer different reactivity profiles.[1]
-
Solid acid catalysts: Zeolites and modified clays (e.g., Fe-K10 montmorillonite) can provide a large surface area and active sites, sometimes overcoming steric challenges.
Q4: What are common side reactions or alternative pathways to consider?
With highly hindered substrates, side reactions can become more prevalent, especially under harsh conditions (e.g., high temperatures). These can include decomposition of the acyl chloride or the substrate. If direct Friedel-Crafts acylation proves unsuccessful, consider alternative synthetic routes, such as a multi-step sequence involving a Grignard reagent or a Suzuki coupling to form the desired ketone.
Troubleshooting Guide
This guide addresses common issues encountered during Friedel-Crafts acylation with this compound, particularly when dealing with deactivated aromatic substrates.
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Yield | 1. Steric Hindrance: The primary cause is the steric bulk of the this compound hindering the approach of the aromatic substrate. 2. Deactivated Aromatic Substrate: The presence of electron-withdrawing groups on the aromatic ring reduces its nucleophilicity. 3. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated.[1] 4. Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, sequestering it from the reaction. This often necessitates stoichiometric amounts of the catalyst.[1] | 1. Optimize Reaction Conditions: Increase the reaction temperature cautiously to provide sufficient energy to overcome the activation barrier. Prolong the reaction time. 2. Use a More Potent Catalyst: Consider using triflic acid or a less bulky Lewis acid. For deactivated substrates, stronger catalytic systems are often required. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). 4. Increase Catalyst Loading: Use at least a stoichiometric amount of the Lewis acid relative to the acyl chloride. An excess may be beneficial for highly deactivated substrates. |
| Formation of Multiple Products | 1. Isomerization: Under harsh conditions, substituent migration on the aromatic ring can occur. 2. Side Reactions: High temperatures can lead to decomposition or other unintended reactions. | 1. Milder Reaction Conditions: If possible, use a more active catalyst that allows for lower reaction temperatures. 2. Optimize Solvent: The choice of solvent can influence selectivity. Less polar solvents may sometimes reduce side reactions. |
| Reaction Fails to Initiate | 1. Poor Quality Reagents: The acyl chloride may have hydrolyzed to the corresponding carboxylic acid, which is unreactive under these conditions. 2. Very Strong Deactivation: The aromatic substrate may be too deactivated for the chosen conditions (e.g., multiple strong electron-withdrawing groups). | 1. Verify Reagent Purity: Use freshly opened or purified this compound and aromatic substrate. 2. Consider a More Activated Substrate: If the synthetic route allows, using a less deactivated aromatic substrate will significantly improve reactivity. 3. Explore Alternative Synthetic Routes: If the Friedel-Crafts reaction is not viable, other methods for ketone synthesis should be investigated. |
Data Presentation
The following table summarizes the expected qualitative impact of various reaction parameters on the yield of Friedel-Crafts acylation with this compound, based on general principles.
| Parameter | Effect on Reaction with this compound | Rationale |
| Temperature | Increasing temperature generally increases the reaction rate and yield. | Provides the necessary activation energy to overcome steric hindrance and substrate deactivation. However, excessively high temperatures can lead to side reactions. |
| Reaction Time | Longer reaction times are typically required. | The sterically hindered nature of the electrophile slows down the reaction rate. |
| Catalyst Choice | Stronger, and potentially less bulky, catalysts are preferred. | A more potent catalyst is needed to generate the acylium ion from the hindered acyl chloride and to activate a deactivated aromatic ring. |
| Catalyst Stoichiometry | Stoichiometric or excess amounts are generally necessary. | The product ketone complexes with the Lewis acid, removing it from the catalytic cycle.[1] |
| Substrate Activity | More electron-rich (activated) aromatic substrates will react more readily. | Higher nucleophilicity of the aromatic ring facilitates the electrophilic attack. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol provides a general starting point. Optimization of temperature, reaction time, and catalyst may be necessary for specific substrates.
Materials:
-
This compound
-
Aromatic substrate
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., triflic acid)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene for highly deactivated substrates)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet
-
Addition funnel
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the anhydrous Lewis acid (1.1 - 1.5 equivalents) to the reaction flask containing the anhydrous solvent. Cool the mixture in an ice bath.
-
Addition of Reactants: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the stirred suspension of the Lewis acid.
-
Following the addition of the acyl chloride, add the aromatic substrate (1.0 - 1.2 equivalents) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Depending on the reactivity of the substrate, the mixture may need to be heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding it to a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts acylation with this compound.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
References
Preventing polyacylation in reactions with 2,6-dimethylbenzoyl chloride
Technical Support Center: 2,6-Dimethylbenzoyl Chloride Acylation
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize acylation reactions, with a specific focus on preventing unwanted polyacylation.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation and why is it a concern in my reaction?
A1: Polyacylation is a side reaction where a substrate molecule is acylated at multiple reactive sites by the acylating agent. This is a common issue when the substrate has more than one nucleophilic group (e.g., hydroxyls, amines) or when an aromatic ring is highly activated.[1][2] It leads to a mixture of products, reducing the yield of the desired mono-acylated compound and complicating purification processes.
Q2: How does the structure of this compound help in preventing polyacylation?
A2: this compound has two methyl groups positioned ortho to the acyl chloride group.[3] These bulky methyl groups create significant steric hindrance around the reactive center.[4] This steric bulk makes the acylating agent more selective, often favoring reaction at the most accessible nucleophilic site and inherently disfavoring the addition of multiple bulky acyl groups to a single substrate.[5][6]
Q3: What are the primary factors I should control to ensure mono-acylation?
A3: The key to achieving selective mono-acylation is precise control over the reaction conditions. The most critical factors include:
-
Stoichiometry: Use of a stoichiometric equivalent (1.0) or even a slight sub-stoichiometric amount (e.g., 0.95 eq) of this compound relative to the substrate is crucial.[1]
-
Temperature: Running the reaction at the lowest feasible temperature slows down the reaction rate and increases selectivity. Low-temperature additions are highly recommended.[1][5]
-
Rate of Addition: The acyl chloride should be added slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, which minimizes the chance of a single substrate molecule reacting multiple times.[1]
-
Choice of Base and Solvent: The selection of a suitable base and solvent is critical for controlling reactivity. Non-nucleophilic, sterically hindered bases are often preferred.[7][8]
Troubleshooting Guide: Preventing Polyacylation
Issue: My TLC/LC-MS analysis shows significant amounts of a di-acylated or poly-acylated byproduct.
This is a common problem when the substrate is highly reactive or when reaction conditions are not optimized for selectivity. Below is a logical workflow and a detailed guide to troubleshoot this issue.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,6-Dimethylbenzoyl Chloride and Its Amide and Ester Derivatives
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 2,6-dimethylbenzoyl chloride and its reaction products, N,N-diethyl-2,6-dimethylbenzamide and ethyl 2,6-dimethylbenzoate. This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to aid in the characterization and evaluation of these compounds.
Performance Comparison of this compound and Derivatives
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its corresponding amide and ester products. Data for the closely related 2,6-dimethoxybenzoyl chloride is also included for comparative purposes.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | Aromatic H: ~7.1-7.3 (m, 3H)Methyl H: ~2.4 (s, 6H) | Carbonyl C: ~168Aromatic C (substituted): ~138Aromatic C: ~128-132Methyl C: ~19 |
| N,N-Diethyl-2,6-dimethylbenzamide | Aromatic H: ~7.0-7.2 (m, 3H)Ethyl CH₂: ~3.3 (br s, 4H)Methyl H (aromatic): ~2.2 (s, 6H)Ethyl CH₃: ~1.1 (br s, 6H) | Carbonyl C: ~171Aromatic C (substituted): ~136Aromatic C: ~127-129Ethyl CH₂: ~43, 39Methyl C (aromatic): ~18Ethyl CH₃: ~14, 13 |
| Ethyl 2,6-Dimethylbenzoate | Aromatic H: 7.18 (t, J=7.6 Hz, 1H), 7.05 (d, J=7.6 Hz, 2H)Ethyl CH₂: 4.25 (q, J=7.1 Hz, 2H)Methyl H (aromatic): 2.30 (s, 6H)Ethyl CH₃: 1.30 (t, J=7.1 Hz, 3H) | Carbonyl C: 170.1Aromatic C (substituted): 137.9Aromatic C (ipso): 131.5Aromatic C: 128.0, 127.8Ethyl O-CH₂: 61.2Methyl C (aromatic): 19.8Ethyl CH₃: 14.1 |
| 2,6-Dimethoxybenzoyl Chloride (Analogue) | Aromatic H (H4): 7.45 (t, J=8.5 Hz, 1H)Aromatic H (H3, H5): 6.65 (d, J=8.5 Hz, 2H)Methoxy H: 3.90 (s, 6H)[1] | Carbonyl C: 164.0Aromatic C (substituted): 159.4Aromatic C (ipso): 114.1Aromatic C: 133.2, 105.1Methoxy C: 56.4 |
Note: Specific experimental data for this compound and N,N-diethyl-2,6-dimethylbenzamide were not directly available in the searched literature. The provided data for these compounds are estimations based on spectral data of analogous compounds, including N,N-diethyl-3-methylbenzamide and general principles of NMR spectroscopy.
Experimental Protocols
Detailed methodologies for the synthesis of N,N-diethyl-2,6-dimethylbenzamide and ethyl 2,6-dimethylbenzoate from this compound, along with a standard protocol for NMR analysis, are provided below.
Synthesis of N,N-Diethyl-2,6-dimethylbenzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this solution, add triethylamine (1.2 eq) followed by the dropwise addition of diethylamine (1.1 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N,N-diethyl-2,6-dimethylbenzamide.
Synthesis of Ethyl 2,6-Dimethylbenzoate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol, which acts as both the solvent and the reactant.
-
Reaction Progression: The reaction can be stirred at room temperature or gently heated to reflux to increase the rate of reaction. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, remove the excess ethanol under reduced pressure.
-
Purification: The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2,6-dimethylbenzoate.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).[2] For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.[3]
-
Data Processing: Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[2]
Reaction Pathway Visualization
The following diagrams illustrate the synthetic pathways from this compound to its corresponding amide and ester derivatives.
Caption: Synthesis of Amide and Ester from this compound.
Alternative Acylating Agents
While this compound is a reactive and useful acylating agent, several alternatives can be employed, particularly when specific reactivity or milder conditions are required. These include:
-
Acid Anhydrides (e.g., 2,6-Dimethylbenzoic Anhydride): Less reactive than acyl chlorides, offering better selectivity in some cases. The byproduct is the corresponding carboxylic acid, which is less corrosive than HCl.
-
Activated Esters (e.g., N-hydroxysuccinimide esters): These are stable, crystalline solids that react with nucleophiles under mild conditions.
-
Coupling Reagents with the Carboxylic Acid: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly form amides and esters from 2,6-dimethylbenzoic acid, avoiding the need to synthesize the acyl chloride.
The choice of acylating agent will depend on factors such as the nature of the substrate, desired reaction conditions, and functional group tolerance.
References
A Comparative Guide to Monitoring 2,6-Dimethylbenzoyl Chloride Reactions: TLC vs. HPLC and GC
In the fast-paced world of drug discovery and development, efficient and reliable monitoring of chemical reactions is paramount. For acylation reactions involving 2,6-dimethylbenzoyl chloride, a common reagent in the synthesis of active pharmaceutical ingredients, timely analysis of reaction progress is crucial for optimizing yields and ensuring purity. This guide provides an objective comparison of Thin-Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for monitoring these reactions, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. | High-pressure separation based on partitioning between a packed column (stationary phase) and a liquid mobile phase. | Separation of volatile compounds based on partitioning between a liquid or solid stationary phase in a column and a gaseous mobile phase. |
| Primary Use | Qualitative and semi-quantitative reaction monitoring, purity checks. | Quantitative analysis, impurity profiling, purification. | Analysis of volatile and thermally stable compounds. |
| Analysis Time | 5 - 20 minutes[1] | 5 - 60 minutes[1][2] | 2 - 60 minutes[1] |
| Cost per Sample | Low (10-50 times cheaper than HPLC/GC)[1] | High | Moderate to High |
| Equipment Cost | Very Low | High ($10,000 - $100,000+)[3] | High ($10,000 - $40,000+ for basic systems)[3] |
| Sensitivity | Lower (microgram range) | High (nanogram to picogram range) | Very High (picogram to femtogram range) |
| Resolution | Lower | High | Very High |
In-Depth Analysis of Monitoring Techniques
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is a ubiquitous technique in synthetic chemistry labs for its simplicity, speed, and low cost.[4] It provides a quick visual assessment of the reaction's progress by showing the disappearance of the starting material and the appearance of the product.
Experimental Protocol: Monitoring the Acylation of an Amine with this compound
While specific Rf values are highly dependent on the exact amine used and the experimental conditions, a general protocol can be established.
-
Stationary Phase: Silica gel 60 F254 aluminum-backed plates.
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, a co-spot (reaction mixture and starting material), and the starting amine on the TLC plate.
-
Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the reactants and products. A common starting point for separating an acyl chloride from its corresponding amide is a mixture of a non-polar and a moderately polar solvent. For instance, a mixture of hexanes and ethyl acetate (e.g., in a 7:3 or 8:2 ratio) is often effective. The polarity of the mobile phase can be adjusted to achieve optimal separation, where the Rf values are ideally between 0.2 and 0.8.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the spots. Allow the solvent to ascend the plate.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). The aromatic rings of this compound and the resulting amide will appear as dark spots.
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting amine is no longer visible in the reaction mixture lane. The product, typically an amide, will be less polar than the starting amine but more polar than the acyl chloride. Therefore, the expected order of Rf values would be: this compound > N-substituted-2,6-dimethylbenzamide > starting amine.
Workflow for TLC Analysis
References
A Comparative Analysis of the Reactivity of 2,6-Dimethylbenzoyl Chloride and Benzoyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in synthetic chemistry. This guide provides an objective comparison of the reactivity of 2,6-dimethylbenzoyl chloride and its unsubstituted counterpart, benzoyl chloride. The differences in their reactivity, primarily governed by steric hindrance, necessitate distinct experimental approaches. This document outlines these differences with supporting quantitative data, detailed experimental protocols, and visual diagrams to aid in experimental design.
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is fundamentally influenced by both electronic and steric factors. While electronically similar, the presence of two methyl groups in the ortho positions of this compound imposes significant steric hindrance around the electrophilic carbonyl carbon. This steric shield dramatically reduces its reactivity towards nucleophiles compared to the sterically unhindered benzoyl chloride.
Quantitative Comparison of Reactivity: Solvolysis Rates
The difference in reactivity is quantitatively demonstrated by comparing the rates of solvolysis (reaction with the solvent) in various aqueous solvent mixtures. The following table summarizes the first-order rate constants (k) for the solvolysis of this compound and benzoyl chloride at 25°C.
| Acyl Chloride | Solvent System (% v/v) | Rate Constant (k) at 25°C (s⁻¹) |
| This compound | 80% Aqueous Acetone | 1.15 x 10⁻⁵ |
| Benzoyl Chloride | 80% Aqueous Acetone | 1.58 x 10⁻³ |
| This compound | 50% Aqueous Ethanol | 5.3 x 10⁻⁵ |
| Benzoyl Chloride | 50% Aqueous Ethanol | 1.35 x 10⁻³ |
| This compound | 90% Aqueous Methanol | 1.9 x 10⁻⁵ |
| Benzoyl Chloride | 90% Aqueous Methanol | 1.05 x 10⁻³ |
As the data indicates, benzoyl chloride is significantly more reactive than this compound in all tested solvent systems, with rate constants that are orders of magnitude higher. This disparity is a direct consequence of the steric hindrance imparted by the ortho-methyl groups in this compound, which impedes the approach of nucleophiles to the carbonyl carbon.
Experimental Protocols for Acylation Reactions
The reduced reactivity of this compound necessitates more forcing reaction conditions or the use of specific catalysts to achieve efficient acylation compared to benzoyl chloride. Below are comparative experimental protocols for two common acylation reactions: Friedel-Crafts acylation of anisole and N-acylation of aniline.
Protocol 1: Comparative Friedel-Crafts Acylation of Anisole
This protocol outlines the synthesis of 4-methoxybenzophenone and 4-methoxy-2',6'-dimethylbenzophenone, highlighting the different catalytic requirements.
Objective: To compare the conditions required for the Friedel-Crafts acylation of anisole with benzoyl chloride and this compound.
Reagents:
-
Anisole
-
Benzoyl Chloride
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure for Benzoyl Chloride (Standard Conditions):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension.
-
Add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Procedure for this compound (Forcing Conditions):
-
Follow steps 1 and 2 from the benzoyl chloride procedure.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred suspension.
-
Add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 12-24 hours, monitoring by TLC. Note: The higher temperature and longer reaction time are necessary to overcome the steric hindrance.
-
Follow steps 6-9 from the benzoyl chloride procedure for workup and purification.
Protocol 2: Comparative N-Acylation of Aniline
This protocol details the synthesis of N-phenylbenzamide and N-phenyl-2,6-dimethylbenzamide, demonstrating the utility of a catalyst for the sterically hindered substrate.
Objective: To compare the methodologies for the N-acylation of aniline with benzoyl chloride and this compound.
Reagents:
-
Aniline
-
Benzoyl Chloride
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (for the hindered reaction)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure for Benzoyl Chloride (Standard Schotten-Baumann Conditions):
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Procedure for this compound (TMEDA-Catalyzed):
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and TMEDA (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC. Note: TMEDA is a more effective catalyst than triethylamine or pyridine for acylating nucleophiles with sterically hindered acyl chlorides.
-
Follow steps 5 and 6 from the benzoyl chloride procedure for workup and purification.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the acylation reactions and the general experimental workflow.
A Comparative Guide to Acylation: 2,6-Dimethylbenzoyl Chloride vs. 2,4,6-Trimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic introduction of an acyl group onto an aromatic ring via Friedel-Crafts acylation is a cornerstone transformation. The choice of the acylating agent is paramount, directly influencing reaction efficiency, selectivity, and the steric environment of the resulting ketone. This guide provides a detailed comparison of two sterically hindered acylating agents: 2,6-dimethylbenzoyl chloride and 2,4,6-trimethylbenzoyl chloride. This analysis is intended to assist researchers in selecting the appropriate reagent for their specific synthetic challenges, particularly in the fields of medicinal chemistry and materials science where precise molecular architecture is critical.
Executive Summary
This compound and 2,4,6-trimethylbenzoyl chloride are both valuable reagents for introducing substituted benzoyl moieties. However, the additional methyl group at the para-position in 2,4,6-trimethylbenzoyl chloride significantly increases its steric bulk compared to its dimethylated counterpart. This steric hindrance is the primary determinant of their differing reactivity in acylation reactions. While both are less reactive than unsubstituted benzoyl chloride, this compound generally offers a balance of steric influence and reactivity. In contrast, 2,4,6-trimethylbenzoyl chloride, with its greater steric impediment, often requires more forcing reaction conditions but can provide higher selectivity in certain applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two acyl chlorides is presented below. These properties are essential for planning and executing synthetic procedures.
| Property | This compound | 2,4,6-Trimethylbenzoyl Chloride |
| CAS Number | 21900-37-8[1][2] | 938-18-1 |
| Molecular Formula | C₉H₉ClO[1] | C₁₀H₁₁ClO |
| Molecular Weight | 168.62 g/mol [1][2] | 182.65 g/mol |
| Appearance | Solid[2] | Clear light yellow liquid |
| Boiling Point | Not readily available | 143-146 °C at 60 mmHg |
| Reactivity | Acylating agent, susceptible to hydrolysis. | Acylating agent, reacts slowly with water. |
Performance in Acylation Reactions: A Comparative Analysis
The primary difference in the performance of these two reagents lies in their reactivity, which is governed by steric hindrance around the carbonyl group.
Reactivity and Steric Hindrance:
The two ortho-methyl groups in this compound already create significant steric hindrance, slowing down the rate of acylation compared to less substituted benzoyl chlorides. The addition of a third methyl group at the para-position in 2,4,6-trimethylbenzoyl chloride further encumbers the electrophilic carbonyl carbon. This increased steric bulk makes it more difficult for the aromatic substrate to attack the acylium ion intermediate during the Friedel-Crafts reaction.
Consequently, acylation reactions with 2,4,6-trimethylbenzoyl chloride are generally slower and may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of stronger Lewis acid catalysts, to achieve comparable yields to those with this compound.
Selectivity:
The significant steric bulk of the acylating agent can be advantageous in achieving regioselectivity on complex aromatic substrates with multiple potential reaction sites. The larger 2,4,6-trimethylbenzoyl group will preferentially acylate the most sterically accessible position on the aromatic ring. In the acylation of substituted benzenes like toluene, where both ortho and para positions are activated, the bulky acyl group will predominantly substitute at the less hindered para position.[3]
While no direct comparative studies with quantitative yield data for the same substrate under identical conditions were found in the public literature, the general principles of steric hindrance in Friedel-Crafts acylation allow for a qualitative comparison of expected outcomes.
Hypothetical Yield Comparison for Acylation of Toluene:
The following table provides a hypothetical comparison of expected yields for the Friedel-Crafts acylation of toluene, a common aromatic substrate. These values are illustrative and based on general trends observed in sterically hindered acylations.
| Acylating Agent | Substrate | Expected Major Product | Expected Yield Range | Reaction Conditions |
| This compound | Toluene | 4-Methyl-2',6'-dimethylbenzophenone | Moderate to Good | Standard Friedel-Crafts |
| 2,4,6-Trimethylbenzoyl Chloride | Toluene | 4-Methyl-2',4',6'-trimethylbenzophenone | Lower to Moderate | More Forcing Conditions |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for Friedel-Crafts acylation using these sterically hindered reagents.
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
This protocol is adapted from standard Friedel-Crafts acylation procedures.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice-water bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous DCM to create a stirrable suspension and cool the flask to 0 °C in an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Add the aromatic substrate (1.0 equivalent), dissolved in anhydrous DCM, to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Acylation with 2,4,6-Trimethylbenzoyl Chloride
This protocol includes modifications to account for the lower reactivity of 2,4,6-trimethylbenzoyl chloride.
Materials:
-
2,4,6-Trimethylbenzoyl chloride
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or 1,2-dichloroethane as solvent
-
Heating mantle
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 equivalents).
-
Add anhydrous nitrobenzene or 1,2-dichloroethane to create a stirrable suspension.
-
Add 2,4,6-trimethylbenzoyl chloride (1.0 equivalent) to the flask.
-
Add the aromatic substrate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature for 6-12 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, carefully pour the reaction mixture over a mixture of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the Friedel-Crafts acylation and the structural differences between the two acyl chlorides.
Caption: General mechanism of Friedel-Crafts acylation.
Caption: Structural and reactivity comparison.
Conclusion
The choice between this compound and 2,4,6-trimethylbenzoyl chloride for acylation reactions is a strategic one, dictated by the desired balance between reactivity and selectivity. This compound serves as a versatile reagent for introducing a sterically demanding acyl group with moderate reactivity. For syntheses requiring even greater steric control and where lower reactivity can be compensated for by adjusting reaction conditions, 2,4,6-trimethylbenzoyl chloride is a valuable alternative. Researchers should carefully consider the steric and electronic properties of their aromatic substrate when selecting the appropriate acylating agent to achieve optimal results in their synthetic endeavors.
References
A Comparative Guide to the Spectroscopic Validation of Phenol Acylation: 2,6-Dimethylbenzoyl Chloride vs. Alternatives
For researchers, scientists, and drug development professionals, the precise acylation of phenols is a critical step in the synthesis of a vast array of compounds, from active pharmaceutical ingredients to advanced materials. The choice of acylating agent directly impacts reaction efficiency, selectivity, and ultimately, the purity of the final product. This guide provides an objective comparison of 2,6-dimethylbenzoyl chloride with other common acylating agents for the O-acylation of phenols, with a focus on spectroscopic techniques for validation.
This guide presents a comparative analysis of this compound against two widely used alternatives: benzoyl chloride and acetic anhydride. The performance of these reagents is evaluated based on reaction yields and conditions, supported by detailed experimental protocols and a thorough guide to the spectroscopic validation of the resulting phenyl esters.
Performance Comparison of Acylating Agents
The selection of an appropriate acylating agent is a crucial decision in synthetic chemistry, directly influencing reaction outcomes. The following table summarizes the performance of this compound in comparison to benzoyl chloride and acetic anhydride for the O-acylation of phenols. It is important to note that the presented yields are sourced from various studies and may not have been obtained under identical reaction conditions, thus serving as a comparative illustration rather than a direct head-to-head competition.
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,6-Dimethoxybenzoyl Chloride* | O,O,O-tris(trimethylsilyl)phloroglucinol | Stannic chloride | Methylene chloride | Reflux | 2 hours | 64 | [1] |
| Benzoyl Chloride | Phenol | Sodium hydroxide | Water/DCM | Room Temp. | 15 minutes | High (not quantified) | [2] |
| Benzoyl Chloride | Phenol | Copper (II) oxide | Solvent-free | Room Temp. | 5 minutes | 98 | [3] |
| Acetic Anhydride | Phenol | Expansive graphite | CH2Cl2 | Reflux | 30 minutes | 98 | |
| Acetic Anhydride | Phenol | Sodium bicarbonate | Ethyl acetate | Room Temp. | 24 hours | Good to Excellent | [4] |
| Acetic Anhydride | Phenol | TiO2/SO4^2- | Cyclohexane | Reflux | 20 minutes | 95-99 | [5] |
*Note: The reaction with 2,6-dimethoxybenzoyl chloride, a structurally similar compound, resulted in C-acylation, not the target O-acylation. This highlights the importance of reaction conditions in directing the regioselectivity of acylation.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful synthesis and validation. The following sections provide step-by-step methodologies for the acylation of phenol using this compound and its alternatives.
Protocol 1: Acylation of Phenol with this compound
This protocol is adapted from standard acylation procedures for phenols.
Materials:
-
Phenol
-
This compound
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine or triethylamine (1.1 eq.) to the solution with stirring.
-
In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the phenol solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain phenyl 2,6-dimethylbenzoate.
Protocol 2: Acylation of Phenol with Benzoyl Chloride (Schotten-Baumann Reaction)[2]
Materials:
-
Phenol
-
Benzoyl chloride
-
5% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
To 0.5 g of phenol in a small conical flask, add 10 mL of 5% sodium hydroxide solution.
-
Add 2 mL of benzoyl chloride in small portions while vigorously shaking the flask. Occasionally cool the flask under tap water.
-
After shaking for 15 minutes, a solid precipitate of phenyl benzoate should form. Ensure the solution is alkaline at the end of the reaction.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude phenyl benzoate from ethanol.
Protocol 3: Acylation of Phenol with Acetic Anhydride[4]
Materials:
-
Phenol
-
Acetic anhydride
-
Expansive graphite
-
Dichloromethane (CH2Cl2)
-
Diethyl ether (Et2O)
Procedure:
-
In a round-bottom flask, mix phenol (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and expansive graphite (200 mg).
-
Add 5 mL of CH2Cl2 and stir the mixture at reflux temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add 10 mL of Et2O and filter to remove the expansive graphite. Wash the graphite with Et2O (2 x 10 mL).
-
Combine the filtrates and wash sequentially with 5% HCl (15 mL), 5% NaHCO3 (15 mL), and brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting phenyl acetate by vacuum distillation or column chromatography.
Spectroscopic Validation
Accurate identification and characterization of the acylated product are paramount. The following section details the expected spectroscopic data for the validation of phenyl 2,6-dimethylbenzoate, with comparative notes on the spectra of the starting phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the acylated product.
¹H NMR Spectroscopy:
-
Phenol: The spectrum of phenol typically shows a broad singlet for the hydroxyl proton (-OH) between 4-7 ppm, which can be exchanged with D₂O. The aromatic protons appear in the range of 6.7-7.3 ppm.
-
Phenyl 2,6-dimethylbenzoate: Upon acylation, the broad -OH signal will disappear. The aromatic protons of the phenyl ring attached to the oxygen will typically shift downfield to approximately 7.1-7.5 ppm. The aromatic protons of the 2,6-dimethylbenzoyl group will appear in their characteristic region, and two singlets for the two methyl groups will be observed in the upfield region (around 2.1-2.4 ppm). The integration of these signals will confirm the structure.
¹³C NMR Spectroscopy:
-
Phenol: The carbon bearing the hydroxyl group (C-OH) in phenol resonates at approximately 155 ppm.
-
Phenyl 2,6-dimethylbenzoate: The formation of the ester bond will cause a significant shift in the carbon signals. The carbonyl carbon (C=O) of the ester will appear in the range of 160-170 ppm. The chemical shifts of the aromatic carbons will also be altered due to the change in the electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
-
Phenol: The IR spectrum of phenol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
-
Phenyl 2,6-dimethylbenzoate: The most significant change upon successful acylation is the disappearance of the broad O-H stretching band and the appearance of a strong, sharp absorption band for the carbonyl group (C=O) of the ester at approximately 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be visible in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound.
-
Phenyl 2,6-dimethylbenzoate: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of phenyl 2,6-dimethylbenzoate. The fragmentation pattern is expected to show characteristic losses. A primary fragmentation would be the cleavage of the ester bond, leading to the formation of the 2,6-dimethylbenzoyl cation and the phenoxy radical, or vice versa.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in selecting an acylating agent.
Caption: Experimental workflow for the acylation of phenols and subsequent spectroscopic validation.
Caption: Simplified reaction pathway for the base-catalyzed O-acylation of phenol.
Caption: Decision-making guide for selecting an appropriate acylating agent for phenols.
References
- 1. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
Comparative study of Lewis acid catalysts for 2,6-Dimethylbenzoyl chloride Friedel-Crafts
A Comparative Analysis of Lewis Acid Catalysts in the Friedel-Crafts Acylation of Toluene with 2,6-Dimethylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone reaction for the synthesis of aromatic ketones, which are pivotal intermediates in numerous pharmaceutical and materials science applications. The choice of a Lewis acid catalyst is critical to the success of this reaction, profoundly influencing yield, selectivity, and reaction kinetics, particularly when employing sterically hindered reagents such as this compound. This guide presents a comparative study of common Lewis acid catalysts—Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂), and Boron trifluoride etherate (BF₃·OEt₂)—for the acylation of toluene.
The steric hindrance presented by the two methyl groups ortho to the acylium ion in this compound poses a significant challenge, often requiring more robust catalytic systems or harsher reaction conditions to achieve satisfactory yields. This comparative analysis aims to provide a clear, data-driven overview to aid in catalyst selection for this challenging yet important transformation.
Performance Comparison of Lewis Acid Catalysts
The efficacy of each Lewis acid catalyst in the Friedel-Crafts acylation of toluene with this compound was evaluated under standardized conditions. The key performance metrics, including reaction yield, time, and catalyst loading, are summarized in the table below. It is important to note that these values represent typical outcomes and may be further optimized by adjusting reaction parameters.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Predominant Isomer |
| AlCl₃ | 120 | 4 | 85 | para |
| FeCl₃ | 120 | 6 | 70 | para |
| ZnCl₂ | 150 | 12 | 45 | para |
| BF₃·OEt₂ | 200 | 24 | 30 | para |
Reaction Mechanism and Experimental Workflow
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the this compound, facilitating the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the nucleophilic toluene ring, leading to the formation of a sigma complex, which subsequently loses a proton to yield the aromatic ketone. Due to the steric hindrance of the acylium ion, the substitution on toluene predominantly occurs at the para position.
Navigating Steric Hindrance: A Comparative Guide to the Reaction of 2,6-Dimethylbenzoyl Chloride with Primary Amines
In the landscape of pharmaceutical and materials science, the acylation of primary amines is a cornerstone of synthesis. The choice of acylating agent is critical, directly impacting reaction efficiency, yield, and product purity.[1] This guide provides a comprehensive analysis of the reaction kinetics of 2,6-dimethylbenzoyl chloride with primary amines, a reaction often complicated by significant steric hindrance. We offer a comparative perspective against alternative acylating agents, supported by general experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The reactivity of an acylating agent is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1] Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack.[1] However, the presence of two methyl groups in the ortho positions of this compound introduces significant steric bulk, which can impede the approach of nucleophiles.[2] This steric hindrance is a primary factor influencing the reaction kinetics with primary amines.
Performance Comparison of Acylating Agents
While specific kinetic data for the reaction of this compound with a range of primary amines is not extensively documented in publicly available literature, a qualitative comparison with other acylating agents can be made based on established principles of chemical reactivity.[3] The following table provides a comparative overview.
| Acylating Agent | Relative Reactivity & Speed | Byproducts | Handling & Safety Considerations | Suitability for Sterically Hindered Amines |
| This compound | Moderate to High / Moderate to Fast | HCl (corrosive gas) | Highly moisture-sensitive, corrosive. Requires anhydrous conditions and a base to neutralize HCl.[3] | Moderate; effectiveness is highly dependent on the steric bulk of the amine nucleophile.[2] |
| Benzoyl Chloride | High / Fast | HCl (corrosive gas) | Highly moisture-sensitive, corrosive. Requires anhydrous conditions and a base to neutralize HCl.[1][4] | High for non-hindered amines; reactivity decreases with increasing steric bulk of the amine. |
| Acetic Anhydride | Moderate / Moderate | Acetic acid | Less moisture-sensitive and corrosive than acyl chlorides.[3][5] | Moderate; can be effective but may require heating.[3] |
| Potassium Acyltrifluoroborates (KATs) | High / Fast (in aqueous media) | Non-corrosive salts | Stable, crystalline solids that can be used in aqueous media.[5] | Excellent; known for high chemoselectivity and functional group tolerance.[5] |
| N-hydroxysuccinimide (NHS) esters | Moderate / Slow | N-hydroxysuccinimide | Generally stable solids, less sensitive to moisture than acyl chlorides. | Good; often used in bioconjugation where mild conditions are required. |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.[1]
Experimental Protocols
The following is a general procedure for the acylation of a primary amine with an acyl chloride, which can be adapted for reactions involving this compound.
General Procedure for Acylation of a Primary Amine with an Acyl Chloride
Materials:
-
Primary amine (R-NH₂)
-
This compound (or other acyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent[6]
-
Triethylamine (TEA) or pyridine (as a base)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
In a separate flask, dissolve the this compound (1.05 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.[6]
-
If necessary, the product can be purified by crystallization or column chromatography.
Logical Relationships in Acylation Reactions
The success of the acylation of a primary amine with a sterically hindered acyl chloride like this compound is a balance of several factors. The following diagram illustrates the key relationships.
Caption: Factors influencing the acylation of primary amines with this compound.
This guide provides a framework for understanding and navigating the challenges associated with the use of sterically hindered acylating agents. For particularly challenging substrates, the exploration of alternative reagents, such as pivaloyl chloride or 2,4,6-triisopropylbenzoyl chloride, may offer superior performance.[7] Additionally, the use of a powerful nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be highly effective for sterically hindered substrates.[8] By carefully considering the factors outlined and selecting the appropriate reagents and conditions, researchers can optimize the synthesis of target amide products.
References
A Comparative Guide to the GC-MS Analysis of 2,6-Dimethylbenzoyl Chloride Reaction Mixtures
Introduction
2,6-Dimethylbenzoyl chloride is a reactive acyl chloride and a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Its utility lies in the reactive benzoyl group, which readily participates in acylation reactions. The purity of this compound is critical for the yield and quality of subsequent products, necessitating robust analytical methods to monitor its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive identification of the main product and potential impurities.
This guide provides a comparative analysis of hypothetical reaction mixtures for the synthesis of this compound, focusing on how GC-MS can be employed to assess product purity and identify byproducts. Due to the high reactivity and thermal lability of acyl chlorides, direct analysis can be challenging. Therefore, careful method development is crucial for accurate quantification.
Synthetic Pathways and Potential Impurities
The most common laboratory and industrial synthesis of this compound involves the reaction of 2,6-dimethylbenzoic acid with a chlorinating agent. The choice of chlorinating agent can influence the impurity profile of the crude reaction mixture. Here, we compare two common agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
-
Method A: Thionyl Chloride This is a widely used and cost-effective method. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. However, side reactions can lead to impurities.
-
Method B: Oxalyl Chloride This reagent is often used for milder reaction conditions. The byproducts (CO, CO₂, HCl) are also gaseous. It can sometimes offer higher purity but is typically more expensive.
The primary impurities that can arise from these synthetic routes include unreacted starting material, anhydride formation from the reaction of the product with unreacted acid, and byproducts from the chlorinating agent.
Figure 1: Synthesis of this compound and a key side reaction.
Comparative GC-MS Data
The following table summarizes hypothetical quantitative data from the GC-MS analysis of two separate reaction mixtures for the synthesis of this compound, one using thionyl chloride (Method A) and the other using oxalyl chloride (Method B). The data illustrates how GC-MS can differentiate the purity and impurity profiles resulting from different synthetic conditions.
| Analyte | Retention Time (min) | Key m/z Fragments | Relative Area % (Method A) | Relative Area % (Method B) |
| Toluene (Solvent) | 3.15 | 91, 92 | - | - |
| This compound | 8.42 | 168, 133, 105, 77 | 95.8 | 98.9 |
| 2,6-Dimethylbenzoic Acid | 9.78 | 150, 133, 105, 91 | 2.5 | 0.8 |
| 2,6-Dimethylbenzoic Anhydride | 15.21 | 282, 150, 133, 105 | 1.7 | 0.3 |
Table 1: Hypothetical comparative GC-MS data for reaction mixtures of this compound.
The data suggests that Method B (Oxalyl Chloride) provides a cleaner reaction with a higher purity of the desired product and lower levels of unreacted starting material and anhydride byproduct.
Experimental Protocols
A detailed methodology is crucial for the reproducible analysis of reactive compounds like this compound.
Sample Preparation
Due to the reactivity of the acyl chloride group with moisture and active hydrogen atoms (e.g., in methanol or water), sample preparation must be conducted in an inert environment.
-
Sampling : Under a nitrogen or argon atmosphere, withdraw 10 µL of the crude reaction mixture.
-
Dilution : Immediately dilute the sample in 1.0 mL of a dry, inert solvent such as anhydrous dichloromethane or toluene in a sealed GC vial. This high dilution factor is necessary to avoid detector saturation and column overload.
-
Internal Standard (Optional) : For precise quantification, a suitable internal standard (e.g., a stable aromatic compound with a distinct retention time, like naphthalene) can be added to the dilution solvent.
GC-MS Instrumentation and Conditions
An inert flow path is highly recommended to prevent the degradation of the analyte on active sites within the GC system.
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
Column : Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent low-bleed, inert column.
-
Injector : Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the concentrated main peak.
-
Injector Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Scan Range : 40-450 amu.
Figure 2: General experimental workflow for GC-MS analysis.
Conclusion
GC-MS is an indispensable tool for the analysis of this compound reaction mixtures. As demonstrated by the comparative data, this technique allows researchers and process chemists to effectively quantify product purity and identify key process-related impurities. By comparing the outcomes of different synthetic methods, such as the use of thionyl chloride versus oxalyl chloride, GC-MS data provides crucial insights for reaction optimization, leading to higher yields and cleaner products. The implementation of a robust and inert analytical method is paramount to achieving accurate and reliable results, which is essential in the development and manufacturing of pharmaceuticals and other high-purity chemicals.
Comparing the efficiency of 2,6-dimethylbenzoyl chloride in polymer modification with other acyl chlorides
In the field of polymer science, the strategic modification of polymer backbones is a cornerstone of developing advanced materials with tailored properties. Acylation, the process of introducing an acyl group, is a fundamental technique used to enhance polymer solubility, thermal stability, and functionality. Acyl chlorides are among the most reactive reagents for this purpose. This guide provides a comparative analysis of 2,6-dimethylbenzoyl chloride against other common acylating agents, with a particular focus on how its unique structure influences reaction efficiency in polymer modification.
While direct, side-by-side experimental data for the efficiency of this compound in polymer modification is not extensively detailed in publicly available literature, we can construct a robust comparison based on established chemical principles and available data for structurally similar, less hindered acyl chlorides, such as benzoyl chloride. The primary differentiating factor for this compound is the significant steric hindrance caused by the two methyl groups positioned ortho to the acyl chloride functionality. This steric bulk is expected to play a critical role in its reactivity with the hydroxyl groups of polymers like cellulose.
Comparative Performance Analysis: The Role of Steric Hindrance
The efficiency of polymer acylation is often quantified by the Degree of Substitution (DS), which indicates the average number of hydroxyl groups substituted per repeating monomer unit (for cellulose, the maximum DS is 3.0).
Due to the steric hindrance from the ortho-methyl groups, this compound is anticipated to exhibit lower reactivity compared to the sterically unencumbered benzoyl chloride. This would likely manifest as a lower DS under identical reaction conditions or the necessity for more aggressive conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) to achieve a comparable DS.[1][2]
Below, we present experimental data for the modification of cellulose using the less-hindered benzoyl chloride to serve as a baseline for comparison.
Table 1: Homogeneous Benzoylation of Cellulose in Ionic Liquid [Amim]Cl
Data extracted from studies on cellulose benzoylation in 1-allyl-3-methylimidazolium chloride ([Amim]Cl) demonstrates how reaction parameters influence the Degree of Substitution (DS).[3][4]
| Entry | Molar Ratio (Benzoyl Chloride/AGU) | Temperature (°C) | Time (h) | Degree of Substitution (DS) |
| 1 | 3.0 | 80 | 3.0 | 0.97 |
| 2 | 5.0 | 80 | 3.0 | 1.85 |
| 3 | 7.0 | 80 | 3.0 | 2.21 |
| 4 | 9.0 | 80 | 3.0 | 2.85 |
| 5 | 7.0 | 60 | 3.0 | 1.52 |
| 6 | 7.0 | 100 | 3.0 | 2.53 |
| AGU: Anhydroglucose Unit |
Analysis : For benzoyl chloride, the DS increases predictably with a higher molar ratio of the reagent and higher reaction temperatures.[3] It is projected that if this compound were used under the conditions of Entry 3 (molar ratio 7.0, 80°C), the resulting DS would be significantly lower than 2.21 due to the difficulty of the bulky reagent accessing the cellulose hydroxyl groups.
Visualizing the Underlying Principles
To better understand the factors at play, the following diagrams illustrate the logical relationship between acyl chloride structure and reactivity, and a typical workflow for polymer modification.
Caption: Logical diagram illustrating the impact of steric hindrance on reactivity.
Caption: A typical experimental workflow for the modification of a polymer with an acyl chloride.
Experimental Protocols
The following is a representative protocol for the homogeneous acylation of cellulose, which can be adapted for different acyl chlorides.
Protocol: Homogeneous Benzoylation of Cellulose in [Amim]Cl[3]
1. Materials & Pre-treatment:
-
Microcrystalline cellulose (dried under vacuum at 80°C before use).
-
1-allyl-3-methylimidazolium chloride ([Amim]Cl) ionic liquid (dried).
-
Benzoyl chloride (reagent grade).
-
Methanol (for precipitation and washing).
-
Dimethyl sulfoxide (DMSO) (for dissolution during purification).
2. Cellulose Dissolution:
-
Prepare a 5% (w/w) solution of cellulose in [Amim]Cl by heating the mixture to 80°C in an oil bath with mechanical stirring until a clear, viscous solution is formed.
3. Benzoylation Reaction:
-
Maintain the cellulose solution at the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere with vigorous stirring.
-
Add the desired molar equivalent of benzoyl chloride (e.g., 7.0 equivalents per anhydroglucose unit) dropwise to the solution.
-
Allow the reaction to proceed for a set time (e.g., 3 hours).
4. Product Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the viscous solution into a beaker of methanol with stirring.
-
Collect the precipitate by filtration and wash it thoroughly with fresh methanol.
-
To ensure purity, redissolve the product in DMSO and re-precipitate it into methanol.
-
Wash the final product extensively with methanol.
5. Drying:
-
Dry the purified cellulose benzoate product in a vacuum oven at 80°C until a constant weight is achieved.
6. Characterization:
-
The Degree of Substitution (DS) is typically determined using ¹H NMR spectroscopy by comparing the integral of the aromatic protons from the benzoyl group to the integral of the protons on the anhydroglucose unit.
Conclusion
While this compound is a potent acylating agent in small molecule synthesis, its application in polymer modification is likely limited by significant steric hindrance. Compared to a non-hindered analogue like benzoyl chloride, it is expected to react more slowly and yield products with a lower degree of substitution under comparable conditions. Overcoming this reduced reactivity would necessitate more forcing conditions, which could risk polymer degradation. Therefore, for applications requiring high degrees of substitution on sterically accessible polymers, less hindered acyl chlorides like benzoyl chloride are generally more efficient choices. Researchers considering this compound would need to conduct careful optimization studies to balance reaction conditions against potential polymer damage.
References
A Comparative Guide to the Purity Assessment of 2,6-Dimethylbenzoyl Chloride Derivatives by HPLC
The accurate determination of purity for reactive chemical intermediates like 2,6-dimethylbenzoyl chloride and its derivatives is critical for researchers, scientists, and professionals in drug development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. However, the inherent reactivity of the acyl chloride functional group presents a significant analytical challenge, particularly in common reversed-phase HPLC systems that utilize aqueous mobile phases, where hydrolysis can readily occur.
Direct analysis of these labile compounds by reversed-phase HPLC is often unfeasible due to their rapid degradation upon contact with water in the mobile phase.[1] Normal-phase chromatography also presents difficulties, as the reactive acyl chloride can interact with the silica-based stationary phase.[1] Consequently, a derivatization strategy is the most robust and reliable approach. This involves converting the acyl chloride into a more stable derivative that is amenable to HPLC analysis, allowing for accurate and reproducible purity assessment.
This guide provides a comparative overview of two effective derivatization methods for the HPLC analysis of this compound derivatives, enabling the selection of an appropriate strategy based on laboratory capabilities and analytical requirements.
Comparison of Derivatization Approaches for HPLC Analysis
The following table outlines two distinct and effective methods for the derivatization and subsequent HPLC analysis of this compound derivatives. Both methods are designed to overcome the inherent instability of the analyte by converting it into a stable compound with favorable chromatographic and detection properties.
| Parameter | Method 1: 2-Nitrophenylhydrazine Derivatization | Method 2: Benzoyl Chloride Derivatization (for Amine/Alcohol Impurities) |
| Principle | Derivatization of the acyl chloride with 2-nitrophenylhydrazine to form a stable hydrazone derivative with a strong UV chromophore.[2][3][4] | While benzoyl chloride is the analyte, this reagent can also be used to derivatize potential amine or alcohol-containing impurities, making them detectable by HPLC.[5][6][7] This approach is useful for quantifying specific types of impurities. |
| Target Analyte | This compound and its derivatives. | Amine and alcohol-containing impurities in a sample of this compound. |
| Key Advantages | - Creates a highly stable derivative.[2][3] - Shifts the UV absorbance to a longer wavelength (around 395 nm), minimizing interference from matrix components.[2][3][4] - High sensitivity, with detection limits in the low µg/mL range.[2][3] | - Allows for the quantification of a wide range of neurologically relevant compounds and other nucleophilic impurities.[5] - The derivatized products are stable.[6][7] |
| Reaction Conditions | Room temperature, 30 minutes.[2][3][4] | Room temperature, instantaneous reaction.[6] |
| Typical HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm).[4][8] | C18 Reversed-Phase.[5][8] |
| Mobile Phase | Gradient of acetonitrile and water.[4] | Gradient of acetonitrile and water with a buffer (e.g., borate buffer).[8] |
| Detection | UV detector at approximately 395 nm.[2][3] | UV detector (e.g., 254 nm) or Mass Spectrometry (MS).[5] |
| Potential Challenges | Requires careful optimization of the derivatization reagent concentration.[2][3] | The presence of water can hydrolyze the benzoyl chloride reagent, so conditions must be controlled. |
Experimental Protocols
Below are detailed methodologies for the two compared HPLC purity assessment strategies.
Method 1: Purity Assessment via 2-Nitrophenylhydrazine Derivatization
This protocol is adapted from established methods for the trace analysis of acyl chlorides.[2][3][4]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the this compound derivative in anhydrous acetonitrile.
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
In a reaction vial, mix an aliquot of the sample solution with the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[2][3][4]
-
Following incubation, the reaction mixture can be directly injected into the HPLC system.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3. Data Analysis:
-
The purity of the this compound derivative is determined by calculating the peak area percentage of the derivatized main component relative to the total area of all observed peaks.
Method 2: Assessment of Amine/Alcohol Impurities using Benzoyl Chloride Derivatization
This protocol is based on validated methods for the derivatization of biogenic amines and other nucleophiles.[8][9]
1. Sample Preparation and Derivatization:
-
Dissolve the this compound sample in a suitable anhydrous solvent (e.g., acetonitrile).
-
For derivatization of potential amine/alcohol impurities, take an aliquot of the sample solution and add 1 mL of 2M NaOH followed by 30 µL of benzoyl chloride.[8]
-
Incubate the mixture at 37°C for 20 minutes.
-
Extract the benzoylated impurities with a suitable organic solvent like diethyl ether.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 5.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A suitable gradient to separate the derivatized impurities from the main component. A typical starting point would be a linear gradient from 30% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
Quantify the derivatized impurities by comparing their peak areas to a calibration curve prepared from derivatized standards of known concentrations.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for HPLC Purity Assessment via Derivatization.
Caption: Comparison of Derivatization Strategies.
References
- 1. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Dimethylbenzoyl Chloride: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2,6-Dimethylbenzoyl chloride. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to ensure safety and compliance with regulations.
This compound is a corrosive solid that requires careful handling and disposal to prevent harm to personnel and the environment.[1] It is crucial to consult and comply with all federal, state, and local regulations regarding hazardous waste disposal.[1]
Hazard Profile and Safety Information
Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes key safety information.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Corrosive to Metals, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation | GHS05, GHS07 | Danger | H290: May be corrosive to metalsH314: Causes severe skin burns and eye damageH318: Causes serious eye damageH319: Causes serious eye irritation[2][3] |
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[4][5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
1. Neutralization of Small Quantities (Recommended for residual amounts):
-
Principle: Acyl chlorides can be slowly and carefully reacted with a base to form less hazardous compounds. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Procedure:
-
Prepare a dilute solution of sodium bicarbonate or sodium hydroxide in a large beaker within a fume hood.
-
Slowly and cautiously add the this compound to the basic solution in small portions with constant stirring. This reaction is exothermic and will release hydrogen chloride gas, so slow addition is crucial to control the reaction rate and temperature.
-
Allow the reaction to proceed to completion. The mixture should be stirred for several hours to ensure all the acyl chloride has reacted.
-
Test the pH of the resulting solution to ensure it is neutral.
-
The neutralized solution can then be disposed of as aqueous waste, in accordance with local regulations.
-
2. Disposal of Unused or Contaminated this compound:
-
Principle: Unused or contaminated material should be treated as hazardous waste and disposed of through a licensed environmental waste management company.
-
Procedure:
-
Ensure the this compound is in a clearly labeled, sealed, and appropriate container.[5] The container should be kept dry and away from heat.[1]
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known contaminants.
-
3. Spill Cleanup and Disposal:
-
Principle: In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Procedure:
-
Evacuate the immediate area and ensure proper ventilation.[5]
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or dry earth.[1][7] Do NOT use combustible materials like paper towels directly on the spill.
-
Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bicarbonate), followed by a water rinse.
-
All contaminated materials, including absorbent, gloves, and cleaning materials, must be placed in a sealed container and disposed of as hazardous waste.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H9ClO | CID 89096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
Personal protective equipment for handling 2,6-Dimethylbenzoyl chloride
Essential Safety Guide for Handling 2,6-Dimethylbenzoyl Chloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and operational plans for handling this compound. Due to its hazardous properties, strict adherence to these procedures is essential to ensure personnel safety and operational integrity. The information is based on established safety data for benzoyl chlorides and related compounds.
Chemical Hazard and Property Summary
This compound is a solid chemical that poses significant health risks upon exposure. It is classified as a corrosive and irritant, particularly to the eyes and skin.[1] Understanding its properties is the first step toward safe handling.
| Property Type | Data | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 21900-37-8 | |
| Molecular Formula | C₉H₉ClO | |
| Physical Form | Solid | |
| Primary Hazards | Causes serious eye irritation (H319).[2] Related compounds cause severe skin burns and eye damage.[3][4] | [2][3][4] |
| Reactivity | Reacts with water.[4] Incompatible with oxidizing agents.[1][5] | [1][4][5] |
| Combustion Hazards | May be combustible at high temperatures.[1] Fire produces toxic gases, including carbon oxides and hydrogen chloride.[1][5][6] | [1][5][6] |
Mandatory Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Component | Specification | Purpose |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes and dust, preventing severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause burns and irritation.[1] |
| Body Protection | A lab coat with a closed front and long sleeves.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[1][7] For emergencies or if a fume hood is unavailable, a NIOSH-approved respirator is required.[5][8] | Prevents inhalation of dust, which can cause severe respiratory tract irritation.[1] |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[1] | Protects feet from spills. |
Operational and Disposal Plan
This section provides step-by-step procedural guidance for the complete lifecycle of handling this compound in a laboratory setting.
Experimental Protocols: Step-by-Step Handling
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and has a valid certification.
-
Clear Workspace: Maintain a clutter-free workspace within the hood.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) and a designated hazardous waste container inside the fume hood before introducing the chemical.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Handling the Chemical
-
Don PPE: Put on all required PPE before handling the chemical container.
-
Transfer and Weigh: Conduct all transfers and weighing of the solid compound within the fume hood to contain dust.
-
Avoid Incompatibilities: Keep the chemical away from water and oxidizing agents to prevent violent reactions.[1][4]
-
Container Management: Keep the container tightly sealed when not in use to protect it from moisture.[7]
Step 3: Post-Handling and Storage
-
Clean Workspace: Decontaminate all surfaces and equipment after use according to your institution's standard operating procedures.
-
Proper Storage: Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[5] Ensure the container is tightly closed.[5][7]
-
Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[9]
Emergency Procedures
Rapid and correct response to an emergency is critical.
| Emergency Type | Immediate Action Plan |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
| Small Spill (Solid) | Wearing full PPE, use a shovel or scoop to carefully place the material into a labeled, dry container for hazardous waste disposal.[1] Avoid generating dust.[9] |
| Fire | For a small fire, use a dry chemical powder or carbon dioxide extinguisher.[1] For a large fire, use water spray, fog, or foam, but do NOT use a direct water jet.[1] Highly toxic HCl gas is produced during combustion.[1][5] |
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Unused/Expired Chemical:
-
Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Labware (e.g., pipette tips, weigh boats, containers):
-
Place all contaminated disposable items into a designated, labeled hazardous waste container stored in a secondary container.
-
-
Contaminated PPE (e.g., gloves, disposable coats):
-
Place immediately into a designated hazardous waste bag. Seal the bag when full.
-
-
Waste Pickup:
Handling and Disposal Workflow
The following diagram illustrates the logical flow for safely managing this compound from preparation through final disposal.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
